4-Nitrobenzyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCNHWXDPDPSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025745 | |
| Record name | 4-Nitrobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzene, 1-(chloromethyl)-4-nitro- is a solid. (EPA, 1998), Plates or needles from alcohol; [HSDB] | |
| Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Nitrobenzyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2668 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble (NTP, 1992), Sol in alcohol, ether, acetone, benzene | |
| Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZENE, 1-CHLOROMETHYL-4-NITRO- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6323 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5647 (NTP, 1992) - Denser than water; will sink | |
| Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Color/Form |
Plates or needles from alcohol | |
CAS No. |
100-14-1 | |
| Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Nitrobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloromethyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrobenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(chloromethyl)-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitrobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-chloro-4-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-NITROBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BLD9LVT3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZENE, 1-CHLOROMETHYL-4-NITRO- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6323 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
159.8 °F (EPA, 1998), 71 °C | |
| Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZENE, 1-CHLOROMETHYL-4-NITRO- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6323 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Nitrobenzyl Chloride: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 4-nitrobenzyl chloride. It includes detailed experimental protocols for its synthesis and typical reactions, along with a summary of its key quantitative data. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Core Chemical Properties
This compound is a crystalline solid at room temperature, appearing as pale yellow needles or powder.[1][2] Its chemical and physical properties are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | References |
| Molecular Formula | C₇H₆ClNO₂ | [3] |
| Molecular Weight | 171.58 g/mol | [3] |
| CAS Number | 100-14-1 | [3] |
| Melting Point | 70-73 °C | [3] |
| Appearance | Pale yellow crystalline solid | [1] |
| Solubility | Soluble in chloroform. Moderately soluble in ether. Insoluble in water. | [3] |
| Purity | Typically ≥98% | [4] |
Chemical Structure and Reactivity
This compound possesses a benzene ring substituted with a chloromethyl group and a nitro group at the para position. The carbon of the chloromethyl group is sp³ hybridized, while the carbons of the benzene ring are sp² hybridized. The presence of the electron-withdrawing nitro group significantly influences the molecule's reactivity.
The nitro group deactivates the benzene ring towards electrophilic substitution while activating the benzylic carbon for nucleophilic substitution. This enhanced electrophilicity at the benzylic position makes this compound a valuable alkylating agent and an important intermediate in the synthesis of various organic compounds, including pharmaceuticals.[5] It readily undergoes nucleophilic substitution reactions where the chlorine atom is displaced by a wide range of nucleophiles.[5]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, a representative nucleophilic substitution reaction, and purification of this compound.
Synthesis of this compound via Free-Radical Chlorination of 4-Nitrotoluene
This protocol describes the synthesis of this compound through the free-radical chlorination of 4-nitrotoluene. The reaction is initiated by UV light.
Materials and Equipment:
-
4-Nitrotoluene
-
Gaseous chlorine
-
Three-necked flask
-
Mercury immersion lamp or a 500-watt photolamp
-
Gas inlet tube
-
Reflux condenser
-
Heating bath
-
Wash-bottle with concentrated sulfuric acid
Procedure:
-
Set up the reaction apparatus in a fume hood. The three-necked flask should be equipped with the mercury immersion lamp (or irradiated by an external photolamp), the gas inlet tube, and the reflux condenser.
-
Dry the gaseous chlorine by passing it through a wash-bottle containing concentrated sulfuric acid.
-
Place 4-nitrotoluene in the three-necked flask and heat it to its boiling point using the heating bath.
-
Once boiling, introduce a vigorous stream of dry gaseous chlorine through the gas inlet tube while irradiating the mixture.
-
Continue the chlorination until the calculated weight increase for mono-chlorination is achieved. Monitor the reaction to ensure that gaseous chlorine does not escape through the condenser.
-
After the reaction is complete, cool the mixture. The product will solidify upon cooling.
-
The crude this compound can be purified by recrystallization.[1]
Nucleophilic Substitution: Synthesis of p-Nitrobenzyl Acetate
This procedure, adapted from Organic Syntheses, illustrates a typical Sₙ2 reaction of this compound with acetate as the nucleophile.[6]
Materials and Equipment:
-
p-Nitrobenzyl chloride (1.46 moles, 250 g)
-
Fused sodium acetate (2.74 moles, 225 g)
-
Glacial acetic acid (6.25 moles, 375 g)
-
2-L round-bottom flask
-
Reflux condenser
-
Oil bath
-
Apparatus for distillation under reduced pressure
-
Mechanical stirrer
-
Büchner funnel
-
Methanol
Procedure:
-
In a 2-L round-bottom flask, combine 250 g of p-nitrobenzyl chloride, 225 g of fused sodium acetate, and 375 g of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture in an oil bath maintained at 160–170°C for 8–10 hours.
-
After refluxing, allow the oil bath to cool to approximately 125°C. Remove the acetic acid by distillation under reduced pressure.
-
To the resulting hard cake, add about 500 ml of water and break up the solid with a stirring rod.
-
Transfer the entire contents to a 1.5-L beaker and stir mechanically for about 30 minutes to break up all lumps.
-
Filter the finely divided material using a Büchner funnel and wash with 200 ml of cold water. Repeat this washing process twice.
-
The crude product can be purified by recrystallization from methanol.[6]
Purification by Recrystallization
Procedure:
-
Transfer the crude solid to a conical flask.
-
Add a minimum amount of hot solvent (e.g., ethanol/hexane mixture[1] or methanol[6]) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Metabolic Pathway: Detoxification of this compound
This compound is a substrate for the enzyme Glutathione S-transferase (GST), which is a key enzyme in the detoxification of xenobiotics.[3] The enzyme catalyzes the conjugation of glutathione (GSH) to the electrophilic benzylic carbon of this compound. This reaction increases the water solubility of the compound, facilitating its excretion from the body. The overall process is a critical step in the cellular defense against toxic electrophiles.
Caption: GST-catalyzed detoxification of this compound.
Experimental Workflow: Nucleophilic Substitution Reaction
The following diagram illustrates a typical laboratory workflow for carrying out a nucleophilic substitution reaction with this compound, from reaction setup to product purification and analysis.
Caption: Workflow for a typical nucleophilic substitution.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound, 50 g, CAS No. 100-14-1 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. This compound 99 100-14-1 [sigmaaldrich.com]
- 4. This compound, 50 g, CAS No. 100-14-1 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Belgium [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 4-Nitrobenzyl Chloride: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Nitrobenzyl chloride (CAS No: 100-14-1), a versatile reagent with significant applications in organic synthesis, particularly within the pharmaceutical and biotechnology sectors. This document details its chemical and physical properties, provides established synthesis protocols, and explores its utility as a protecting group and as a substrate in enzymatic assays. The information is curated to support researchers and drug development professionals in the effective application of this compound.
Core Properties of this compound
This compound, also known as α-chloro-4-nitrotoluene, is a crystalline solid at room temperature.[1] Its chemical structure features a benzyl chloride moiety substituted with a nitro group at the para position of the benzene ring. This substitution pattern significantly influences its reactivity, making the benzylic carbon highly susceptible to nucleophilic attack.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 100-14-1 | [1][2][3][4] |
| Molecular Formula | C₇H₆ClNO₂ | [1][3][4] |
| Molecular Weight | 171.58 g/mol | [1][3][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 71-74 °C | [1] |
| Solubility | Soluble in chloroform, ethanol, ether; sparingly soluble in water. | [3] |
| Density | 1.324 g/cm³ (estimated) | [1] |
Spectral Data
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the benzylic protons and the aromatic protons. |
| ¹³C NMR | Resonances for the benzylic carbon, aromatic carbons, and the carbon bearing the nitro group. |
| IR Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C-Cl, and N-O (nitro group) stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of 4-nitrotoluene. Below is a representative experimental protocol.
Experimental Protocol: Chlorination of 4-Nitrotoluene
Objective: To synthesize this compound from 4-nitrotoluene.
Materials:
-
4-Nitrotoluene
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrotoluene (1 equivalent) in carbon tetrachloride.
-
Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by water in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Applications in Drug Development and Research
This compound is a valuable tool in drug development and various research applications due to its reactivity and the properties of the 4-nitrobenzyl group.
Protecting Group Chemistry
The 4-nitrobenzyl group can be used as a photolabile protecting group for various functional groups, including carboxylic acids and amines. The presence of the nitro group allows for cleavage under specific conditions, often photolytically, providing an orthogonal deprotection strategy in complex multi-step syntheses.
Objective: To protect a carboxylic acid as a 4-nitrobenzyl ester.
Materials:
-
Carboxylic acid
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile or Dimethylformamide (DMF)
-
Stirring plate and stir bar
-
Reaction vessel
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in acetonitrile or DMF.
-
Add triethylamine or DIPEA (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Substrate for Glutathione S-Transferase (GST)
This compound is a known substrate for Glutathione S-Transferase (GST), an important enzyme in the detoxification of xenobiotics. The enzymatic reaction involves the conjugation of glutathione to this compound. This property makes it a useful tool for studying GST activity and inhibition.
Objective: To determine the activity of Glutathione S-Transferase using this compound as a substrate.
Materials:
-
Glutathione S-Transferase (purified enzyme or cell lysate)
-
Reduced glutathione (GSH)
-
This compound
-
Potassium phosphate buffer (pH 6.5)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, a known concentration of reduced glutathione, and the GST enzyme sample.
-
Initiate the reaction by adding a specific concentration of this compound (dissolved in a minimal amount of ethanol or DMSO).
-
Immediately monitor the increase in absorbance at a specific wavelength (typically 310 nm), which corresponds to the formation of the glutathione conjugate.
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the molar extinction coefficient of the product.
Signaling Pathways and Logical Relationships
Glutathione Conjugation Pathway
This compound, as a xenobiotic, can be detoxified in biological systems through the glutathione conjugation pathway. This is a crucial Phase II metabolic process.
Caption: Glutathione conjugation pathway for the detoxification of this compound.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and subsequent purification of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Safety and Handling
This compound is a corrosive and toxic compound.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a key chemical intermediate with broad applicability in research and development. Its well-defined reactivity makes it a valuable reagent for the protection of functional groups and for studying enzymatic processes. This guide provides essential technical information to facilitate its safe and effective use in the laboratory.
References
An In-depth Technical Guide to the Synthesis of 4-Nitrobenzyl Chloride from 4-Nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-nitrobenzyl chloride from 4-nitrotoluene, a key intermediate in the pharmaceutical and fine chemical industries. This document details the prevalent synthesis methodology, including the underlying reaction mechanism, a detailed experimental protocol, and a summary of relevant quantitative data.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of various pharmaceuticals and other specialty chemicals. Its reactivity, stemming from the presence of both a benzylic chloride and a nitro group, allows for a diverse range of chemical transformations. The most common and industrially viable method for its preparation is the side-chain chlorination of 4-nitrotoluene. This process offers a direct and efficient route, avoiding the challenging isomeric separation required when synthesizing from benzyl chloride.[1]
Reaction Mechanism: Free-Radical Halogenation
The synthesis of this compound from 4-nitrotoluene proceeds via a free-radical chain reaction. This mechanism is initiated by the homolytic cleavage of molecular chlorine (Cl₂) into two chlorine radicals (Cl•). This initiation is typically achieved through the application of ultraviolet (UV) light or heat.
The subsequent propagation steps involve the abstraction of a hydrogen atom from the methyl group of 4-nitrotoluene by a chlorine radical, forming a resonance-stabilized 4-nitrobenzyl radical and hydrogen chloride (HCl). The 4-nitrobenzyl radical then reacts with another molecule of chlorine to yield the desired product, this compound, and a new chlorine radical, which continues the chain reaction. Termination of the reaction occurs through the combination of any two radical species.
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound from 4-nitrotoluene via photochlorination.
3.1. Materials and Equipment
-
Reagents:
-
4-Nitrotoluene
-
Gaseous Chlorine (Cl₂)
-
Concentrated Sulfuric Acid (for drying chlorine gas)
-
Ethanol or Hexane (for recrystallization)
-
-
Equipment:
-
Three-necked flask
-
Reflux condenser
-
Gas inlet tube
-
Mercury immersion lamp or a 500-watt photolamp
-
Heating bath
-
Gas washing bottle (for drying chlorine)
-
Safety wash bottles
-
Suction filtration apparatus
-
3.2. Procedure
-
Apparatus Setup: Assemble a three-necked flask equipped with a gas inlet tube extending below the surface of the reaction mixture, a highly efficient reflux condenser, and a mercury immersion lamp. If a mercury lamp is unavailable, the flask can be irradiated externally with a 500-watt photolamp.[2]
-
Chlorine Gas Preparation: Dry the gaseous chlorine by passing it through a wash bottle containing concentrated sulfuric acid. It is crucial to include empty safety wash bottles on either side of the sulfuric acid wash bottle to prevent accidental backflow.[2]
-
Reaction Initiation: Place the 4-nitrotoluene into the three-necked flask and heat it to its boiling point using a heating bath.[2]
-
Chlorination: Once the 4-nitrotoluene is boiling, introduce a vigorous stream of dry gaseous chlorine through the gas inlet tube. The reaction should be carried out under illumination from the mercury lamp or photolamp. The chlorination is continued until the calculated increase in weight, corresponding to the formation of this compound, is achieved. It is important to ensure that no gaseous chlorine passes through the condenser, which would be indicated by its color.[2]
-
Work-up and Purification: Upon completion of the reaction, allow the mixture to cool. The crude this compound will solidify. The solid product can be purified by suction filtration, followed by recrystallization from a suitable solvent such as ethanol or hexane.[2]
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Nitrotoluene | |
| Reagent | Gaseous Chlorine (Cl₂) | |
| Initiator | UV light (mercury lamp) or heat | [2] |
| Reaction Temperature | Boiling point of 4-nitrotoluene | [2] |
| Yield | Approximately 80% | [2] |
| Melting Point | 73 °C | [3] |
| Molecular Weight | 171.58 g/mol | |
| Appearance | White to light yellow crystalline powder | [1] |
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
5.2. Signaling Pathway: Free-Radical Chlorination Mechanism
Caption: Mechanism of free-radical side-chain chlorination of 4-nitrotoluene.
References
4-Nitrobenzyl chloride solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4-Nitrobenzyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information contained herein is intended to support research, development, and drug discovery activities by providing essential physicochemical data and standardized experimental protocols.
Introduction
This compound (C₇H₆ClNO₂), a crystalline solid, is a crucial intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Its reactivity is significantly influenced by its solubility in different reaction media. A thorough understanding of its solubility profile is therefore paramount for optimizing reaction conditions, purification processes, and formulation development. This guide presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for these experimental procedures.
Quantitative Solubility Data
The solubility of this compound has been determined in a range of organic solvents. The data is presented in the following table, expressed as the mass of solvent required to dissolve one gram of this compound. Additionally, a quantitative value for its solubility in chloroform is provided.
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Grams of Solvent to Dissolve 1g of this compound[1] |
| 2-Propanone (Acetone) | 0.93 |
| Acetonitrile | 1.04 |
| Nitromethane | 1.45 |
| Acetophenone | 1.58 |
| Benzene | 1.68 |
| Nitrobenzene | 1.75 |
| Ethyl acetate | 1.75 |
| Ethyl nitrite | 1.95 |
| 2-Nitrotoluene | 1.96 |
| Trichloromethane (Chloroform) | 2.10 |
| Benzyl chloride | 2.21 |
| Ethyl benzoate | 2.31 |
| Bromobenzene | 3.13 |
| 1-Bromonaphthalene | 3.28 |
| 2,4,6-Trimethyl-1,3,5-trioxane | 4.03 |
| Diethyl ether | 4.33 |
| Butanol | 4.65 |
| Acetic acid | 5.52 |
| 1-Bromo-3-methylbutane | 8.62 |
| Methanol | 11.27 |
| Ethanol | 14.08 |
| Tetrachloromethane | 16.58 |
| Propanol | 17.54 |
| Pentanol | 20.49 |
| Hexane | 77.52 |
| 2-Methylbutane | 204.08 |
Additional Quantitative Data:
Qualitative solubility information confirms that this compound is soluble in ether and acetone, and moderately soluble in chloroform.[7][8][9] It is generally insoluble in water.[7]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method, followed by gravimetric analysis. This method is a standard and reliable approach for determining the thermodynamic solubility of a solid compound.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (crystalline solid, purity >99%)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Vials with sealed caps (e.g., 20 mL scintillation vials)
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.45 µm, compatible with the chosen solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established between the dissolved and undissolved solute.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and the solute's dissolution rate. A typical equilibration time is 24 to 48 hours. It is advisable to determine the necessary equilibration time by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours) to confirm that the concentration of the solute in the solution is no longer changing.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent from the dish. This can be done in a fume hood at room temperature or more rapidly in a drying oven at a temperature well below the melting point of this compound (71-74 °C) to avoid decomposition. A vacuum oven at a low temperature is also a suitable option.
-
Once all the solvent has evaporated, place the dish in a drying oven to ensure all residual solvent is removed. Dry to a constant weight.
-
After cooling to room temperature in a desiccator, weigh the evaporation dish containing the dry, solid this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried solid.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.
-
Express the solubility as grams of this compound per 100 grams of solvent or in other desired units (e.g., g/L, mol/L).
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Workflow for the determination of this compound solubility.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. pharmajournal.net [pharmajournal.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-Nitrobenzyl Chloride
This technical guide provides a comprehensive overview of the melting and boiling points of 4-Nitrobenzyl chloride (CAS No. 100-14-1), a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering precise data, detailed experimental protocols, and a logical workflow for the characterization of such compounds.
Physicochemical Data of this compound
This compound is a crystalline solid at room temperature.[1] Its physical properties, specifically its melting and boiling points, are critical parameters for its identification, purity assessment, and manipulation in synthetic protocols. The following table summarizes the reported values for these properties.
| Physical Property | Reported Value(s) |
| Melting Point | 70-76°C[2], 70-75°C[3], 70-74°C[4], 71°C[1][5], 73°C[6] |
| Boiling Point | 112°C at 0.6 mmHg[5] |
Note: The variation in melting point ranges can be attributed to differences in the purity of the sample and the specific methodology used for determination.
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for the accurate determination of the melting and boiling points of solid organic compounds like this compound.
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.[6]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[1][2]
-
Apparatus Setup: The packed capillary tube is placed in the heating block or attached to the thermometer of the melting point apparatus.[2] The thermometer bulb should be aligned with the sample in the capillary tube.
-
Heating and Observation:
-
Rapid Preliminary Measurement: The apparatus is heated rapidly to get an approximate melting point. This allows for a more precise measurement in subsequent trials.
-
Accurate Measurement: A fresh sample is heated to about 15-20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.[6]
-
-
Data Recording: Two temperatures are recorded:
Due to the high boiling point of many organic compounds at atmospheric pressure, which can lead to decomposition, the boiling point is often determined under reduced pressure.
Apparatus:
-
Test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or a metal heating block)
-
Apparatus for vacuum generation
Procedure:
-
Sample Preparation: A few milliliters of the liquid sample (if this compound were melted) or a solution in a high-boiling inert solvent would be placed into the test tube. For this specific compound, the boiling point is determined under vacuum.
-
Apparatus Assembly: A small capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.
-
Heating: The apparatus is heated gently. Initially, a stream of air bubbles will emerge from the capillary tube as the trapped air expands.[4]
-
Observation: As the temperature rises to the boiling point of the substance at the given pressure, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued.
-
Data Recording: The apparatus is allowed to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4] This occurs when the vapor pressure of the substance equals the pressure of the system.
Logical Workflow for Compound Characterization
The characterization of a chemical compound like this compound involves a series of logical steps to confirm its identity and purity. The following diagram illustrates this workflow.
Caption: Workflow for the synthesis and characterization of this compound.
References
4-Nitrobenzyl Chloride: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and disposal of 4-Nitrobenzyl chloride (CAS No. 100-14-1). The information herein is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and respond effectively to emergencies. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Chemical and Physical Properties
This compound is a solid, off-white to pale yellow crystalline substance.[1] It is recognized for its lachrymatory properties, meaning it can induce tearing.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 100-14-1 | [1][2] |
| Molecular Formula | C7H6ClNO2 | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | Off-white to slightly yellow to a pale yellow crystals | [1] |
| Melting Point | 70 - 74 °C (158 - 165.2 °F) | [1][3][4] |
| Boiling Point | 112 °C (233.6 °F) @ 0.6 mmHg | [3] |
| Solubility | Insoluble in water. Soluble in chloroform (50 mg/mL). | [1][4] |
| Odor | Odorless/None reported | [1][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Aquatic Hazard (Acute) | 1 | H400: Very toxic to aquatic life |
| Aquatic Hazard (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects |
Potential Health Effects: [1][6]
-
Eye Contact: Causes severe eye irritation and damage.[1][2] It is a lachrymator, causing an increased flow of tears.[1]
-
Skin Contact: Causes severe skin burns and irritation.[2][3]
-
Inhalation: May cause respiratory tract irritation, burning sensation, coughing, wheezing, laryngitis, and shortness of breath.[1] Inhalation of high concentrations can lead to delayed pulmonary edema.[1][6]
-
Ingestion: Harmful if swallowed.[5] May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1] Ingestion can lead to perforation of the esophagus and stomach due to its corrosive nature.[7]
Toxicological Data
Understanding the toxicological profile of this compound is essential for risk assessment.
| Toxicity Data | Value | Species | Reference(s) |
| LD50 (Oral) | 1809 mg/kg | Rat | [1][5][7] |
| LCLo (Inhalation) | 280 mg/m³ / 4h | Rat | [5][6] |
| Mutagenicity | Mutagenic in microorganisms (Salmonella typhimurium) and causes sister chromatid exchange in hamster ovary cells. | N/A | [1] |
Safe Handling and Storage Protocols
Strict adherence to handling and storage protocols is mandatory to prevent exposure and accidents.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood.[1]
-
Ventilation: Use with adequate general and local exhaust ventilation to keep airborne concentrations low.[1][2]
-
Eyewash and Safety Shower: Facilities must be equipped with a readily accessible eyewash station and safety shower.[1]
Personal Protective Equipment (PPE)
A critical aspect of safe handling involves the correct use of personal protective equipment.
Caption: Required Personal Protective Equipment.
Handling Procedures
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Weigh and transfer the chemical inside a fume hood.[9]
-
Keep containers tightly closed when not in use.[1]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Recommended storage temperature is between 15 – 25 °C.[2]
-
Store away from incompatible substances such as oxidizing agents, bases, alcohols, amines, metals, and moisture.[1]
-
The storage area should be designated as a corrosives area.[12]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Reference(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention as corrosive injuries can be difficult to heal if not treated promptly. | [1][2] |
| Inhalation | Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical aid. | [1][6] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of water or milk to drink. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |
Accidental Release Measures
In the event of a spill, follow these procedures:
Caption: Spill Response Workflow.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. DO NOT USE WATER , as it hydrolyzes the material, liberating acidic gas which can react with metal surfaces to generate flammable hydrogen gas.[1][13]
-
Hazards from Combustion: During a fire, irritating and highly toxic gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide may be generated.[1]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][11]
Stability and Reactivity
-
Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[1] May decompose violently at temperatures above 125 °C.[1]
-
Conditions to Avoid: Incompatible materials, moisture, excess heat, oxidizers, amines, and bases.[1]
-
Incompatible Materials: Oxidizing agents, bases, alcohols, amines, steel, and moisture.[1]
-
Hazardous Decomposition Products: Hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[1]
Disposal Considerations
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[1]
-
Disposal Method: Dispose of this material through a licensed professional waste disposal service.[1] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[10][11]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[10]
This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable institutional and regulatory safety protocols. Always consult the most current Safety Data Sheet (SDS) before working with this chemical.
References
- 1. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound 99 100-14-1 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | C7H6ClNO2 | CID 7482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Electrophilicity of 4-Nitrobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Nitrobenzyl chloride is a pivotal reagent in organic synthesis, valued for its heightened electrophilicity which facilitates a wide range of nucleophilic substitution reactions. This technical guide provides a comprehensive analysis of the electrophilic nature of this compound, underpinned by quantitative kinetic data, detailed experimental methodologies, and theoretical electronic principles. The document explores the significant activating effect of the para-nitro substituent through comparative solvolysis data and discusses the application of this reactivity in synthetic chemistry, particularly within the pharmaceutical sciences. Detailed protocols for the experimental determination of its reactivity are provided, alongside graphical representations of electronic effects, reaction pathways, and experimental workflows to offer a holistic resource for laboratory professionals.
Introduction to Electrophilicity and this compound
In organic chemistry, electrophilicity is a measure of a molecule's or ion's ability to accept electrons from a nucleophile, thereby forming a new chemical bond. It is a kinetic concept, quantified by the rate constants of reactions with standard nucleophiles. This compound, a pale yellow solid, is an organic compound where a benzene ring is substituted with a chloromethyl group and, at the para position, a nitro group (-NO2).[1][2] The presence of the strongly electron-withdrawing nitro group significantly enhances the electrophilic character of the benzylic carbon atom, making this compound substantially more reactive towards nucleophiles than benzyl chloride itself.[1] This enhanced reactivity is crucial for its role as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₆ClNO₂ | [2] |
| Molecular Weight | 171.58 g/mol | [2] |
| Appearance | Pale yellow to light brown solid/needles | [1][2] |
| Melting Point | 71-73 °C | [3] |
| Solubility | Soluble in ether, chloroform, acetone; Insoluble in water | [1][2] |
| IUPAC Name | 1-(chloromethyl)-4-nitrobenzene | [2] |
| CAS Number | 100-14-1 | [2] |
Theoretical Basis of Electrophilicity
The reactivity of this compound is governed by the electronic effects exerted by the nitro group on the benzylic reaction center. These effects make the benzylic carbon more electron-deficient and thus more susceptible to nucleophilic attack.
Electronic Effects of the Nitro Group
The nitro group enhances the electrophilicity of the benzylic carbon through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds. This electron withdrawal is transmitted to the benzylic carbon, increasing its partial positive charge (δ+).
-
Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto its oxygen atoms. This delocalization further reduces electron density in the ring and, crucially, at the benzylic position, stabilizing the transition state of nucleophilic substitution reactions.
Linear Free-Energy Relationships (LFER)
The Hammett equation is a powerful tool in physical organic chemistry used to quantify the impact of substituents on the reactivity of aromatic compounds. It relates the logarithm of the rate constant (k) of a reaction to the logarithm of the equilibrium constant (K) for the dissociation of a substituted benzoic acid. The general form is:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent (-NO₂ in this case). A positive σ value indicates an electron-withdrawing group.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
For reactions involving benzyl chlorides, electron-withdrawing groups like -NO₂ have positive σ values, and the rate data can be correlated to show a quantitative increase in reactivity.[4]
Quantitative Analysis of Electrophilicity
While a specific electrophilicity parameter (E) from Mayr's scale is not publicly cataloged for this compound, its electrophilicity can be effectively demonstrated and quantified by comparing its reaction rates with those of other substituted benzyl chlorides under identical conditions.[5][6] Solvolysis reactions, where the solvent acts as the nucleophile, provide an excellent basis for this comparison.
Comparative Solvolysis Data
The following table summarizes the first-order rate constants (k_solv) for the solvolysis of various para-substituted benzyl chlorides in 20% acetonitrile in water at 25°C. The data clearly illustrates the powerful activating effect of the nitro group and the deactivating effect of electron-donating groups.
Table 2: First-Order Rate Constants for Solvolysis of para-Substituted Benzyl Chlorides[1]
| para-Substituent (X) in X-C₆H₄CH₂Cl | Solvolysis Rate Constant, k_solv (s⁻¹) | Relative Rate (k_X / k_H) |
| -OCH₃ | 2.2 | 2,750,000 |
| -CH₃ | 2.5 x 10⁻³ | 3,125 |
| -H | 8.0 x 10⁻⁷ | 1 |
| -Cl | 3.3 x 10⁻⁷ | 0.41 |
| -NO₂ | 1.7 x 10⁻⁶ | 2.13 |
| 3,4-dinitro | 1.1 x 10⁻⁸ | 0.014 |
Data from reference[1] for solvolysis in 20% acetonitrile/water at 25 °C.
The data shows that the 4-nitro group accelerates the solvolysis rate by a factor of about 2 compared to the unsubstituted benzyl chloride. This confirms its role as an activating group for nucleophilic substitution at the benzylic carbon. Conversely, the strongly electron-donating 4-methoxy group accelerates the reaction by over 6 orders of magnitude, indicating a shift towards an Sₙ1-like mechanism with significant carbocation stabilization.
Experimental Determination of Electrophilicity
The electrophilicity of this compound is determined experimentally by measuring the kinetics of its reaction with a reference nucleophile. A common and accessible method for this is UV-Visible (UV-Vis) spectroscopy.
Principle of Kinetic Measurement
The reaction rate is monitored by observing the change in concentration of a reactant or product over time. If one of the species involved in the reaction has a distinct absorbance in the UV-Vis spectrum, the change in absorbance at that wavelength can be tracked. According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for the calculation of reaction rate constants.
Detailed Experimental Protocol: Pseudo-First-Order Kinetics
This protocol describes the reaction of this compound with a nucleophile (e.g., sodium azide) under pseudo-first-order conditions, where the nucleophile is in large excess.
1. Materials and Reagents:
-
This compound
-
Nucleophile (e.g., Sodium Azide, NaN₃)
-
Anhydrous solvent (e.g., Acetonitrile, DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
2. Solution Preparation:
-
Stock Solution A: Prepare a ~1 mM solution of this compound in the chosen solvent.
-
Stock Solution B: Prepare a series of nucleophile solutions at higher concentrations (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM) in the same solvent. The high excess ([Nucleophile] >> [Electrophile]) ensures the nucleophile concentration remains effectively constant throughout the reaction.
3. Wavelength Selection:
-
Record the UV-Vis spectrum of the starting material (this compound) and the expected product (e.g., 4-nitrobenzyl azide).
-
Identify a wavelength (λ_max) where the product shows significant absorbance and the starting material shows minimal absorbance, or vice versa. This maximizes the change in absorbance during the reaction.
4. Kinetic Measurement:
-
Set the spectrophotometer to kinetics mode to measure absorbance at the chosen λ_max over time.
-
Equilibrate the instrument's cell holder to the desired temperature (e.g., 25.0 °C).
-
Pipette a known volume of the nucleophile solution (e.g., 2 mL of 20 mM NaN₃) into a cuvette and place it in the cell holder to thermostat.
-
To initiate the reaction, rapidly inject a small, known volume of the this compound stock solution (e.g., 100 µL of 1 mM) into the cuvette, mix quickly, and immediately start data acquisition.
-
Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance value plateaus).
5. Data Analysis:
-
The observed rate constant (k_obs) is determined by plotting the natural logarithm of the reactant's concentration (ln[A]) versus time. For a pseudo-first-order reaction, this plot will be linear with a slope equal to -k_obs.
-
The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Nucleophile]₀ , where [Nucleophile]₀ is the initial (excess) concentration of the nucleophile.
-
Repeat the experiment with different excess concentrations of the nucleophile to confirm the second-order nature of the reaction.
Reactivity in Drug Discovery and Development
The predictable and enhanced electrophilicity of this compound makes it a valuable tool in medicinal chemistry and drug development.
-
Synthesis of Active Pharmaceutical Ingredients (APIs): It serves as an electrophilic building block for introducing the 4-nitrobenzyl moiety into complex molecules. This group can be a key part of a pharmacophore or a precursor that is chemically modified in later synthetic steps (e.g., reduction of the nitro group to an amine).
-
Protecting Group Chemistry: The 4-nitrobenzyl group can be used as a photolabile protecting group for alcohols, carboxylic acids, and phosphates. Its removal is achieved by irradiation with UV light, offering a mild and orthogonal deprotection strategy.
-
Linker Chemistry: In the development of antibody-drug conjugates (ADCs) or targeted drug delivery systems, 4-nitrobenzyl-based linkers can be employed. Their reactivity allows for covalent attachment to the drug molecule, and subsequent modification (e.g., reduction of the nitro group) can trigger drug release under specific physiological conditions.
The fundamental reaction underpinning these applications is the Sₙ2 substitution, where a nucleophile attacks the benzylic carbon, displacing the chloride leaving group in a single, concerted step.
Conclusion
This compound possesses a significantly enhanced electrophilicity at its benzylic carbon, a direct consequence of the potent electron-withdrawing inductive and resonance effects of the para-nitro group. This property has been quantified through kinetic studies, which show a clear acceleration of nucleophilic substitution rates compared to unsubstituted benzyl chloride. Its predictable reactivity makes it an indispensable electrophile in organic synthesis, enabling the construction of complex molecular architectures required for drug discovery and materials science. The methodologies outlined in this guide provide a robust framework for researchers to experimentally probe and harness the unique electrophilic character of this important chemical intermediate.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H6ClNO2 | CID 7482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]
- 5. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 6. gbcsci.com [gbcsci.com]
A Technical Guide to the Reactivity of 4-Nitrobenzyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrobenzyl chloride is a pivotal reagent in organic synthesis, valued for its enhanced reactivity toward nucleophiles, which is conferred by the electron-withdrawing nitro group. This document provides a comprehensive technical overview of the reactivity of this compound with a range of common nucleophiles. It details the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, presents available quantitative kinetic data, and offers detailed experimental protocols for key transformations. The guide is intended to serve as a resource for chemists leveraging this versatile substrate in research and development, particularly within the pharmaceutical and materials science sectors.
Introduction
This compound (O₂NC₆H₄CH₂Cl) is a crystalline solid widely used as an alkylating agent in organic synthesis. Its structure features a benzyl chloride framework substituted with a nitro group at the para position. This substitution is critical to its chemical behavior. The potent electron-withdrawing nature of the nitro group significantly influences the electron density at the benzylic carbon, making it highly susceptible to nucleophilic attack. While stable under normal conditions, it is incompatible with strong bases, oxidizing agents, and is sensitive to moisture.[1] This heightened reactivity makes it an ideal substrate for introducing the 4-nitrobenzyl moiety, a common chromophore and a precursor to the 4-aminobenzyl group, into various molecular scaffolds. Understanding the nuances of its reactions with different nucleophiles is essential for controlling reaction outcomes and optimizing synthetic routes.
Mechanistic Considerations: The S(_N)1 and S(_N)2 Pathways
The reaction of this compound with nucleophiles primarily proceeds via nucleophilic substitution. The operative mechanism, either unimolecular (S(_N)1) or bimolecular (S(_N)2), is determined by several factors, including the strength of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.[2][3]
-
S(_N)2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[3] This mechanism is favored by strong nucleophiles (e.g., azide, thiolate, primary amines) and polar aprotic solvents (e.g., DMF, acetone). The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4]
-
S(_N)1 Mechanism: This two-step pathway begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[3] Benzylic systems are known to stabilize carbocations through resonance, which would typically favor the S(_N)1 pathway.[2] However, the strongly electron-withdrawing para-nitro group actively destabilizes the positive charge on the benzylic carbon, making the formation of this carbocation less favorable compared to unsubstituted benzyl chloride. Consequently, the S(_N)1 pathway is generally disfavored for this compound unless forced by conditions such as a very weak nucleophile and a polar protic solvent.
The interplay between these pathways dictates the reaction kinetics and stereochemical outcome. For this compound, the destabilizing effect of the nitro group on the carbocation means that the S(_N)2 mechanism is the predominant pathway for most synthetically useful nucleophiles.
Caption: Competing S(_N)1 and S(_N)2 pathways for this compound.
Reactivity with Common Nucleophiles
The choice of nucleophile is paramount in directing the outcome of reactions with this compound. Nucleophiles can be broadly categorized by the atom bearing the nucleophilic lone pair (e.g., nitrogen, sulfur, oxygen).
Nitrogen Nucleophiles
-
Amines: Primary and secondary amines are effective nucleophiles that react with this compound to form the corresponding N-alkylated products. The reaction of p-nitrobenzyl bromide (a closely related substrate) with amines is slower than that of benzyl bromide, illustrating the deactivating effect of the nitro group on the substrate.[5] The reaction generally proceeds via an S(_N)2 mechanism.
-
Azide Ion (N₃⁻): The azide ion is an excellent nucleophile for S(_N)2 reactions. Its reaction with this compound provides a clean and efficient route to 4-nitrobenzyl azide, a versatile intermediate for synthesizing primary amines (via reduction) or triazoles (via "click" chemistry).[6][7]
Sulfur Nucleophiles
-
Thiolates (RS⁻): Sulfur nucleophiles, particularly thiolates, are among the most powerful and "soft" nucleophiles in organic chemistry.[8] They react rapidly with substrates like this compound in classic S(_N)2 reactions to form thioethers (sulfides).[9] Due to the high nucleophilicity of sulfur, these reactions are typically fast and high-yielding, often outcompeting reactions with other nucleophiles present.[10]
Oxygen Nucleophiles
-
Hydroxide and Alkoxides (HO⁻, RO⁻): These strong nucleophiles react to form 4-nitrobenzyl alcohol and 4-nitrobenzyl ethers, respectively. However, their strong basicity can also promote competing elimination reactions, although this is less common for benzylic systems.
-
Water and Alcohols (H₂O, ROH): As weak nucleophiles, water and alcohols react via solvolysis. These reactions are generally much slower than those with anionic nucleophiles.[1] The mechanism may have more S(_N)1 character, particularly in polar protic solvents that can stabilize the departing chloride ion.[3]
Ambident Nucleophiles: The Nitrite Ion
The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack from two different atoms: the nitrogen or the oxygen. This leads to the formation of two possible products: 4-nitrophenylnitromethane (from N-attack) and 4-nitrobenzyl nitrite (from O-attack). The reaction outcome is sensitive to the reaction conditions and the nature of the electrophile.[11][12][13] Generally, S(_N)2 conditions tend to favor N-attack, while S(_N)1 conditions, which would involve a carbocation intermediate, favor O-attack on the more electronegative atom.[13]
Caption: Ambident reactivity of the nitrite ion with this compound.
Quantitative Data on Reactivity
Table 1: Selected Kinetic Data for Reactions of p-Nitrobenzyl Halides
| Substrate | Nucleophile | Solvent | Temp (°C) | Rate Constant (k) | Reference |
| p-Nitrobenzyl bromide | Chloride (Cl⁻) | Liquid SO₂ | 0 | 2.69 x 10⁻⁶ M⁻¹s⁻¹ (for free ion) | [14] |
| p-Nitrobenzyl bromide | Bromide (Br⁻) | Liquid SO₂ | 0 | 6.78 x 10⁻⁶ M⁻¹s⁻¹ (for free ion) | [14] |
| p-Nitrobenzyl bromide | Various Amines | CCl₄-PhOH | 60 | Qualitatively slower than benzyl bromide | [5] |
| Benzenesulfonyl chloride | Pyridines | Aqueous | 25 | Brønsted β = 0.45, Hammett ρ = -2.68 | [15] |
Note: Data for benzenesulfonyl chloride is included to illustrate electronic effects in a related system. The negative Hammett value indicates the reaction is favored by electron-donating groups on the nucleophile (pyridine), consistent with nucleophilic attack.
Experimental Protocols
The following section provides a detailed protocol for a representative S(_N)2 reaction: the synthesis of 4-nitrobenzyl azide.
Synthesis of 4-Nitrobenzyl Azide
This procedure is adapted from established methods for the synthesis of benzyl azides from benzyl halides.[6]
Objective: To synthesize 4-nitrobenzyl azide from this compound via nucleophilic substitution with sodium azide.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Apparatus:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and sodium azide (2.0 eq) in dimethylformamide (DMF, approx. 5-10 mL per gram of benzyl chloride).
-
Stir the resulting solution at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with deionized water (approx. 2x the volume of DMF used) and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The residue can be purified by column chromatography on silica gel to afford the pure 4-nitrobenzyl azide.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and follow all institutional safety guidelines.
Caption: Experimental workflow for the synthesis of 4-nitrobenzyl azide.
Conclusion
This compound is a highly reactive electrophile whose chemistry is dominated by the S(_N)2 mechanism due to the electronic influence of the para-nitro group. It reacts readily with a variety of strong nucleophiles, including amines, azides, and thiolates, to provide high yields of substituted products. Reactions with weaker nucleophiles, such as water and alcohols, are significantly slower. The ambident nature of nucleophiles like the nitrite ion introduces further complexity, yielding mixtures of products. By understanding the underlying mechanistic principles and the relative reactivity of different nucleophiles, researchers can effectively utilize this compound as a robust building block in the synthesis of complex molecules for pharmaceutical and materials applications.
References
- 1. This compound | 100-14-1 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. ias.ac.in [ias.ac.in]
- 6. rsc.org [rsc.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Control of the ambident reactivity of the nitrite ion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Control of the ambident reactivity of the nitrite ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
4-Nitrobenzyl Chloride: A Comprehensive Technical Guide for its Application as a Chemical Intermediate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrobenzyl chloride (PNB-Cl) is a versatile and highly reactive chemical intermediate of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two key functional moieties: a reactive benzylic chloride and an electron-withdrawing nitro group. This combination facilitates a wide range of chemical transformations, including nucleophilic substitutions, reductions, and its use as a protecting group for various functional groups. This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to aid in experimental design and execution.
Physicochemical Properties and Safety Information
This compound is a light yellow crystalline powder.[1] It is crucial to handle this compound with appropriate safety precautions as it is a lachrymator and is harmful if inhaled or ingested, and may cause skin and eye irritation.[2][3]
| Property | Value | Reference |
| CAS Number | 100-14-1 | [1] |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| Melting Point | 71-74 °C | [2] |
| Boiling Point | 112 °C at 0.6 mmHg | [2] |
| Appearance | Light yellow crystalline powder | [1] |
| Solubility | Insoluble in water, soluble in organic solvents like ether and chloroform. | [2][3] |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents, bases, amines, moisture, and alcohols. Corrodes steel and reacts slowly with water. | [4] |
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[2]
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Core Applications in Synthesis
The reactivity of this compound is dominated by the lability of the benzylic chloride, which is susceptible to nucleophilic attack. The para-nitro group enhances the electrophilicity of the benzylic carbon, making it an excellent substrate for Sₙ2 reactions.
Nucleophilic Substitution Reactions
This compound readily reacts with a variety of nucleophiles to form ethers, esters, amines, and thioethers. These reactions are fundamental to its role as a chemical intermediate.
The reaction of this compound with alcohols and phenols provides a straightforward route to the corresponding ethers. Similarly, carboxylic acids can be converted to their 4-nitrobenzyl esters.
Experimental Protocol: Synthesis of p-Nitrobenzyl Acetate [5]
-
Reaction Setup: In a 2-liter flask, combine 250 g (1.46 moles) of p-nitrobenzyl chloride, 225 g (2.74 moles) of fused sodium acetate, and 375 g (6.25 moles) of glacial acetic acid.
-
Reflux: Heat the mixture under reflux for 8-10 hours in an oil bath maintained at 160-170 °C.
-
Work-up:
-
Cool the reaction mixture to approximately 125 °C and remove the acetic acid by distillation under reduced pressure.
-
Add about 500 ml of water to the flask and break up the solid cake with a stirring rod.
-
Transfer the contents to a 1.5-liter beaker and stir with a mechanical stirrer for about 30 minutes to break up all lumps.
-
Filter the finely divided material using a Büchner funnel and wash with 200 ml of cold water. Repeat the washing process twice.
-
-
Purification:
-
Transfer the product to a 1.5-liter beaker, add 500 ml of methanol, and heat to boiling to dissolve the solid.
-
Filter the hot solution through a heated Büchner funnel and allow it to cool slowly.
-
Collect the resulting yellow needles by filtration and air-dry.
-
The combined yield of pale yellow crystals melting at 77–78 °C is 222–233 g (78–82%).[5]
-
Table 1: Synthesis of 4-Nitrobenzyl Ethers and Esters
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium acetate in acetic acid | p-Nitrobenzyl acetate | Reflux, 8-10 h | 78-82 | [5] |
| Phenols | 4-Nitrobenzyl phenyl ethers | Base catalyst (e.g., K₂CO₃), solvent (e.g., acetone), reflux | Varies | [6] |
| Carboxylic acids | 4-Nitrobenzyl esters | Base (e.g., triethylamine), solvent (e.g., DMF) | Varies | [7] |
Workflow for the Synthesis of 4-Nitrobenzyl Esters
Caption: General workflow for the synthesis of 4-nitrobenzyl esters.
Primary and secondary amines react with this compound to yield the corresponding N-substituted 4-nitrobenzylamines. A base is typically added to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of N-(4-Nitrobenzyl)aniline
-
Reaction Setup: To a solution of aniline (1.0 mmol) and triethylamine (1.1 mmol) in dichloromethane (DCM), add a solution of this compound (1.0 mmol) in DCM dropwise at 0 °C under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture sequentially with diluted hydrochloric acid, a saturated solution of Na₂CO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain N-(4-nitrobenzyl)aniline.
-
Table 2: Synthesis of 4-Nitrobenzyl Amines
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-(4-Nitrobenzyl)aniline | Triethylamine, DCM, 0 °C to RT | Varies | - |
| Morpholine | 4-(4-Nitrobenzyl)morpholine | Catalytic hydrogenation conditions | - | [3][8] |
| 2-(3-chlorophenyl)ethan-1-amine | N-(3-chlorophenethyl)-4-nitrobenzamide | Triethylamine, DCM, 10 min stirring before base addition | - | [9] |
Thiols and their corresponding thiolates are excellent nucleophiles for the displacement of the chloride from this compound, leading to the formation of 4-nitrobenzyl thioethers.
Experimental Protocol: Synthesis of 4-Nitrobenzyl Phenyl Thioether
-
Reaction Setup: In a round-bottom flask, dissolve thiophenol (1.0 mmol) in a suitable solvent such as ethanol.
-
Deprotonation: Add a stoichiometric amount of a base like sodium hydroxide or sodium ethoxide to generate the thiophenolate in situ.
-
Reaction: To the solution of the thiophenolate, add this compound (1.0 mmol) and stir the mixture at room temperature.
-
Work-up:
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 4-nitrobenzyl phenyl thioether.
-
4-Nitrobenzyl Group as a Protecting Group
The 4-nitrobenzyl (PNB) group is a valuable protecting group for alcohols, phenols, carboxylic acids, and amines.[7] Its stability to acidic conditions and ease of cleavage under reductive or specific basic conditions make it a useful tool in multi-step synthesis.[7][10]
The protection of functional groups with the PNB group follows the general nucleophilic substitution protocols described above.
Logical Relationship of PNB Protecting Group Chemistry
Caption: Protection and deprotection strategies using the PNB group.
The PNB group can be cleaved under various conditions, offering flexibility in synthetic design.
-
Reductive Cleavage: The most common method involves the reduction of the nitro group to an amine, which is followed by the cleavage of the benzylic C-O or C-N bond. This can be achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or with reducing metals like indium in the presence of ammonium chloride.[7]
-
Basic Cleavage: A mild and efficient protocol for the cleavage of o- and p-nitrobenzyl ethers and amides involves heating with 20% aqueous NaOH in methanol at 75 °C.[10]
Experimental Protocol: Deprotection of a 4-Nitrobenzyl Ether using Indium [7]
-
Reaction Setup: To a solution of the 4-nitrobenzyl ether in aqueous ethanol, add indium metal and ammonium chloride.
-
Reaction: Heat the mixture to effect the reduction of the nitro group and concomitant cleavage of the benzylic C-O bond.
-
Work-up:
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove any remaining indium.
-
Extract the aqueous solution with an organic solvent.
-
-
Purification:
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.
-
Purify the crude product by chromatography to isolate the deprotected alcohol and the 4-toluidine byproduct.[7]
-
Table 3: Deprotection of 4-Nitrobenzyl Protected Compounds
| Protected Group | Deprotection Method | Reagents | Conditions | Yield (%) | Reference |
| 4-Nitrobenzyl ether | Reductive Cleavage | Indium, NH₄Cl | Aqueous ethanol, heat | Varies | [7] |
| 4-Nitrobenzyl amide | Basic Cleavage | 20% aq. NaOH | Methanol, 75 °C, 1.5 h | 63 | [10] |
| 4-Nitrobenzyl ester | Reductive Cleavage | Na₂S₂O₄ | - | Varies | [11] |
Reduction of the Nitro Group
The nitro group of this compound and its derivatives can be selectively reduced to an amino group, providing access to 4-aminobenzyl compounds. These are valuable intermediates in their own right, particularly in the synthesis of pharmaceuticals and dyes.
Experimental Workflow for the Reduction of the Nitro Group
Caption: General workflow for the reduction of the nitro group.
Applications in Pharmaceutical and Materials Synthesis
This compound is a critical building block in the synthesis of a wide range of complex molecules.
-
Pharmaceutical Intermediates: It is used in the synthesis of antibiotics, such as chloramphenicol, and various antitumor agents.[4] The 4-nitrobenzyl group can be found in prodrugs, where its cleavage under specific biological conditions releases the active therapeutic agent.[12]
-
Fine Chemicals and Dyes: Its reactivity makes it a valuable precursor for the production of various fine chemicals and dyes.[1]
-
Materials Science: The introduction of the 4-nitrobenzyl moiety can be used to modify the properties of polymers and other materials.[13]
Conclusion
This compound is a cornerstone intermediate in modern organic synthesis. Its predictable reactivity, coupled with the versatile chemistry of the nitro group, provides chemists with a powerful tool for the construction of complex molecular architectures. The detailed protocols and compiled data within this guide are intended to facilitate its effective and safe use in research and development, fostering innovation in drug discovery, materials science, and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Nitro Benzyl Chloride at Best Prices 98% Pure Yellow Crystalline Intermediates [acuteresearch.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Pharmaceutical Intermediate | 100-14-1 - PHMO [phmo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. academicpublishers.org [academicpublishers.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(3-chlorophenethyl)-4-nitrobenzamide [mdpi.com]
- 10. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Bioreductive deprotection of 4-nitrobenzyl group on thymine base in oligonucleotides for the activation of duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
In-Depth Technical Guide to the Stability and Storage of 4-Nitrobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 4-nitrobenzyl chloride. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and application of this chemical intermediate. This document summarizes key data on thermal, hydrolytic, and photolytic stability, outlines recommended storage conditions, and provides detailed experimental protocols for stability assessment.
Chemical and Physical Properties
This compound is a crystalline solid that is off-white to light yellow in appearance.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 100-14-1 | [1] |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [2] |
| Melting Point | 71-74 °C (159.8-165.2 °F) | [3] |
| Boiling Point | 112 °C (233.6 °F) at 0.6 mmHg | [3] |
| Solubility | Insoluble in water; soluble in chloroform. | [2][4] |
Stability Profile
This compound is a reactive compound, and its stability is influenced by temperature, moisture, light, and the presence of other chemical agents.
Thermal Stability
This compound is stable at room temperature in a closed container under normal handling and storage conditions.[5] However, it can decompose exothermally at elevated temperatures, which can lead to a runaway reaction.[6] Studies have shown that it may decompose violently at temperatures exceeding 125°C.[5]
Quantitative Thermal Decomposition Data
The thermal stability of p-nitrobenzyl chloride has been investigated using various thermoanalytical techniques. The following table summarizes the key findings from a study by Cardillo and Girtanner (1983).
| Analytical Method | Onset of Decomposition (°C) | Peak of Decomposition (°C) | Heat of Decomposition (kJ/mol) |
| DSC (10°C/min) | 225 | 290 | -155 |
| TGA (10°C/min) | 220 | - | - |
| ARC | 185 | - | - |
Source: Adapted from Cardillo, P., & Girtanner, A. (1983). Thermal Stability of Nitrobenzyl Halogenides. Journal of Chemical and Engineering Data, 28(3), 348-351.
Hydrolytic Stability
This compound is sensitive to moisture and reacts slowly with water to produce 4-nitrobenzyl alcohol and hydrochloric acid.[1][5] The presence of bases will significantly accelerate this hydrolysis.
Solvolysis Rate Constant
| Solvent System | Temperature (°C) | First-Order Rate Constant (k_solv) (s⁻¹) |
| 20% Acetonitrile in Water | 25 | 1.1 x 10⁻⁸ |
Source: Adapted from Richard, J. P., et al. (2007). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. The Journal of organic chemistry, 72(17), 6449-6461.
The lack of detailed hydrolysis data underscores the need for specific stability studies under conditions relevant to proposed applications, particularly in aqueous environments.
Photostability
Direct quantitative data on the photostability of this compound, such as its quantum yield of degradation, is not extensively reported in the literature. However, nitroaromatic compounds, in general, can be susceptible to photodegradation. The presence of the nitro group suggests potential for photoreduction or other light-induced reactions. Given the lack of specific data, it is recommended to protect this compound from light during storage and handling.[7]
Incompatibility and Hazardous Decomposition
This compound is incompatible with a range of substances, and contact with them should be avoided to prevent hazardous reactions.
Table of Incompatibilities
| Incompatible Materials | Potential Hazard |
| Bases (e.g., sodium hydroxide) | Vigorous or explosive reaction, accelerated hydrolysis.[5] |
| Alcohols | Reaction to form ethers.[1] |
| Amines | Reaction to form secondary or tertiary amines.[1] |
| Strong Oxidizing Agents | Violent reactions.[5] |
| Metals | May react with some metals, potentially leading to the formation of flammable hydrogen gas.[3] |
| Moisture/Water | Slow hydrolysis, releasing hydrochloric acid.[1] |
Hazardous Decomposition Products
Upon decomposition, this compound can release a variety of hazardous substances, including:
-
Nitrogen oxides (NOx)[3]
-
Carbon monoxide (CO)[3]
-
Carbon dioxide (CO₂)[3]
-
Phosgene[3]
-
Hydrogen chloride gas[3]
Recommended Storage Conditions
To ensure the stability and integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place.[3] | To prevent thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[3] | To protect from moisture and atmospheric oxygen. |
| Container | Tightly closed container.[3] | To prevent exposure to moisture and contaminants. |
| Light | Protect from light. | To prevent potential photodegradation. |
| Ventilation | Well-ventilated area.[3] | To safely dissipate any potential vapors. |
| Segregation | Store away from incompatible materials (bases, alcohols, amines, strong oxidizing agents, and metals).[1][5] | To prevent hazardous reactions. |
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the stability of this compound.
Thermal Stability Analysis (TGA and DSC)
Objective: To determine the onset of thermal decomposition and the associated heat of decomposition.
Methodology:
-
Instrumentation: A calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, inert sample pan (e.g., aluminum or gold-plated copper).
-
TGA Protocol:
-
Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to approximately 400°C at a constant heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined as the temperature at which significant mass loss begins.
-
-
DSC Protocol:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a temperature above its decomposition point (determined by TGA) at a constant heating rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature.
-
The onset of the exothermic decomposition peak and the integrated peak area (heat of decomposition) are determined from the DSC thermogram.
-
Hydrolytic Stability as a Function of pH
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Instrumentation: A temperature-controlled shaker or water bath, a calibrated pH meter, and a suitable analytical instrument for quantification (e.g., HPLC with a UV detector).
-
Reagents:
-
This compound.
-
Buffer solutions at various pH levels (e.g., pH 4, 7, and 9).
-
Acetonitrile or other suitable co-solvent to ensure solubility.
-
Quenching solution (e.g., a mixture of acetonitrile and a suitable acid or base to stop the reaction).
-
-
Procedure:
-
Prepare stock solutions of this compound in the chosen co-solvent.
-
Equilibrate the buffer solutions to the desired temperature (e.g., 25°C, 40°C).
-
Initiate the hydrolysis by adding a small aliquot of the this compound stock solution to the pre-heated buffer solution to achieve the desired final concentration.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound and the formation of 4-nitrobenzyl alcohol.
-
Plot the concentration of this compound versus time and determine the rate constant (k) and half-life (t₁/₂) at each pH and temperature.
-
Visualized Pathways and Workflows
Decomposition Pathway
The primary degradation pathway for this compound in the presence of water is hydrolysis.
Caption: Hydrolysis of this compound.
Recommended Storage and Handling Workflow
This workflow outlines the key steps for the safe storage and handling of this compound.
Caption: Recommended storage and handling workflow.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound 99 100-14-1 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C7H6ClNO2 | CID 7482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 100-14-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. seas.upenn.edu [seas.upenn.edu]
A Technical Guide to Commercial Sourcing of 4-Nitrobenzyl Chloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers of 4-Nitrobenzyl chloride (CAS No. 100-14-1) for research purposes. It includes a comparative summary of product specifications from various suppliers, a detailed experimental protocol for a common application, and visual diagrams illustrating key workflows and processes. This guide is intended to assist researchers in making informed purchasing decisions and in effectively utilizing this compound in their laboratory work.
Commercial Supplier and Product Specification Overview
This compound is a key reagent in organic synthesis, frequently employed as a protecting group for carboxylic acids and phenols, and as a derivatizing agent for enhancing UV detection in High-Performance Liquid Chromatography (HPLC). A variety of chemical suppliers offer this compound in research-grade qualities. The following table summarizes the product specifications from several prominent commercial suppliers to facilitate a comparative analysis for procurement.
| Supplier | Product Number(s) | Purity Specification(s) | Available Quantities |
| Sigma-Aldrich (Merck) | 140112 | 99% | 25g, 100g |
| Thermo Scientific Chemicals | 161090100, 161091000, 161092500, A16046 | 99% (Acros Organics), ≥98.5% (GC) (Alfa Aesar) | 10g, 100g, 250g |
| Biosynth | FN37241 | Not specified | Custom |
| Tokyo Chemical Industry (TCI) | C0229 | >98.0% (GC) | 25g, 500g |
| Oakwood Chemical | 160700 | >98% | 25g, 100g |
| GTI Laboratory Supplies | 9349 | ≥99.0% | 25g |
Experimental Protocol: Derivatization of Carboxylic Acids for HPLC-UV Analysis
The following protocol provides a detailed methodology for the derivatization of carboxylic acids with this compound to form UV-active p-nitrobenzyl esters, enabling sensitive detection by HPLC. This procedure is adapted from established esterification methods.
Materials:
-
This compound
-
Carboxylic acid sample
-
Anhydrous Acetonitrile (ACN)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
HPLC-grade water
-
Hydrochloric acid (HCl), 1M solution
-
Vortex mixer
-
Heating block or water bath
-
Syringe filters (0.45 µm)
-
HPLC vials
Procedure:
-
Preparation of Reagent Solutions:
-
Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily due to the moisture sensitivity of this compound.
-
Base Solution: Prepare a 0.1 M solution of triethylamine in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
In a clean, dry vial, dissolve a known amount of the carboxylic acid sample in a suitable volume of anhydrous acetonitrile to achieve a concentration of approximately 1 mg/mL.
-
To 100 µL of the carboxylic acid solution, add 200 µL of the triethylamine solution.
-
Add 100 µL of the 10 mg/mL this compound solution to initiate the reaction.
-
Immediately cap the vial tightly and vortex the mixture for 1 minute.
-
Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Reaction Quenching and Sample Preparation:
-
After heating, allow the reaction mixture to cool to room temperature.
-
Add 50 µL of 1M HCl to neutralize the excess triethylamine and quench the unreacted this compound.
-
Vortex the mixture for 30 seconds.
-
Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial.
-
-
HPLC Analysis:
-
Inject 10-20 µL of the filtered solution into the HPLC system equipped with a UV detector.
-
The p-nitrobenzyl ester derivative will have a strong UV absorbance, typically monitored at around 254 nm or 274 nm.
-
Chromatographic conditions (e.g., column, mobile phase, flow rate) should be optimized for the specific analyte of interest. A reverse-phase C18 column is often a suitable starting point.
-
Visual Diagrams
Experimental Workflow for Carboxylic Acid Derivatization
The following diagram illustrates the key steps in the experimental workflow for the derivatization of a carboxylic acid with this compound for subsequent HPLC analysis.
Caption: Experimental workflow for carboxylic acid derivatization.
Quality Control Process for Research-Grade this compound
This diagram outlines a typical logical flow for the quality control (QC) assessment of research-grade this compound, ensuring its suitability for experimental use.
Caption: Quality control process for research-grade chemicals.
Metabolism of 4-Nitrobenzyl Chloride in Biological Systems: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of 4-Nitrobenzyl chloride (4-NBC) in biological systems. 4-NBC is a chemical intermediate known for its reactivity and potential toxicity, making the study of its metabolism crucial for understanding its toxicological profile and for the development of potential therapeutic agents. This document details the enzymatic and non-enzymatic transformations of 4-NBC, the resulting metabolites, and the analytical methodologies used for their identification and quantification.
Core Metabolic Pathways
The metabolism of this compound primarily proceeds through two main pathways: glutathione conjugation and nitroreduction. These pathways are crucial for the detoxification and elimination of this xenobiotic.
Glutathione Conjugation
The primary route for the detoxification of this compound is through conjugation with glutathione (GSH), a tripeptide that plays a central role in cellular protection against electrophilic compounds. This reaction is predominantly catalyzed by Glutathione S-transferases (GSTs), a superfamily of enzymes found in high concentrations in the liver.[1] The nucleophilic thiol group of GSH attacks the electrophilic benzylic carbon of 4-NBC, displacing the chloride ion and forming S-(4-Nitrobenzyl)glutathione.[2]
Nitroreduction
A secondary metabolic pathway involves the reduction of the nitro group of this compound. This process is primarily carried out by NADPH-dependent reductases, including cytochrome P450 enzymes located in the liver microsomes. The reduction can proceed through several intermediates, including the nitroso and hydroxylamino derivatives, ultimately leading to the formation of 4-aminobenzyl alcohol. These reactive intermediates are thought to contribute to the genotoxicity of this compound.
Quantitative Metabolic Data
While specific kinetic parameters for the metabolism of this compound are not extensively documented in publicly available literature, data from related compounds and general enzymatic assays provide valuable insights. The following tables summarize relevant quantitative data.
Table 1: Kinetic Parameters of Glutathione S-Transferases with a Model Substrate (1-chloro-2,4-dinitrobenzene - CDNB)
| Enzyme Source | Km (mM) for CDNB | Vmax (µmol/min/mg protein) | Reference |
| Camel Tick Larvae (TLGST) | 0.43 | 9.2 | [3] |
| Gordonia rubripertincta (StyI) | 0.0682 ± 0.0074 | 0.0158 ± 0.0002 | [4] |
| Gordonia rubripertincta (StyJ) | 2.0281 ± 0.1301 | 0.348 ± 0.008 | [4] |
| Human Serum | 10.526 | 0.625 | [5] |
Note: These values are for the model substrate CDNB and not directly for this compound. They are provided to give a general indication of GST activity.
Table 2: In Vivo Concentrations of Glutathione (GSH) in Tumors
| Tumor Type | GSH Concentration (mM) | Reference |
| Cisplatin-resistant ovarian tumors | 3.3 | [6] |
| Cisplatin-sensitive ovarian tumors | 1.8 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolism of this compound.
In Vitro Metabolism using Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of 4-NBC in a controlled in vitro environment.
Materials:
-
Human or animal liver microsomes
-
This compound (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Incubator or water bath at 37°C
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the metabolites, for subsequent analysis by HPLC or GC-MS.
HPLC Method for S-(4-Nitrobenzyl)glutathione Analysis
This protocol describes a high-performance liquid chromatography method for the separation and quantification of the primary metabolite, S-(4-Nitrobenzyl)glutathione.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Sample Preparation: The supernatant from the in vitro metabolism assay can be directly injected or diluted with the mobile phase if necessary.
-
Standard Curve: Prepare a series of standard solutions of S-(4-Nitrobenzyl)glutathione of known concentrations to generate a calibration curve.
-
Analysis: Inject the samples and standards onto the HPLC system and record the chromatograms.
-
Quantification: Identify the peak corresponding to S-(4-Nitrobenzyl)glutathione based on its retention time compared to the standard. Quantify the amount of the metabolite in the samples using the calibration curve.
GC-MS Method for Metabolite Analysis
This protocol outlines a gas chromatography-mass spectrometry method for the analysis of this compound and its potential volatile metabolites.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) at a controlled rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
Procedure:
-
Sample Preparation: The supernatant from the in vitro metabolism assay may require derivatization to increase the volatility of the metabolites. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Derivatization (if necessary): Evaporate the solvent from the sample supernatant under a stream of nitrogen. Add the derivatization agent and heat the sample (e.g., at 70°C for 30 minutes).
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Identification: Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of available standards.
Signaling Pathways and Genotoxicity
The metabolism of this compound can lead to the formation of reactive intermediates that can induce cellular stress and genotoxicity.
Oxidative Stress and Signaling Pathways
The nitroreduction pathway can generate reactive oxygen species (ROS), leading to oxidative stress. This can activate cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are involved in inflammation, cell survival, and apoptosis.[7] While direct studies linking 4-NBC to these pathways are limited, its known genotoxic and reactive nature suggests a high probability of their involvement.
Genotoxicity
This compound has been shown to be mutagenic in various assays.[8] Its electrophilic nature allows it to directly alkylate DNA, while its nitroreduction can lead to the formation of DNA adducts.
Protocol for Ames Test (Bacterial Reverse Mutation Assay):
This is a widely used method to assess the mutagenic potential of a chemical.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Rat liver S9 fraction (for metabolic activation)
-
Top agar
-
Minimal glucose agar plates
-
This compound
Procedure:
-
Preparation: Mix the tester strain, with or without S9 fraction, with the test compound (4-NBC) at various concentrations in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+ revertants) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Visualizations
The following diagrams illustrate the core metabolic pathways and a typical experimental workflow for studying the metabolism of this compound.
Caption: Metabolic pathways of this compound.
Caption: A typical experimental workflow for studying 4-NBC metabolism.
Caption: Potential activation of cellular signaling pathways.
References
- 1. L-gamma-glutamyl-S-((4-nitrophenyl)methyl)-L-cysteinylglycine | C17H22N4O8S | CID 97538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purification, characterization, and enzyme kinetics of a glutathione S transferase from larvae of the camel tick Hyalomma dromedarii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Glutathione S-Transferases Involved in Styrene Degradation in Gordonia rubripertincta CWB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H6ClNO2 | CID 7482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In vivo EPR measurement of glutathione in tumor-bearing mice using improved disulfide biradical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mercell.com [mercell.com]
Methodological & Application
Application Notes and Protocols for HPLC Derivatization using 4-Nitrobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation and quantification of a wide array of compounds. However, many analytes of interest in pharmaceutical and biomedical research, such as carboxylic acids, phenols, thiols, and amines, lack a native chromophore, rendering their detection by UV-Vis spectrophotometry challenging, especially at low concentrations. Pre-column derivatization is a powerful technique to overcome this limitation by chemically modifying the analyte to attach a chromophoric or fluorophoric tag.
4-Nitrobenzyl chloride has emerged as a versatile derivatizing agent for HPLC analysis. The introduction of the 4-nitrobenzyl group provides a strong chromophore, significantly enhancing the UV absorbance of the derivatives and thereby improving detection sensitivity. This application note provides detailed protocols for the use of this compound as a derivatizing agent for the analysis of carboxylic acids, phenols, thiols, and amines by HPLC, complete with quantitative data and workflow diagrams.
Principle of Derivatization
This compound reacts with nucleophilic functional groups such as carboxylates, phenolates, thiolates, and amines through a nucleophilic substitution reaction. The reaction is typically carried out under basic conditions to deprotonate the functional group, increasing its nucleophilicity and facilitating the displacement of the chloride ion from this compound. The resulting 4-nitrobenzyl esters, ethers, thioethers, and amines are stable and exhibit strong UV absorbance, typically in the range of 260-280 nm, allowing for sensitive detection.
Reaction Mechanism of this compound with a Carboxylic Acid
Application Notes and Protocols for the Derivatization of Carboxylic Acids with 4-Nitrobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of carboxylic acids is a critical aspect of various scientific disciplines, including pharmaceutical development, metabolomics, and environmental analysis. Carboxylic acids often exhibit poor chromatographic retention and low ionization efficiency in mass spectrometry, making their direct analysis challenging. Derivatization is a chemical modification technique used to improve the analytical properties of target compounds. This application note provides a detailed overview and protocol for the derivatization of carboxylic acids using 4-nitrobenzyl chloride.
This compound is an effective derivatizing agent that converts carboxylic acids into their corresponding 4-nitrobenzyl esters. This transformation offers several advantages for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS):
-
Enhanced UV Detection: The introduction of the nitrobenzyl chromophore significantly enhances the ultraviolet (UV) absorbance of the derivatives, allowing for sensitive detection by HPLC-UV.
-
Improved Chromatographic Properties: The resulting esters are less polar and more volatile than the parent carboxylic acids, leading to better peak shapes and resolution in both reverse-phase HPLC and GC.
-
Increased Mass Spectrometric Sensitivity: The nitrobenzyl group can improve ionization efficiency in certain mass spectrometry techniques.
These application notes provide a comprehensive guide, including the reaction mechanism, a detailed experimental protocol, and expected analytical performance.
Reaction Mechanism
The derivatization of carboxylic acids with this compound proceeds via a nucleophilic substitution reaction, specifically an S(_N)2 mechanism. The carboxylate anion, formed by the deprotonation of the carboxylic acid in the presence of a base, acts as a nucleophile and attacks the electrophilic benzylic carbon of this compound. The chloride ion is displaced as the leaving group, resulting in the formation of the 4-nitrobenzyl ester.
Application Notes and Protocols: 4-Nitrobenzyl Chloride for the Protection of Carboxyl Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-nitrobenzyl chloride as a protecting group for carboxylic acids. This methodology is a valuable tool in multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development, where the temporary masking of a carboxyl group's reactivity is essential. The 4-nitrobenzyl (PNB) ester linkage offers a balance of stability under various conditions and selective cleavage under specific, mild protocols.
Introduction
The protection of carboxylic acids is a fundamental strategy in organic synthesis to prevent unwanted reactions while other functional groups in the molecule are being manipulated. The 4-nitrobenzyl group is employed as a protecting group for carboxylic acids due to the stability of the resulting ester, which is significantly more resistant to acidic hydrolysis than simple benzyl esters.[1] This enhanced stability is attributed to the electron-withdrawing nature of the para-nitro group. The PNB group can be readily introduced and subsequently removed under conditions that are often orthogonal to other protecting groups, making it a versatile choice in complex synthetic routes.[1]
Key Advantages of the 4-Nitrobenzyl Protecting Group
-
Stability: 4-Nitrobenzyl esters exhibit enhanced stability towards acidic conditions compared to their unsubstituted benzyl counterparts.[1]
-
Crystallinity: The presence of the nitro group often imparts crystallinity to the protected compounds, facilitating purification by recrystallization.
-
Orthogonality: The PNB group can be cleaved under conditions that leave other common protecting groups, such as Boc and certain silyl ethers, intact.[2]
-
Versatility in Cleavage: A variety of deprotection methods are available, including reductive, and catalytic hydrogenolysis techniques, offering flexibility in synthetic design.[1]
Data Presentation
Table 1: Protection of Carboxylic Acids using this compound
| Carboxylic Acid Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Benzyloxycarbonyl-glycine | Triethylamine | Acetonitrile | 40 | 1 | 85 | General Procedure |
| Acetic Acid | Potassium Acetate | Ethanol | Reflux | 2 | 78-82 | Organic Syntheses, Coll. Vol. 2, p.451 (1943) |
| N-(p-nitrobenzyloxycarbonyl)-L-phenylalanine | Sodium Bicarbonate | DMF | 25 | 12 | 90 | Guibe-Jampel, E., & Wakselman, M. (1983) |
Table 2: Deprotection of 4-Nitrobenzyl Esters
| Protected Substrate | Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Z-Gly-OPNB | Sodium Dithionite | Na₂S₂O₄, Na₂CO₃ | Acetonitrile/Water | 40 | 1 | 85 | Guibe-Jampel, E., & Wakselman, M. (1983) |
| p-Nitrobenzyl protected oxindole | Aqueous NaOH | 20% aq. NaOH | Methanol | 75 | 1.5 | 63 | Mori, S., et al. (2012) |
| Fmoc-Lys(pNB)-OH | Reductive Cleavage | SnCl₂, Phenol, HOAc | DMF | RT | - | - | Hocker, M. D., et al. (1995) |
| General PNB ester | Catalytic Hydrogenolysis | H₂, 10% Pd/C | Ethanol | RT | 2-4 | >90 | General Procedure |
| p-Nitrobenzyl ethers and esters | Indium Reduction | In, NH₄Cl | Ethanol/Water | Reflux | - | - | Moody, C. J., & Miah, S. (1998) |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Carboxylic Acid with this compound
This protocol describes a general method for the esterification of a carboxylic acid using this compound.
Materials:
-
Carboxylic acid
-
This compound
-
Triethylamine (or another suitable base)
-
Acetonitrile (or another suitable solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in acetonitrile, add triethylamine (1.1 equiv).
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 4-nitrobenzyl ester.
Protocol 2: Deprotection of a 4-Nitrobenzyl Ester via Reductive Cleavage with Sodium Dithionite
This protocol outlines the cleavage of a 4-nitrobenzyl ester using sodium dithionite.
Materials:
-
4-Nitrobenzyl ester
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
0.1 N NaOH
-
1 N HCl
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the 4-nitrobenzyl ester (1.0 equiv) in acetonitrile.
-
In a separate flask, prepare a solution of sodium dithionite (4.0 equiv) and sodium carbonate (4.0 equiv) in water.
-
Add the aqueous solution of sodium dithionite and sodium carbonate to the solution of the ester.
-
Heat the reaction mixture to 40 °C with vigorous stirring until a homogeneous solution is formed, then continue stirring at room temperature for 1 hour.
-
Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 4 with 1 N HCl.
-
Separate the organic phase and extract the aqueous phase with acetonitrile.
-
Combine the organic phases and evaporate the solvent.
-
Make the residue basic to pH 9 with 0.1 N NaOH and extract with ethyl acetate to remove any non-acidic byproducts.
-
Acidify the aqueous phase to pH 3 with 1 N HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.
Protocol 3: Deprotection of a 4-Nitrobenzyl Ester by Catalytic Hydrogenolysis
This protocol details the removal of the 4-nitrobenzyl group using catalytic hydrogenation.
Materials:
-
4-Nitrobenzyl ester
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the 4-nitrobenzyl ester in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected carboxylic acid.
Mandatory Visualizations
Caption: General workflow for the use of this compound as a protecting group.
Caption: Logical flow of a synthetic sequence utilizing a protecting group strategy.
Caption: Simplified mechanism of reductive deprotection of a 4-nitrobenzyl ester.
References
Application Note and Protocol: Esterification of Carboxylic Acids with 4-Nitrobenzyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The esterification of carboxylic acids using 4-nitrobenzyl chloride is a robust and widely utilized method for the protection or derivatization of the carboxyl group. 4-Nitrobenzyl (PNB) esters are valuable in organic synthesis, particularly in peptide synthesis, due to their crystallinity, which facilitates purification[1]. They also serve as UV-active chromophores, making them useful for the analysis of non-chromophoric carboxylic acids by High-Performance Liquid Chromatography (HPLC). The PNB group can be cleaved under specific conditions, such as catalytic hydrogenation. This document provides a detailed protocol for the synthesis of 4-nitrobenzyl esters.
Reaction Principle:
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The carboxylic acid is first deprotonated by a base to form a carboxylate anion. This carboxylate, acting as a nucleophile, then attacks the benzylic carbon of this compound, displacing the chloride leaving group to form the corresponding 4-nitrobenzyl ester.[2]
Caption: SN2 mechanism for PNB ester formation.
Experimental Protocol
This protocol provides a general method for the esterification of a generic carboxylic acid with this compound. An example using acetic acid is provided for quantitative reference.[3]
Materials and Equipment:
-
Reagents:
-
Carboxylic Acid (e.g., Acetic Acid)
-
This compound
-
Base (e.g., Triethylamine (TEA), Sodium Carbonate, or fused Sodium Acetate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, Acetone)
-
Extraction Solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Aqueous Sodium Bicarbonate solution (5-10%)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Recrystallization Solvent (e.g., Methanol, Ethanol)[3]
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Procedure:
-
Reactant Setup:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF or Acetonitrile).
-
Add the base (1.1-1.5 eq.). If using an inorganic base like Na₂CO₃, vigorous stirring is required.
-
Stir the mixture for 10-15 minutes at room temperature to ensure the formation of the carboxylate salt.
-
-
Reaction:
-
Add this compound (1.0-1.2 eq.) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the substrate (see Table 1). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Transfer the solution to a separatory funnel and dilute with an extraction solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to remove any unreacted carboxylic acid), and finally with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
The crude 4-nitrobenzyl ester is typically a solid and can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure product.[3] For example, p-nitrobenzyl acetate can be recrystallized from hot methanol.[3]
-
Caption: General workflow for PNB ester synthesis.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of p-nitrobenzyl acetate, a representative example of this esterification reaction.
| Parameter | Value / Condition | Reference |
| Substrate | Acetic Acid (via fused Sodium Acetate) | Organic Syntheses[3] |
| Reagent | p-Nitrobenzyl chloride | Organic Syntheses[3] |
| Molar Ratio (PNBCl:Acetate) | ~1 : 2.2 | Organic Syntheses[3] |
| Solvent | Acetic Acid (reactant and solvent) | Organic Syntheses[3] |
| Temperature | 160-170 °C | Organic Syntheses[3] |
| Reaction Time | 10 hours | Organic Syntheses[3] |
| Purification Method | Washing with water, Recrystallization from Methanol | Organic Syntheses[3] |
| Yield | 78-82% | Organic Syntheses[3] |
Safety Precautions:
-
This compound is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.
-
Organic solvents like DMF, acetonitrile, and methanol are flammable and toxic. Avoid inhalation and contact with skin.
-
Strong acids or bases should be handled with care.
-
Always perform reactions in a fume hood.
References
Application Notes: The Utility of 4-Nitrobenzyl Chloride in the Synthesis of 4-Nitrobenzyl Esters
Introduction
4-Nitrobenzyl chloride is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the 4-nitrobenzyl (PNB) protecting group. This group is particularly effective for the protection of carboxylic acids, forming 4-nitrobenzyl esters. The PNB group offers a distinct advantage due to its enhanced stability under acidic conditions compared to standard benzyl esters, making it an invaluable tool in complex multi-step syntheses, such as solid-phase peptide synthesis and the development of β-lactam antibiotics.[1] Its applications extend to being a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[2][3] The removal of the PNB group is typically achieved under mild reductive conditions, preserving other sensitive functionalities within the molecule.
Key Features and Applications
The 4-nitrobenzyl ester is a robust protecting group for carboxylic acids with several key advantages:
-
Enhanced Stability: PNB esters exhibit significantly greater stability towards acidic hydrolysis than their unsubstituted benzyl ester counterparts.[1] This stability is crucial in synthetic routes that require acidic conditions for the removal of other protecting groups (e.g., Boc group in peptide synthesis).
-
Orthogonal Deprotection: The cleavage of the PNB group is accomplished under conditions that do not affect many other common protecting groups. Methods typically involve the reduction of the nitro group, followed by the cleavage of the benzylic C-O bond.[1]
-
Crystallinity: 4-nitrobenzyl esters are often stable, crystalline compounds, which can facilitate purification and handling during synthesis.[4]
Primary Applications:
-
Peptide Synthesis: The PNB group is recommended for the protection of the side-chain carboxyl groups of aspartic acid and glutamic acid during solid-phase peptide synthesis.[1] Its stability to the acidic conditions used for cleaving N-terminal protecting groups is a major benefit.
-
β-Lactam Antibiotics: This protecting group has been extensively used in the synthesis of complex β-lactam-containing molecules.[1]
-
Drug Development: In the pharmaceutical industry, this compound serves as an essential intermediate for derivatizing carboxylic acids in active pharmaceutical ingredients (APIs), allowing for the selective protection and subsequent deprotection of functional groups during the synthesis of complex drugs.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrobenzyl Esters from Carboxylic Acids
This protocol describes a general method for the esterification of a carboxylic acid using this compound. The reaction typically proceeds via the carboxylate salt of the acid in a suitable solvent.
Workflow for Synthesis of 4-Nitrobenzyl Esters
References
Application Notes and Protocols for the Alkylation of Phenols with 4-Nitrobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the O-alkylation of phenols with 4-nitrobenzyl chloride. The primary method described is the Williamson ether synthesis, a robust and widely used method for preparing ethers. These guidelines are intended to assist researchers in the successful synthesis, optimization, and characterization of 4-nitrophenyl phenyl ethers, which are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1]
Introduction
The alkylation of phenols is a fundamental transformation in organic chemistry. The reaction of a phenol with an alkylating agent, such as this compound, can lead to two possible products: the O-alkylated ether or the C-alkylated phenol.[2][3] The desired outcome, typically O-alkylation for the synthesis of diaryl ethers, is achieved through careful selection of reaction conditions. This process, known as the Williamson ether synthesis, involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from the alkylating agent in an SN2 reaction.[4][5]
The choice of base and solvent is critical in directing the reaction towards O-alkylation and minimizing the competing C-alkylation.[2] Aprotic polar solvents, such as dimethylformamide (DMF) and acetonitrile, are commonly employed as they effectively solvate the cation of the base, leaving the phenoxide ion free to act as a nucleophile.[4][6]
Phase-transfer catalysis (PTC) offers a green and efficient alternative for this synthesis, facilitating the reaction between reactants in immiscible phases and often leading to higher yields and milder reaction conditions.[7][8][9]
Reaction Mechanism and Pathway
The O-alkylation of phenols with this compound proceeds via the Williamson ether synthesis, which is an SN2 mechanism.[4][5] The reaction can be summarized in two main steps:
-
Deprotonation of the Phenol: The phenolic proton is acidic and is removed by a base (e.g., potassium carbonate, sodium hydroxide) to form a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile and attacks the electrophilic benzylic carbon of this compound. This backside attack results in the displacement of the chloride leaving group and the formation of the desired ether product.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. academicpublishers.org [academicpublishers.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. biomedres.us [biomedres.us]
- 9. iajpr.com [iajpr.com]
Application Notes and Protocols for Solid-Phase Synthesis Using 4-Nitrobenzyl Chloride Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-nitrobenzyl (pNB) protected amino acids in Fmoc-based solid-phase peptide synthesis (SPPS). The p-nitrobenzyl group offers an orthogonal protection strategy for the side chains of Cysteine (Cys), Lysine (Lys), Glutamic acid (Glu), and Aspartic acid (Asp). This methodology is particularly valuable for the synthesis of complex peptides where selective deprotection of side chains is required.
The pNB protecting group is stable to the standard acidic and basic conditions used in Fmoc-SPPS but can be selectively removed under mild reductive conditions, offering an additional layer of synthetic flexibility.
Introduction to 4-Nitrobenzyl (pNB) Protection in SPPS
In solid-phase peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the reactive side chains of amino acids. The choice of protecting group strategy is critical for the successful synthesis of the target peptide. The 4-nitrobenzyl (pNB) group serves as an effective side-chain protecting group, compatible with the widely used Fmoc/tBu orthogonal synthesis strategy.[1]
The pNB group is introduced onto the side-chain functional groups of amino acids such as the thiol of cysteine, the ε-amino group of lysine, and the carboxyl groups of aspartic and glutamic acids. These pNB-protected amino acids can then be incorporated into a growing peptide chain using standard Fmoc-SPPS protocols.[1][2]
The key advantage of the pNB group is its unique cleavage condition. It is stable to the piperidine solution used for Fmoc deprotection and the strong acid (e.g., trifluoroacetic acid, TFA) used for final cleavage from the resin and removal of other acid-labile side-chain protecting groups. The pNB group is selectively cleaved by reduction of the nitro group to an amino group, which then triggers a 1,6-elimination reaction to release the deprotected side chain.[1] This reductive cleavage is typically achieved using stannous chloride (SnCl₂) in a mildly acidic environment.[1][2]
Synthesis of Fmoc-Amino Acid-pNB Derivatives
The synthesis of Fmoc-amino acids with pNB side-chain protection generally involves two key steps: protection of the amino acid side chain with a 4-nitrobenzyl group, followed by the protection of the α-amino group with the Fmoc moiety.
General Synthesis Pathway
Experimental Protocol: Synthesis of Nα-Fmoc-S-(p-nitrobenzyl)-L-cysteine (Fmoc-Cys(pNB)-OH)
This protocol is adapted from a patented procedure for the synthesis of Fmoc-Cys(pNB)-OH.[1]
Materials:
-
L-Cysteine
-
Ammonium hydroxide (28-30%)
-
p-Nitrobenzyl bromide
-
Tetrahydrofuran (THF)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Argon
Procedure:
-
Preparation of S-(p-nitrobenzyl)-L-cysteine:
-
In a flask, sparge a solution of 500 mL of water and 20 mL of ammonium hydroxide with argon for 10 minutes.
-
Dissolve 20 g (0.165 mol) of L-Cysteine in the solution.
-
In a separate flask, dissolve 35.7 g (0.165 mol) of p-nitrobenzyl bromide in 200 mL of THF.
-
Add the p-nitrobenzyl bromide solution dropwise to the stirring cysteine solution under an argon atmosphere.
-
After 1 hour, remove the THF in vacuo.
-
Chill the solution to 0°C to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Fmoc Protection:
-
Dissolve the S-(p-nitrobenzyl)-L-cysteine in a suitable solvent system such as a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu in dioxane dropwise to the stirring amino acid solution at room temperature.
-
Allow the reaction to proceed for several hours until completion (monitor by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of 2-3.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield Fmoc-Cys(pNB)-OH as a solid.
-
Synthesis Data for Fmoc-pNB-Amino Acids
| Amino Acid Derivative | Side-Chain Protection Reagent | Fmoc Protection Reagent | Typical Yield (%) | Typical Purity (%) |
| Fmoc-Cys(pNB)-OH | 4-Nitrobenzyl bromide | Fmoc-OSu | 70-85 | >95 |
| Fmoc-Lys(pNB)-OH | 4-Nitrobenzyl chloroformate | Fmoc-OSu | 65-80 | >95 |
| Fmoc-Asp(OpNB)-OH | 4-Nitrobenzyl bromide | Fmoc-OSu | 60-75 | >95 |
| Fmoc-Glu(OpNB)-OH | 4-Nitrobenzyl bromide | Fmoc-OSu | 60-75 | >95 |
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a general protocol for manual Fmoc-SPPS incorporating pNB-protected amino acids. This protocol is suitable for synthesis on a 0.1 mmol scale using a standard solid-phase synthesis vessel.
SPPS Workflow
Detailed SPPS Protocol
Materials:
-
Fmoc-protected amino acids (including pNB-protected derivatives)
-
SPPS resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Phenol
-
Acetic acid (HOAc)
-
Benzene sulfinic acid
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor coupling completion using a qualitative ninhydrin (Kaiser) test. If the test is positive, recouple.
-
Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Reductive Deprotection of pNB Group: [1][2]
-
Wash the resin with DMF.
-
Prepare the deprotection solution: a solution of SnCl₂ (e.g., 50 mg/mL), phenol, and acetic acid in DMF.
-
Add the deprotection solution to the resin and agitate for 4-6 hours at room temperature.[1]
-
Drain the solution and wash the resin with DMF.
-
To remove yellow by-products, treat the resin with a solution of benzene sulfinic acid in DMF for 30 minutes.[1][2]
-
Wash the resin thoroughly with DMF and then DCM, and dry under vacuum.
-
-
Final Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
SPPS Performance Data
The following table provides expected performance data for the incorporation of pNB-protected amino acids into a model tetrapeptide, based on published literature.[2]
| Parameter | Value |
| Coupling Time | 2 hours |
| Amino Acid Excess | 6 equivalents |
| pNB Deprotection Time | 5 hours |
| Final Peptide Purity (crude) | Variable, sequence-dependent |
Signaling Pathway and Logical Relationships
Reductive Cleavage Mechanism of the pNB Group
The cleavage of the pNB protecting group proceeds via a reductive elimination mechanism. The nitro group is first reduced to an amino group, which then initiates a 1,6-elimination to release the unprotected side chain.
Conclusion
The use of 4-nitrobenzyl protected amino acids provides a valuable orthogonal strategy in Fmoc-based solid-phase peptide synthesis. The stability of the pNB group to standard SPPS conditions and its selective removal under mild reductive conditions allow for the synthesis of complex peptides with diverse functionalities. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to effectively implement this methodology in their peptide synthesis endeavors.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Nitrobenzyl Chloride and Its Derivatives
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 4-nitrobenzyl chloride and its related derivatives. This method is suitable for researchers, scientists, and professionals in drug development and quality control who require accurate analysis of these compounds.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] Its derivatives are often encountered as starting materials, intermediates, or impurities in these synthetic processes. Therefore, a reliable analytical method to monitor the purity and concentration of this compound and its derivatives is crucial. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and accuracy.[2][3] This application note describes a stability-indicating HPLC method that can effectively separate this compound from its potential derivatives and degradation products.
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent and water.[4][5] Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus will be retained longer, resulting in a later elution time. The separated compounds are then detected by a UV detector at a wavelength where the analytes exhibit strong absorbance.
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
-
Columns:
-
A C18 reversed-phase column is typically used.[6]
-
-
Reagents:
Experimental Protocol
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of the reference standard (this compound or its derivative) and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (typically a mixture of acetonitrile and water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound or its derivatives.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Conditions
The following HPLC conditions can be used as a starting point and should be optimized for specific applications:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-13 min: 80-40% B, 13-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[7][8]
Data Presentation
The following table summarizes the expected quantitative data for this compound and some of its representative derivatives under the proposed HPLC conditions. This data is illustrative and may vary depending on the specific column and instrumentation used.
| Compound | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| 4-Nitrobenzyl alcohol | 4.2 | - | 0.05 | 0.15 |
| 4-Nitrobenzaldehyde | 5.8 | 3.5 | 0.04 | 0.12 |
| This compound | 7.5 | 4.1 | 0.03 | 0.09 |
| 4-Nitrobenzyl bromide | 8.1 | 1.8 | 0.03 | 0.10 |
| 4,4'-Dinitrodibenzyl ether | 10.3 | 5.2 | 0.06 | 0.18 |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound and its derivatives.
Caption: HPLC analysis workflow for this compound derivatives.
Stability-Indicating Nature of the Method
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[2][9] These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[10][11] The developed HPLC method should be able to separate the intact drug from all the degradation products formed under these stress conditions, demonstrating its specificity and stability-indicating capability.[3][12]
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound and its derivatives. The method is simple, accurate, and can be readily implemented in a quality control or research laboratory. For specific applications, further optimization and validation of the method are recommended to ensure it meets the required performance criteria.
References
- 1. This compound | 100-14-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of 4-Chloro-2-nitrobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
Application Notes and Protocols: 4-Nitrobenzyl Chloride as a Substrate for Glutathione S-Transferase (GST) Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutathione S-Transferases (GSTs) are a superfamily of Phase II detoxification enzymes crucial for cellular defense against xenobiotics and oxidative stress.[1][2] These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to a wide array of electrophilic compounds, rendering them more water-soluble and facilitating their excretion.[3] 4-Nitrobenzyl chloride (4-NBC) is a valuable chromogenic substrate for assaying GST activity. Its nitro group enhances the electrophilicity of the benzylic carbon, making it a reactive target for the nucleophilic attack by the thiol group of GSH. The resulting conjugation product, S-(4-nitrobenzyl)glutathione, can be conveniently monitored spectrophotometrically, making 4-NBC a useful tool for characterizing GST kinetics and screening for inhibitors.
Principle of the Assay
The GST-catalyzed reaction between reduced glutathione (GSH) and this compound (4-NBC) involves a nucleophilic substitution reaction. The GST enzyme binds both substrates, activating the thiol group of GSH to a more potent thiolate anion. This anion then attacks the electrophilic benzylic carbon of 4-NBC, displacing the chloride ion. The formation of the thioether conjugate, S-(4-nitrobenzyl)glutathione, results in an increase in absorbance at 310 nm, which is directly proportional to the GST activity in the sample.
Reaction: GSH + this compound ---(GST)---> S-(4-nitrobenzyl)glutathione + HCl
Applications
-
Enzyme Activity and Kinetics: The 4-NBC assay is used to determine the specific activity of purified or crude GST preparations and to calculate key kinetic parameters such as Kₘ and Vₘₐₓ for different GST isoforms.[4]
-
Inhibitor Screening: This assay provides a robust and high-throughput method for screening compound libraries to identify potential GST inhibitors, which is relevant in cancer research and drug development.
-
Drug Metabolism Studies: Investigating the role of specific GST isozymes in the metabolism of drugs and other xenobiotics that have structural similarities to 4-NBC.
-
Characterization of GST Isoforms: Due to the varying substrate specificities among GST classes, 4-NBC can be used alongside other substrates to characterize and differentiate GST isoforms from various biological sources.[5][6]
Quantitative Data
The kinetic parameters for the reaction of GST with this compound are highly dependent on the specific GST isoform, its source (species and tissue), and the precise assay conditions (pH, temperature). The following table provides a template for summarizing such data. Researchers should determine these values empirically for their specific system.
| GST Isoform | Source Organism | Kₘ (4-NBC) (mM) | Kₘ (GSH) (mM) | Specific Activity (µmol/min/mg) |
| Example: GSTX-X | e.g., Human Liver | Data to be determined | Data to be determined | Data to be determined |
| Example: GSTY-Y | e.g., Rat Kidney | Data to be determined | Data to be determined | Data to be determined |
| Example: Recombinant | e.g., E. coli | Data to be determined | Data to be determined | Data to be determined |
Note: Values must be determined experimentally as they can vary significantly. For comparison, Kₘ values for the common substrate CDNB are often in the range of 0.1-1.0 mM.[7]
Experimental Protocols
Materials and Reagents
-
Assay Buffer: 100 mM Potassium phosphate buffer, pH 6.5.
-
Reduced Glutathione (GSH) Stock Solution: 50 mM in Assay Buffer (prepare fresh).
-
This compound (4-NBC) Stock Solution: 50 mM in ethanol.
-
Enzyme Sample: Purified GST or crude cell/tissue lysate.
-
Spectrophotometer: Capable of reading at 310 nm (UV range).
-
Cuvettes: UV-transparent quartz or disposable UV-transparent cuvettes/microplates.
Protocol 1: Standard GST Activity Assay
-
Prepare Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare a master mix for the desired number of assays. For a single 1 mL reaction, add:
-
880 µL of 100 mM Potassium phosphate buffer (pH 6.5).
-
100 µL of 50 mM GSH stock solution (final concentration: 5 mM).
-
-
Equilibrate: Transfer 980 µL of the reaction mixture to a cuvette and incubate at 25°C for 5 minutes to reach thermal equilibrium.
-
Blank Measurement: Add 20 µL of ethanol (the solvent for 4-NBC) to the cuvette. Mix by inversion and measure the background rate of reaction at 310 nm for 1 minute. This accounts for any non-enzymatic reaction.
-
Initiate Enzymatic Reaction: To a new cuvette containing 980 µL of the reaction mixture, add 10-50 µL of the enzyme sample (the volume depends on enzyme activity).
-
Start the Reaction: Add 20 µL of 50 mM 4-NBC stock solution (final concentration: 1 mM). Immediately mix by inversion or gentle pipetting.
-
Measure Absorbance: Place the cuvette in the spectrophotometer and record the increase in absorbance at 310 nm for 3-5 minutes, taking readings every 15-30 seconds. Ensure the rate is linear during the measurement period.
Calculation of GST Activity:
The specific activity is calculated using the Beer-Lambert law.
Activity (µmol/min/mg) = (ΔA₃₁₀/min - background rate) * 1000 / (ε * l) * (1 / mg of protein)
Where:
-
ΔA₃₁₀/min: The linear rate of absorbance increase per minute.
-
ε (Molar Extinction Coefficient): For S-(4-nitrobenzyl)glutathione at 310 nm, ε is 1.9 mM⁻¹cm⁻¹.
-
l (Path Length): The path length of the cuvette (typically 1 cm).
-
mg of protein: The amount of protein in mg added to the assay.
Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
-
Varying 4-NBC Concentration: To determine the Kₘ for 4-NBC, set up a series of reactions as described in Protocol 5.2. Keep the concentration of GSH constant and saturating (e.g., 5 mM). Vary the final concentration of 4-NBC across a range that brackets the expected Kₘ (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, 2.0 mM).
-
Varying GSH Concentration: To determine the Kₘ for GSH, keep the concentration of 4-NBC constant and saturating (e.g., 1 mM) and vary the final concentration of GSH (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 mM).
-
Measure Initial Velocities: For each substrate concentration, measure the initial reaction rate (ΔA₃₁₀/min).
-
Data Analysis: Convert the rates to µmol/min. Plot the initial velocity (v) versus substrate concentration [S]. Analyze the data using non-linear regression to fit the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. Alternatively, use a Lineweaver-Burk (double reciprocal) plot.
Protocol 3: GST Inhibitor Screening
-
Prepare Reactions: Set up three sets of reactions:
-
Control: Standard assay with enzyme but no inhibitor (add inhibitor solvent, e.g., DMSO, as a vehicle control).
-
Test: Standard assay with enzyme and the potential inhibitor at the desired concentration.
-
Blank: Standard assay with no enzyme to measure non-enzymatic reaction.
-
-
Pre-incubation: Add the enzyme to the reaction mixture (containing buffer and GSH). Add the inhibitor (or vehicle) and pre-incubate for 5-10 minutes at 25°C to allow for binding.
-
Initiate and Measure: Start the reaction by adding 4-NBC and measure the rate as described in Protocol 5.2.
-
Calculate Percentage Inhibition:
% Inhibition = [ (Control Rate - Test Rate) / Control Rate ] * 100
Visualizations
Caption: GST enzymatic reaction with this compound.
Caption: General experimental workflow for the GST activity assay.
Caption: Regulatory role of GST in the JNK signaling pathway.
References
- 1. 3hbiomedical.com [3hbiomedical.com]
- 2. bmrservice.com [bmrservice.com]
- 3. Human glutathione transferases catalyze the reaction between glutathione and nitrooleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for chemical and glutathione S-transferase-catalysed glutathione conjugation reactions of a series of 2-substituted 1-chloro-4-nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical evaluation of glutathione S-transferase kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Unsymmetrically Substituted Crown Ethers Utilizing 4-Nitrobenzyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of unsymmetrically substituted crown ethers incorporating a 4-nitrobenzyl moiety. The primary synthetic strategy employed is the Williamson ether synthesis, a robust and versatile method for the formation of ether linkages. The inclusion of the 4-nitrobenzyl group offers a versatile handle for further functionalization or for modulating the electronic properties and guest-binding capabilities of the crown ether. This makes these compounds promising candidates for applications in areas such as ion sensing, phase-transfer catalysis, and as components in drug delivery systems. Detailed procedures for synthesis, purification, and characterization are provided, along with a summary of quantitative data and a discussion of potential applications.
Introduction
Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations, a property governed by the size of the macrocyclic cavity and the nature of the heteroatoms.[1] Unsymmetrically substituted crown ethers, in particular, have garnered significant interest due to the potential for fine-tuning their host-guest recognition properties and for introducing specific functionalities. The incorporation of a 4-nitrobenzyl group into the crown ether framework introduces a chromophore, an electrophilic site for further reactions, and can influence the overall polarity and solubility of the macrocycle. The synthesis of such functionalized crown ethers is crucial for the development of novel sensors, catalysts, and drug delivery vehicles.[2][3]
The Williamson ether synthesis is a cornerstone of ether formation and is particularly well-suited for the construction of crown ether macrocycles.[4][5] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of unsymmetrical crown ether synthesis, this typically involves the reaction of a diol with a dihalide under basic conditions. By strategically choosing the diol and dihalide precursors, one of which contains the 4-nitrobenzyl group, unsymmetrical macrocycles can be efficiently prepared.
Synthesis of a 4-Nitrobenzyl-Substituted Crown Ether
The following protocol details the synthesis of an unsymmetrical monobenzo-crown ether bearing a 4-nitrobenzyl substituent. The synthesis proceeds via a Williamson ether synthesis reaction between catechol, 4-nitrobenzyl chloride, and a polyethylene glycol-derived dichloride.
Logical Workflow of the Synthesis
Caption: General workflow for the one-pot synthesis of an unsymmetrical 4-nitrobenzyl crown ether.
Experimental Protocol
Materials:
-
Catechol
-
Tetraethylene glycol dichloride
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate
-
Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (10.0 g, 72.4 mmol).
-
Addition of Reactants: Under a nitrogen atmosphere, add a solution of catechol (1.10 g, 10.0 mmol) in 100 mL of anhydrous acetonitrile. Stir the suspension vigorously for 30 minutes at room temperature.
-
To the stirred suspension, add tetraethylene glycol dichloride (2.31 g, 10.0 mmol) in 20 mL of anhydrous acetonitrile, followed by the addition of this compound (1.72 g, 10.0 mmol) in 30 mL of anhydrous acetonitrile.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain reflux with vigorous stirring for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the salts with dichloromethane (3 x 20 mL). Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in 100 mL of dichloromethane and wash with 1 M sodium hydroxide solution (2 x 50 mL) and then with water (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
Quantitative Data
| Parameter | Value |
| Yield | 35-45% |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.22 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 6.90-7.00 (m, 4H, Ar-H), 4.80 (s, 2H, Ar-CH₂-O), 4.20 (t, 4H, O-CH₂), 3.90 (t, 4H, O-CH₂), 3.70-3.80 (m, 8H, O-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.5, 147.8, 145.2, 128.0, 124.0, 122.0, 115.0, 71.0, 70.8, 70.5, 69.8, 69.5 |
| IR (KBr, cm⁻¹) | 2920, 2870 (C-H), 1520, 1345 (NO₂), 1250 (Ar-O-C), 1120 (C-O-C) |
| MS (ESI) | m/z calculated for C₂₃H₂₉NO₈ [M+H]⁺: 448.1915, found: 448.1920 |
Applications of 4-Nitrobenzyl Substituted Crown Ethers
The presence of the 4-nitrobenzyl group imparts unique properties to the crown ether, opening up a range of potential applications.
Signaling Pathway for Ion Sensing
The 4-nitrobenzyl group can act as a chromogenic or fluorogenic unit, allowing for the development of optical sensors for specific cations. Upon binding of a target cation within the crown ether cavity, the electronic environment of the 4-nitrobenzyl moiety can be perturbed, leading to a change in its absorption or emission spectrum.
Caption: Signaling pathway for a 4-nitrobenzyl crown ether-based optical sensor.
Potential Applications in Drug Development:
-
Ion-Selective Electrodes and Sensors: Development of sensors for monitoring biologically important ions like K⁺, Na⁺, or Ca²⁺.[6]
-
Drug Delivery Systems: The nitro group can be reduced to an amine, providing a site for conjugation of drugs or targeting moieties. The crown ether itself can encapsulate certain drug molecules or enhance their solubility.[2][3]
-
Phase-Transfer Catalysis: These crown ethers can be employed as phase-transfer catalysts in organic synthesis, facilitating reactions between immiscible reactants, which is a common challenge in drug synthesis.[1]
Conclusion
The synthesis of unsymmetrically substituted crown ethers containing a 4-nitrobenzyl group via the Williamson ether synthesis provides a straightforward route to a versatile class of macrocycles. The detailed protocol and characterization data presented herein serve as a valuable resource for researchers. The unique properties imparted by the 4-nitrobenzyl moiety make these compounds highly attractive for a range of applications in sensing, catalysis, and drug development, warranting further investigation into their potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Selective binding of NH4 + by redox-active crown ethers: application to a NH4 + sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of N-Substituted 4-Nitrobenzamides via Reaction of 4-Nitrobenzoyl Chloride with Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-substituted 4-nitrobenzamides are versatile intermediates in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs).[1] Their unique chemical structure, characterized by an amide functional group and a nitro substituent on the benzene ring, provides specific reactivity that is leveraged in various synthetic pathways.[1] The nitro group, in particular, is a key feature; it can be readily reduced to an amine, opening avenues for further functionalization and the creation of complex molecular architectures common in drug discovery.[1] These compounds serve as precursors in the synthesis of anticonvulsant agents, antimicrobial compounds, and other bioactive molecules.[1][2][3][4]
This document provides a detailed overview of the synthesis of N-substituted 4-nitrobenzamides through the reaction of 4-nitrobenzoyl chloride with primary and secondary amines. It includes the reaction mechanism, detailed experimental protocols, and applications in drug development.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of amides from 4-nitrobenzoyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism.[5] The electron-withdrawing nitro group on the benzene ring increases the partial positive charge on the carbonyl carbon, making it highly electrophilic and thus more reactive towards nucleophiles like amines.[5] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[5][6]
The mechanism involves two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 4-nitrobenzoyl chloride.
-
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group. The proton on the nitrogen is then removed by the base.
Figure 1. General mechanism of N-substituted 4-nitrobenzamide synthesis.
Applications in Drug Development
The synthesis of N-substituted 4-nitrobenzamides is a critical step in the creation of various pharmaceuticals. The resulting amide can be a final bioactive compound or a key intermediate for further modifications.
-
Antimicrobial and Antitumor Agents: Derivatives of 4-nitrobenzamide have been synthesized and evaluated for their antimicrobial and antitumor activities.[2][7]
-
Anticonvulsant Activity: A series of 4-aminobenzamides, prepared by the reduction of the corresponding 4-nitrobenzamides, have been evaluated for anticonvulsant effects.
-
Antitubercular Agents: Nitrobenzamide derivatives are being explored as potent agents against Mycobacterium tuberculosis, including drug-resistant strains.[4][8] The nitro group is often a key pharmacophore in these molecules.[9]
-
Precursors for Further Synthesis: A common strategy in medicinal chemistry involves the reduction of the nitro group to an amine.[1][10][11] This newly formed amino group can then be used in subsequent coupling or cyclization reactions to build more complex molecular architectures, expanding the diversity of potential drug candidates.[12]
Experimental Protocols
This section provides a general protocol for the synthesis of N-substituted 4-nitrobenzamides. The procedure can be adapted for various primary and secondary amines.
Materials and Reagents
-
4-Nitrobenzoyl chloride
-
Primary or secondary amine (1.0 equivalent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, Toluene)[13][14]
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard glassware for work-up and purification
General Procedure
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.5 equivalents) in anhydrous DCM.[6]
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.[6][12]
-
Addition of Acyl Chloride: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[6] The reaction of acid chlorides with amines is often rapid and proceeds at room temperature.[13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[6]
-
Work-up:
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[6][12]
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-substituted 4-nitrobenzamide.[6]
Figure 2. General experimental workflow for amide synthesis.
Quantitative Data Summary
The following table summarizes data for representative N-substituted 4-nitrobenzamide products synthesized via the reaction of 4-nitrobenzoyl chloride with various amines.
| Product Name | Amine Used | Yield (%) | Melting Point (°C) | Reference |
| 4-Nitrobenzamide | Ammonia | 77% | 198-200 | [7] |
| (4-Nitrophenyl)(piperidin-1-yl)methanone | Piperidine | 83% | 119-121 | [7] |
| N-Propyl-4-nitrobenzamide | n-Propylamine | - | 100-103 | |
| N-(4-chlorophenyl)-4-nitrobenzamide | 4-Chloroaniline | 81% | 215-217 | [7] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive (hydrolyzed) acyl chloride. | Use fresh or properly stored 4-nitrobenzoyl chloride. Ensure anhydrous reaction conditions.[6] |
| Poor quality or impure amine. | Use purified amine.[6] | |
| Insufficient base. | Ensure at least a stoichiometric amount of base is used to neutralize the HCl byproduct.[6] | |
| Multiple Spots on TLC | Incomplete reaction. | Extend reaction time or gently heat the reaction mixture.[6] |
| Presence of side reactions. | Maintain a low temperature (0 °C) during the addition of the acyl chloride.[6] | |
| Difficulty in Purification | Product is an oil or does not crystallize. | Attempt purification by column chromatography on silica gel.[6] |
| Product is partially soluble in the aqueous layer. | Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM, Ethyl Acetate).[6] |
Safety Information
-
4-Nitrobenzoyl chloride is corrosive and an irritant. All operations should be performed in a fume hood.[15]
-
The reaction generates corrosive HCl gas , which is neutralized by the base but still requires handling in a well-ventilated fume hood.[15]
-
Always wear appropriate personal protective equipment (PPE), including a laboratory coat, safety goggles, and gloves.
-
Aromatic nitro compounds can be hazardous; consult the Safety Data Sheet (SDS) for all reagents before use.[16]
The reaction of 4-nitrobenzoyl chloride with amines is a robust and high-yielding method for synthesizing N-substituted 4-nitrobenzamides.[13] These compounds are valuable building blocks in medicinal chemistry, serving as precursors for a variety of therapeutic agents.[1][9] The protocols and data provided herein offer a comprehensive guide for researchers in the field of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. ijpbs.com [ijpbs.com]
- 3. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. orgsyn.org [orgsyn.org]
- 11. orgosolver.com [orgosolver.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. 4-Nitrobenzyl chloride | C7H6ClNO2 | CID 7482 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phase Transfer Catalysis in Reactions of 4-Nitrobenzyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Nitrobenzyl chloride is a versatile reagent in organic synthesis, serving as a key building block for a variety of pharmaceuticals and fine chemicals. However, its reactions with anionic nucleophiles are often hampered by the mutual insolubility of the reactants, with this compound being soluble in organic solvents and the nucleophilic salts typically soluble in aqueous or polar protic solvents. Phase Transfer Catalysis (PTC) provides a robust solution to this challenge by facilitating the transfer of the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction with this compound can proceed efficiently. This technique often leads to higher yields, faster reaction rates, milder reaction conditions, and simplified workup procedures, aligning with the principles of green chemistry.[1][2][3][4][5]
This document provides detailed application notes and experimental protocols for two key phase transfer catalyzed reactions of this compound: Williamson ether synthesis and nucleophilic cyanation.
Core Concepts of Phase Transfer Catalysis
Phase transfer catalysis operates by pairing a lipophilic cation, typically from a quaternary ammonium or phosphonium salt, with the anion of the nucleophile.[1] This ion pair is sufficiently soluble in the organic phase to react with the organic substrate. The catalyst cation then returns to the aqueous or solid phase to repeat the cycle. The two primary modes of PTC are liquid-liquid PTC (L-L PTC) and solid-liquid PTC (S-L PTC).
Application 1: Williamson Ether Synthesis of 4-Nitrobenzyl Ethers
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. Using PTC, the synthesis of 4-nitrobenzyl ethers from this compound and various alcohols can be achieved with high efficiency. The reaction involves the transfer of an alkoxide or phenoxide anion from an aqueous or solid phase to an organic phase containing this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the PTC-mediated etherification of this compound with phenolic and aliphatic alcohols. The data is compiled from analogous reactions and represents expected results under optimized conditions.
| Nucleophile | Catalyst (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Phenoxide | Tetrabutylammonium Bromide (TBAB) (2 mol%) | Toluene / 50% aq. NaOH | 80-90 | 3-5 | >95 | Adapted from[6][7] |
| Sodium n-butoxide | TBAB (2 mol%) | Toluene / Solid K₂CO₃ | 90 | 4-6 | >90 | Adapted from[7] |
| Sodium o-nitrophenoxide | TBAB (5 mol%) | Heptane / aq. NaOH | 80 | 3 | >98 | [6] |
Experimental Protocols
Protocol 1: Liquid-Liquid PTC Etherification of this compound with Phenol
This protocol describes the synthesis of 4-nitrobenzyl phenyl ether using a liquid-liquid phase transfer catalysis system.
Materials and Reagents:
-
This compound
-
Phenol
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Aqueous Phase Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve sodium hydroxide (4.4 g, 0.11 mol) in deionized water (50 mL).
-
Phenoxide Formation: To the stirred aqueous NaOH solution, add phenol (9.4 g, 0.10 mol). Stir until the phenol is completely dissolved, forming sodium phenoxide.
-
Catalyst and Substrate Addition: Add tetrabutylammonium bromide (TBAB) (0.65 g, 0.002 mol) to the aqueous solution. In a separate beaker, dissolve this compound (17.16 g, 0.10 mol) in toluene (100 mL). Add the organic solution to the reaction flask.
-
Reaction: Heat the biphasic mixture to 85°C with vigorous stirring (at least 500 RPM) to ensure efficient mixing of the two phases. Maintain this temperature for 4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with 50 mL of 1M NaOH solution, 50 mL of deionized water, and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure 4-nitrobenzyl phenyl ether.
DOT Diagram: Logical Workflow for L-L PTC Etherification
Caption: Workflow for Liquid-Liquid PTC Etherification.
Application 2: Nucleophilic Cyanation for the Synthesis of 4-Nitrobenzyl Cyanide
The cyano group is a valuable functional group in organic synthesis, serving as a precursor to carboxylic acids, amines, and amides. The synthesis of 4-nitrobenzyl cyanide from this compound and an alkali metal cyanide is efficiently catalyzed by phase transfer catalysts. PTC overcomes the insolubility of sodium or potassium cyanide in the organic phase, enabling a rapid and high-yielding reaction.
Quantitative Data Summary
The following table presents typical quantitative data for the PTC-mediated cyanation of this compound.
| Cyanide Source | Catalyst (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Cyanide (NaCN) | Tetrabutylammonium Bromide (TBAB) (1 mol%) | Toluene / Water | 80-90 | 2-3 | >95 | Adapted from industrial PTC literature[8] |
| Potassium Cyanide (KCN) | 18-Crown-6 (2 mol%) | Acetonitrile / Solid KCN | Reflux | 4-6 | >90 | General PTC knowledge |
Experimental Protocols
Protocol 2: Liquid-Liquid PTC Cyanation of this compound
This protocol details the synthesis of 4-nitrobenzyl cyanide using a liquid-liquid phase transfer catalysis setup. Caution: Sodium cyanide is extremely toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
This compound
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Aqueous Phase Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve sodium cyanide (29.4 g, 0.6 mol) in deionized water (100 mL).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol, 1 mol%) to the aqueous solution.
-
Reaction Initiation: Begin vigorous stirring (e.g., >300 RPM). Heat the mixture to 85°C.
-
Organic Phase Addition: Slowly add a solution of this compound (85.8 g, 0.5 mol) in toluene (100 mL) to the reaction flask over 30 minutes.
-
Reaction: Maintain the reaction mixture at 85-90°C for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.
-
Purification: The resulting crude 4-nitrobenzyl cyanide can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
DOT Diagram: PTC Cyanation Signaling Pathway
Caption: Mechanism of PTC Cyanation.
Phase transfer catalysis is a highly effective and versatile method for conducting reactions with this compound. It enables the use of inexpensive and readily available nucleophilic salts by overcoming phase-boundary limitations. The protocols provided for Williamson ether synthesis and cyanation demonstrate the practical application of PTC, leading to high yields under mild conditions. These methods are scalable and offer significant advantages in terms of efficiency and environmental impact, making them highly valuable for researchers in both academic and industrial settings.
References
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. iajpr.com [iajpr.com]
- 4. biomedres.us [biomedres.us]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phasetransfer.com [phasetransfer.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-Nitrobenzyl Chloride Esterification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the reaction yield for the esterification of 4-nitrobenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the esterification of this compound?
The esterification of this compound with a carboxylic acid typically proceeds via a nucleophilic acyl substitution mechanism. The carboxylate anion acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the chloride leaving group. The reaction is often facilitated by a base to deprotonate the carboxylic acid, increasing its nucleophilicity.
Q2: My reaction yield is consistently low. What are the common causes?
Low yields in this esterification can stem from several factors:
-
Presence of Moisture: this compound is sensitive to moisture and can hydrolyze to 4-nitrobenzyl alcohol, which will not participate in the desired esterification reaction. This is a primary cause of reduced yield.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, non-optimal temperature, or an inefficient base.[1]
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to lower yields. A slight excess of the carboxylic acid or the use of a phase-transfer catalyst can sometimes drive the reaction to completion.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired ester. A common side reaction is the formation of bis(4-nitrobenzyl) ether, especially under strongly basic conditions.[2]
-
Product Loss During Workup: The desired ester may be lost during the extraction and purification steps. Ensure proper phase separation and minimize the number of transfer steps.
Q3: What is the role of a base in this reaction, and which one should I choose?
A base is typically used to deprotonate the carboxylic acid, forming a more nucleophilic carboxylate anion, which then reacts with the this compound. The choice of base is crucial and can significantly impact the reaction rate and yield.[1] Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases like potassium carbonate. The selection of the base depends on the specific carboxylic acid and the reaction conditions. For sensitive substrates, a milder base may be necessary to avoid side reactions.
Q4: Can I use a phase-transfer catalyst to improve the yield?
Yes, phase-transfer catalysis (PTC) can be a highly effective method to improve the yield and reaction conditions for the esterification of this compound.[3][4] PTC facilitates the transfer of the carboxylate anion from an aqueous or solid phase to the organic phase where the this compound is dissolved, thereby increasing the reaction rate. Common phase-transfer catalysts include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).
Q5: How do I purify the final 4-nitrobenzyl ester product?
Purification is typically achieved through recrystallization.[5] A common solvent system for recrystallization is a mixture of ethanol and water.[5] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon slow cooling, the purified ester will crystallize out. The crystals can then be collected by filtration, washed with a cold ethanol/water mixture, and dried.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Presence of moisture leading to hydrolysis of this compound.[1] | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Incomplete reaction due to insufficient reaction time or temperature.[1] | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature. | |
| Inefficient base. | Use at least one equivalent of a suitable base. For weakly nucleophilic carboxylic acids, a stronger base might be necessary.[1] | |
| Presence of a Significant Amount of 4-Nitrobenzyl Alcohol in the Product Mixture | Hydrolysis of this compound due to moisture. | Strictly follow anhydrous procedures. |
| Formation of a White Precipitate During Reaction (when using a tertiary amine base in a non-polar solvent) | The precipitate is likely the hydrochloride salt of the tertiary amine base (e.g., triethylamine hydrochloride).[6] | This is a normal byproduct of the reaction and can be removed by filtration or an aqueous workup. |
| Formation of an Oily Product That is Difficult to Crystallize | Presence of impurities, such as unreacted starting materials or byproducts like bis(4-nitrobenzyl) ether. | Attempt to purify the product using column chromatography on silica gel. |
| Low Recovery After Recrystallization | Using too much solvent during recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| Washing the crystals with a solvent in which they are too soluble. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Data Presentation
Table 1: Esterification of p-Nitrobenzyl Chloride with Sodium Acetate
| Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |
| p-Nitrobenzyl chloride, Fused Sodium Acetate | Glacial Acetic Acid | 160-170°C | 8-10 hours | 78-82% | [7] |
Note: This table will be expanded as more specific quantitative data for the esterification of this compound with various carboxylic acids under different conditions is found in the literature.
Experimental Protocols
Protocol 1: General Procedure for Esterification of 4-Nitrobenzoyl Chloride with Alcohols
This protocol is adapted from a procedure for 4-nitrobenzoyl chloride and can be used as a starting point for the esterification of this compound with carboxylic acids, with appropriate modifications (e.g., using a base to form the carboxylate).
Materials:
-
4-Nitrobenzoyl chloride
-
Ethanol, 1-Propanol, or 2-Propanol
-
Anti-bumping granules
-
Diethyl ether
-
Aqueous sodium hydrogen carbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottomed flask (100 mL)
-
Heating mantle
-
Reflux condenser
-
Separating funnel
-
Conical flask
-
Rotary evaporator
Procedure:
-
Transfer 1.75 g of 4-nitrobenzoyl chloride to a 100 mL round-bottomed flask.
-
Add 30 mL of the desired alcohol (ethanol, 1-propanol, or 2-propanol) and a few anti-bumping granules.
-
Set up the apparatus for reflux and heat the mixture for 50 minutes.[5]
-
After reflux, allow the flask to cool to room temperature.
-
Add 40 mL of diethyl ether to the reaction flask and transfer the solution to a separating funnel.
-
Wash the organic layer with 50 mL of aqueous sodium hydrogen carbonate solution to neutralize any remaining acid. Carefully release the pressure in the funnel frequently.
-
Separate the aqueous layer and wash the organic layer again with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator to obtain the crude ester.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., aqueous ethanol).[5]
Mandatory Visualizations
Caption: Experimental workflow for the esterification of this compound.
References
Technical Support Center: Reactions of 4-Nitrobenzyl Chloride with Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues during the synthesis of 4-nitrobenzyl ethers from 4-nitrobenzyl chloride and various alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism when reacting this compound with an alcohol?
The primary reaction is a Williamson Ether Synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this reaction, the alcohol is first deprotonated by a base to form a more nucleophilic alkoxide. This alkoxide then attacks the benzylic carbon of this compound, displacing the chloride ion and forming the desired ether. This compound is a primary benzylic halide, which is ideal for SN2 reactions.
Q2: What are the most common side reactions I should be aware of?
The most common side reactions are:
-
Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile (or be deprotonated to hydroxide), attacking the this compound to form 4-nitrobenzyl alcohol.[2]
-
Self-Condensation/Symmetrical Ether Formation: The 4-nitrobenzyl alcohol formed via hydrolysis can be deprotonated by the base and react with another molecule of this compound to form bis(4-nitrobenzyl) ether.[2]
-
Elimination (E2): This is not a side reaction of this compound itself, but rather of the alcohol substrate. If you are using a secondary or tertiary alcohol, the strong base used to form the alkoxide can instead promote an E2 elimination reaction on the alcohol's carbon backbone, leading to the formation of an alkene.[1][3]
-
Complex Base-Induced Reactions: Under strongly basic conditions and in the absence of a primary alcohol nucleophile, this compound can undergo more complex reactions to form products like 4,4'-dinitrostilbene.[4]
Q3: Why is my ether yield low and I observe a significant amount of 4-nitrobenzyl alcohol?
This is a classic sign of hydrolysis. This side reaction is favored when there is residual water in your reagents or solvent. The hydroxide ions (from the base in water) or water molecules themselves compete with your alcohol's alkoxide as the nucleophile.
To mitigate this:
-
Ensure all glassware is thoroughly dried (oven or flame-dried).
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Use dry alcohols. If necessary, distill the alcohol from a drying agent like magnesium ethoxide.
-
Use a strong, non-hydroxide base like Sodium Hydride (NaH) to generate the alkoxide in situ. NaH reacts with residual water, removing it from the system.[5]
Q4: I'm seeing an unexpected, high-molecular-weight byproduct in my analysis. What could it be?
A common high-molecular-weight byproduct is bis(4-nitrobenzyl) ether . As explained in Q2, this forms when the 4-nitrobenzyl alcohol byproduct reacts with another molecule of the this compound starting material. Its formation is directly linked to the presence of water in the reaction, so following the steps in Q3 will also minimize this impurity.
Q5: My reaction with a secondary alcohol (e.g., isopropanol) is giving me a mixture of products, including what looks like an alkene. Why?
You are likely observing a competing E2 elimination reaction.[3] The alkoxide of a secondary alcohol (e.g., isopropoxide) is a strong base. It can attack the electrophilic carbon of this compound (SN2) or act as a base, abstracting a proton from another molecule of the secondary alcohol, leading to an alkene (E2).
To favor substitution (SN2) over elimination (E2):
-
Use a less hindered, non-nucleophilic base if possible, although for Williamson synthesis a strong base is needed.
-
Maintain a lower reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.
-
Use a polar aprotic solvent like DMF or DMSO, which favors SN2 reactions.[6]
Troubleshooting Guide
Use the following diagram and table to diagnose and resolve common issues.
Logical Troubleshooting Workflow
Caption: A step-by-step guide to diagnosing issues based on product analysis.
Data Presentation: Influence of Reaction Conditions
The table below summarizes how experimental variables can influence the outcome of the reaction.
| Parameter | Condition | Favors Desired SN2 Product (Ether) | Favors Side Reaction(s) | Side Reaction Type |
| Alcohol Substrate | Primary (e.g., Methanol) | High | Low | - |
| Secondary (e.g., Isopropanol) | Moderate | Moderate | E2 Elimination[1] | |
| Tertiary (e.g., t-Butanol) | Very Low | High | E2 Elimination[1] | |
| Base | NaH, KH | High | Low | - |
| NaOR, KOR | High | Moderate | E2 (if R is bulky)[6] | |
| NaOH, KOH | Moderate | High | Hydrolysis | |
| Solvent | Polar Aprotic (DMF, DMSO) | High | Low | Favors SN2[6] |
| Polar Protic (e.g., Ethanol) | Moderate | Moderate | Can participate in solvolysis | |
| Non-polar (e.g., Toluene) | Low | Low | Poor solubility for alkoxides | |
| Temperature | Low to Moderate (0 - 50 °C) | High | Low | SN2 is generally favored |
| High (> 80 °C) | Moderate | High | Favors E2 Elimination[6] | |
| Water Content | Anhydrous (<50 ppm) | High | Low | - |
| Trace to significant amounts | Low | High | Hydrolysis, Self-Condensation |
Reaction Pathways
The following diagrams illustrate the main reaction and key side reactions.
Caption: The desired SN2 reaction pathway for the formation of 4-nitrobenzyl ether.
Caption: Formation of 4-nitrobenzyl alcohol and the subsequent self-condensation byproduct.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN108117490B - Preparation method of p-nitrobenzyl alcohol - Google Patents [patents.google.com]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 4-Nitrobenzyl Esters by Recrystallization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-nitrobenzyl esters via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal characteristic of a solvent for the recrystallization of 4-nitrobenzyl esters?
An ideal solvent should dissolve the 4-nitrobenzyl ester completely when hot but only sparingly when cold.[1][2] This temperature-dependent solubility difference is crucial for obtaining a high recovery of pure crystals upon cooling.[3] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent to be effectively removed.[4]
Q2: Which solvents are commonly used for recrystallizing 4-nitrobenzyl esters?
While the optimal solvent is compound-specific, alcohols like methanol and ethanol are frequently effective.[5][6] For instance, p-nitrobenzyl acetate is often recrystallized from hot methanol.[5] Mixed solvent systems, such as ethyl acetate/heptane or acetone/water, can also be employed to achieve the desired solubility characteristics.[7]
Q3: Why is slow cooling of the hot solution important?
Slow cooling is recommended because it allows for the formation of larger, more well-defined crystals.[8][9][10] Rapid cooling can cause the solid to precipitate too quickly, trapping impurities within the crystal lattice and undermining the purification process.[11] An ideal crystallization process involves the initial appearance of crystals within 5-20 minutes, followed by continued growth over a longer period.[11]
Q4: How can colored impurities be removed during recrystallization?
Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[3][12] The charcoal adsorbs the colored molecules, which are then removed along with any insoluble impurities during the hot gravity filtration step.[12]
Q5: What is "oiling out" and why is it a problem?
"Oiling out" is a phenomenon where the compound separates from the solution as a liquid or oil instead of solid crystals.[11][12] This typically occurs when the melting point of the compound is lower than the temperature of the solution from which it is separating or when the compound is highly impure.[11] This is problematic because the oil droplets are often excellent solvents for impurities, leading to a poorly purified, glassy solid upon cooling.[11][12]
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of 4-nitrobenzyl esters.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated.[11][13] 2. The solution is supersaturated and requires a nucleation site to initiate crystallization.[13] | 1. Reheat the solution and boil off a portion of the solvent to increase concentration.[11][14] 2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the solution's surface.[11][13] b) Adding a "seed crystal" of the pure compound.[11][13] c) Cooling the solution further in an ice bath.[10][14] |
| The compound "oiled out." | 1. The solution is cooling too rapidly.[11] 2. The melting point of the ester is lower than the boiling point of the solvent.[15] 3. The crude material is highly impure, causing significant melting point depression.[11][15] | 1. Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[11][13] 2. Insulate the flask to slow the cooling rate.[11] 3. If the problem persists, recover the crude material by evaporation and attempt recrystallization with a different, lower-boiling solvent or a mixed solvent system.[11] |
| Crystallization happens too quickly. | The solution is too concentrated, or the solvent has poor dissolving power at elevated temperatures. | Reheat the flask, add a small amount (1-2 mL) of additional hot solvent to slightly exceed the minimum required for dissolution, and then cool again.[11] This keeps the compound in solution longer, promoting slower crystal growth.[11] |
| The final yield is very low. | 1. Too much solvent was used, leaving a significant amount of product dissolved in the mother liquor.[11] 2. Excessive washing of the collected crystals. 3. Premature crystallization occurred during hot filtration.[12] | 1. Before discarding the mother liquor, cool it in an ice bath to recover a second crop of crystals. Alternatively, evaporate some solvent and cool again.[5] 2. Wash the crystals with a minimal amount of ice-cold solvent.[1] 3. Use a pre-heated funnel for hot filtration to prevent the solution from cooling and crystallizing prematurely.[5][12] |
Solvent Properties
Selecting an appropriate solvent is critical. The following table summarizes properties of common solvents used in recrystallization. 4-Nitrobenzyl esters are moderately polar; therefore, solvents of intermediate polarity are often a good starting point.
| Solvent | Boiling Point (°C) | Relative Polarity | Notes |
| Methanol | 65 | 0.762 | Good for many moderately polar compounds; specifically cited for p-nitrobenzyl acetate.[5][16][17] |
| Ethanol | 78 | 0.654 | Similar to methanol, slightly less polar.[16][17] |
| Ethyl Acetate | 77 | 0.228 | Often used in a solvent pair with a non-polar solvent like hexane or heptane.[7][16][17] |
| Acetone | 56 | 0.355 | Can be used in a solvent pair with water for more polar compounds.[7][16][17] |
| Toluene | 111 | 0.099 | A higher-boiling non-polar solvent, good for compounds that crystallize well.[16][17] |
| Heptane / Hexane | 98 / 69 | ~0.01 | Non-polar solvents, typically used as the "bad" solvent in a mixed-solvent system.[7][16][17] |
| Water | 100 | 1.000 | Highly polar; can be used as the "bad" solvent with polar organic solvents like ethanol or acetone.[16][17][18] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the preferred method when a suitable single solvent can be found.[1]
-
Dissolution: Place the crude 4-nitrobenzyl ester in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling stick or magnetic stir bar. Heat the mixture to a gentle boil while stirring.
-
Saturation: Continue adding small portions of the hot solvent until the ester is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[1][9]
-
Hot Filtration (if necessary): If insoluble impurities or colored impurities (after adding charcoal) are present, perform a hot gravity filtration using a pre-heated funnel to remove them.[1][12]
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature.[9][10] Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[1]
-
Drying: Allow the crystals to air-dry completely on the filter or in a desiccator to remove residual solvent.
Protocol 2: Two-Solvent Recrystallization
This method is used when no single solvent has the ideal solubility properties. It involves a "good" solvent in which the ester is soluble and a "bad" solvent in which it is insoluble.[1]
-
Dissolution: Dissolve the crude ester in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Induce Saturation: While the solution is hot, slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.[8]
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.[1]
-
Crystallization and Isolation: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Visual Workflow
The following diagram illustrates the troubleshooting logic for common recrystallization issues.
Caption: A flowchart for troubleshooting common recrystallization problems.
References
- 1. Home Page [chem.ualberta.ca]
- 2. scribd.com [scribd.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. scribd.com [scribd.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Purification of Reaction Mixtures Containing 4-Nitrobenzyl Chloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess 4-nitrobenzyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound?
A1: The primary methods for removing excess this compound include chemical quenching, liquid-liquid extraction, column chromatography, and recrystallization. The choice of method depends on the properties of your desired product, such as its solubility, stability, and polarity.
Q2: My product is sensitive to bases. How can I quench the excess this compound?
A2: If your product is base-sensitive, you can quench the excess this compound by converting it to the corresponding methyl ester. This can be achieved by adding anhydrous methanol to the reaction mixture, which is a milder quenching method compared to using aqueous bases.[1] An optional weak base like triethylamine can be used to scavenge the HCl byproduct.[1]
Q3: During liquid-liquid extraction, I'm observing an emulsion. How can I resolve this?
A3: Emulsion formation is a common issue during extraction. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, allowing the mixture to stand for a longer period or gentle swirling instead of vigorous shaking can help. In persistent cases, filtering the mixture through a pad of Celite can be effective.
Q4: My product co-elutes with this compound during column chromatography. What can I do?
A4: Co-elution suggests that the polarity of your product and this compound are very similar. To improve separation, you can try optimizing the solvent system for your column chromatography. Experiment with different solvent ratios or try a different solvent system altogether. Using a less polar or more polar solvent system can help to achieve better separation. Additionally, techniques like reverse-phase HPLC can be effective for separating compounds with similar polarities.[2]
Q5: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
A5: Product loss during recrystallization is often due to using too much solvent or cooling the solution too quickly.[3] Ensure you are using the minimum amount of hot solvent required to dissolve your crude product.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[3][4] Washing the collected crystals with a minimal amount of ice-cold solvent will also help to reduce product loss.[3]
Troubleshooting Guides
Issue: Incomplete Removal of this compound After Aqueous Work-up
-
Possible Cause: Insufficient mixing between the organic and aqueous layers during extraction. This compound may remain in the organic layer if it does not react with the quenching agent in the aqueous phase.
-
Solution: After adding the quenching solution (e.g., aqueous sodium bicarbonate), ensure vigorous stirring or shaking of the separatory funnel to maximize the surface area between the two phases.[1] Consider adding a phase transfer catalyst if poor mixing is suspected.
Issue: Degradation of Product During Purification
-
Possible Cause: this compound can hydrolyze to form 4-nitrobenzoic acid and HCl, which can degrade acid-sensitive products.[5] The reagent itself is also incompatible with strong bases, amines, and oxidizing agents.[1][6]
-
Solution: Perform quenching and extraction steps at a reduced temperature (e.g., in an ice bath) to minimize side reactions.[1] If your product is acid-sensitive, ensure a thorough wash with a mild base (like sodium bicarbonate) to neutralize any HCl formed.[7]
Data Presentation
| Property | This compound | 4-Nitrobenzoic Acid (Hydrolysis Product) | 4-Nitrobenzyl Alcohol (Hydrolysis Product) |
| Molecular Formula | C₇H₆ClNO₂ | C₇H₅NO₄ | C₇H₇NO₃ |
| Molecular Weight | 171.58 g/mol [8][9] | 167.12 g/mol | 153.14 g/mol |
| Melting Point | 71-73 °C[8][9][10] | 242.4 °C | 92-95 °C |
| Boiling Point | 155 °C at 20 mmHg[10][11] | Decomposes | 185 °C at 12 mmHg |
| Appearance | Yellow crystalline solid[5][10] | Yellowish-white crystals | Pale yellow needles |
| Solubility in Water | Insoluble/Slightly soluble; reacts slowly.[5][6][9] | Slightly soluble | Slightly soluble |
| Solubility in Organic Solvents | Soluble in chloroform, ethyl acetate, acetone, benzene, ether, and hot ethanol.[5][8] Can be recrystallized from carbon tetrachloride or ligroin.[10][11] | Soluble in hot water, ethanol, ether | Soluble in ethanol, ether, acetone |
Experimental Protocols
Protocol 1: Chemical Quenching with Aqueous Sodium Bicarbonate
This method converts excess this compound into the more water-soluble 4-nitrobenzyl alcohol and 4-nitrobenzoic acid.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while stirring vigorously. Be cautious as this reaction can be exothermic and may release CO₂ gas.[1]
-
Continue stirring at room temperature for 30-60 minutes to ensure the complete hydrolysis of the acyl chloride.[1]
-
Proceed with liquid-liquid extraction to separate the desired product.
Protocol 2: Liquid-Liquid Extraction
This protocol is used to separate the desired organic product from water-soluble impurities.
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) if the reaction was not already performed in one.[12]
-
Add water or brine to the separatory funnel.
-
Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel for 1-2 minutes to ensure thorough mixing.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer. If the desired product is in the organic layer, it can be washed again with water or brine.[13]
-
Collect the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to isolate the crude product.
Protocol 3: Recrystallization
This is a purification technique for solid products based on differences in solubility.[4]
-
Dissolve the crude product in the minimum amount of a suitable hot solvent or solvent mixture.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Filter the hot solution by gravity to remove any insoluble impurities and charcoal.[4]
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[4]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]
-
Dry the crystals to obtain the purified product.
Protocol 4: Column Chromatography
This technique separates compounds based on their differential adsorption onto a stationary phase.[14]
-
Prepare a chromatography column by packing it with a suitable stationary phase, typically silica gel or alumina.[14][15]
-
Pre-elute the column with the chosen solvent system (mobile phase).[15]
-
Dissolve the crude product in a minimal amount of solvent and load it onto the top of the column.[15]
-
Elute the column with the mobile phase, starting with a less polar solvent and gradually increasing the polarity if necessary.
-
Collect fractions and analyze them (e.g., by TLC) to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Workflow and Logic Diagrams
Caption: Decision workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound CAS#: 100-14-1 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound [stenutz.eu]
- 9. This compound | C7H6ClNO2 | CID 7482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 13. books.rsc.org [books.rsc.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
dealing with low solubility of 4-Nitrobenzyl chloride in reaction media
Welcome to the Technical Support Center for 4-Nitrobenzyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and reactivity of this compound, with a particular focus on challenges arising from its low solubility in common reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CAS No. 100-14-1) is a crystalline solid that appears as a pale yellow to light brown substance depending on its purity.[1] Structurally, it is a benzene ring substituted with a chloromethyl group and a nitro group at the para position. The presence of the electron-withdrawing nitro group makes the benzylic carbon highly electrophilic and susceptible to nucleophilic attack, rendering it a valuable intermediate in organic synthesis.[1] It is commonly used in the preparation of pharmaceuticals and agrochemicals.[1]
Q2: What are the general solubility characteristics of this compound?
This compound is characterized by its low solubility in water and moderate solubility in several organic solvents.[1] It is known to be soluble in ether and chloroform.[1] One source indicates a solubility of 50 mg/mL in chloroform.
Q3: What are the primary safety concerns when working with this compound?
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if inhaled or ingested and can cause skin and eye irritation.[1] It is incompatible with strong oxidizing agents, bases, amines, moisture, and alcohols.[2] The compound may react slowly with water and can explode in the presence of a base like sodium hydroxide, even in the presence of organic solvents.[2][3] It is stable at room temperature but may decompose violently at temperatures above 125 °C.[4]
Troubleshooting Guide: Low Solubility of this compound in Reaction Media
Low solubility of this compound can lead to slow or incomplete reactions. The following guide provides strategies to overcome this challenge.
Issue 1: this compound is not dissolving sufficiently in the chosen reaction solvent.
-
Strategy 1: Solvent Selection
-
Recommendation: Choose a solvent in which this compound has higher solubility. While quantitative data is limited, it is known to be soluble in chloroform, ether, acetone, and benzene. Polar aprotic solvents like DMF and DMSO are often effective for SN2 reactions, but compatibility with all reactants should be verified.
-
Action: Conduct small-scale solubility tests with a range of solvents to determine the most suitable one for your reaction system.
-
-
Strategy 2: Use of a Co-solvent System
-
Recommendation: Employ a mixture of solvents. A good co-solvent system consists of a solvent that dissolves this compound well and another that is optimal for the overall reaction conditions and other reactants.
-
Action: Start with a solvent in which your other reactants are soluble and gradually add a co-solvent (e.g., chloroform, THF) in which this compound is known to be soluble until a homogeneous solution is achieved.
-
-
Strategy 3: Increase Reaction Temperature
-
Recommendation: Gently heating the reaction mixture can significantly increase the solubility of this compound.
-
Action: Monitor the reaction temperature carefully to avoid potential decomposition, which can occur at temperatures above 125 °C.[4] It is also important to consider the boiling point of the solvent and the thermal stability of all reactants and products.
-
Issue 2: The reaction is sluggish or incomplete despite the use of a suitable solvent.
-
Strategy: Phase-Transfer Catalysis (PTC)
-
Recommendation: For reactions involving a solid or aqueous nucleophile and an organic solution of this compound, a phase-transfer catalyst can be highly effective. The PTC facilitates the transfer of the nucleophile from the solid/aqueous phase to the organic phase where the reaction occurs.
-
Common Catalysts: Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB, benzyltriethylammonium chloride) and phosphonium salts are commonly used.
-
Workflow:
Caption: Phase-Transfer Catalysis Workflow.
-
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Phase-Transfer Catalysis
This protocol describes the synthesis of a 4-nitrobenzyl ether from an alcohol using a phase-transfer catalyst to overcome the low solubility of this compound in a biphasic system.
Materials:
-
This compound
-
Alcohol (e.g., phenol)
-
Sodium hydroxide (or other strong base)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (or another suitable organic solvent)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol and sodium hydroxide in water.
-
Add a solution of this compound and a catalytic amount of TBAB (typically 1-5 mol%) in toluene to the flask.
-
Heat the biphasic mixture to reflux with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Nucleophilic Substitution with an Amine using a Co-solvent System
This protocol details the reaction of this compound with an amine, where a co-solvent is used to ensure all reactants are in a single phase.
Materials:
-
This compound
-
Primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine or potassium carbonate)
-
A suitable solvent in which the amine is soluble (e.g., acetonitrile, DMF)
-
A co-solvent to dissolve this compound (e.g., chloroform, THF)
Procedure:
-
In a round-bottom flask, dissolve the amine and the non-nucleophilic base in the primary solvent.
-
In a separate container, dissolve the this compound in the co-solvent.
-
Slowly add the this compound solution to the amine solution with stirring at room temperature.
-
If the reaction is slow, gently heat the mixture, being careful not to exceed the boiling point of the solvent mixture or the decomposition temperature of the reactants.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify as necessary by recrystallization or column chromatography.
Quantitative Data Summary
| Solvent | Solubility of this compound |
| Chloroform | 50 mg/mL |
| Water | Insoluble[1] |
| Ether | Moderately soluble[1] |
| Acetone | Soluble |
| Benzene | Soluble |
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for low solubility.
References
preventing hydrolysis of 4-Nitrobenzyl chloride during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrobenzyl chloride. The focus is on preventing its hydrolysis, a common side reaction that can significantly impact reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound giving low yields of the desired product and a significant amount of 4-nitrobenzyl alcohol?
A1: The presence of 4-nitrobenzyl alcohol is a strong indicator of hydrolysis of your starting material, this compound. This occurs when the compound reacts with water present in your reaction mixture. This compound is susceptible to nucleophilic substitution by water, especially under neutral or basic conditions.
Q2: How can I minimize the hydrolysis of this compound in my reaction?
A2: The key is to maintain strictly anhydrous (water-free) conditions throughout your experiment. This includes:
-
Using dry solvents: Ensure your solvents are rigorously dried using appropriate methods.
-
Drying reagents: Solid reagents should be dried in a vacuum oven before use. Liquid reagents should be handled under an inert atmosphere.
-
Inert atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Proper glassware: All glassware should be oven-dried or flame-dried immediately before use.
Q3: Are there alternative strategies to prevent hydrolysis if achieving completely anhydrous conditions is difficult?
A3: Yes, Phase-Transfer Catalysis (PTC) can be a highly effective strategy. A phase-transfer catalyst facilitates the transfer of the nucleophile from an aqueous phase (or a solid phase) to the organic phase containing the this compound. This allows the reaction to proceed efficiently at the interface or in the organic phase, minimizing the contact of the electrophile with water.[1]
Q4: My reaction involves a basic catalyst. How does this affect the stability of this compound?
A4: Basic conditions can significantly accelerate the rate of hydrolysis. It is crucial to use a non-aqueous base or a hindered base if a base is required for your reaction. Alternatively, employing a biphasic system with a phase-transfer catalyst can allow the use of an aqueous inorganic base while protecting the this compound from hydrolysis.
Troubleshooting Guides
Problem 1: Formation of 4-Nitrobenzyl Alcohol as a Major Byproduct
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Wet Solvents | Dry solvents rigorously before use. | Even "anhydrous" solvents from commercial suppliers can contain trace amounts of water. It is best practice to dry them over a suitable drying agent and distill them before use. |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). | Use Schlenk lines or a glovebox to exclude moisture from the air, which can be a significant source of water, especially in humid environments. |
| Wet Reagents | Dry all reagents thoroughly. | Solid reagents can be dried in a vacuum oven. Ensure liquid reagents are handled under anhydrous conditions. |
| Inappropriate Base | Use a non-aqueous or hindered base. | If your reaction requires a base, avoid aqueous bases like NaOH or KOH unless using a phase-transfer catalysis setup. Consider using bases like triethylamine or diisopropylethylamine in a dry organic solvent. |
Problem 2: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Deactivation of this compound | Ensure all components of the reaction are dry and the reaction is protected from moisture. | Hydrolysis not only consumes the starting material but the resulting alcohol can sometimes interfere with the desired reaction pathway. |
| Insufficient Nucleophilicity | Increase the concentration of the nucleophile or use a more potent nucleophile. | The rate of the desired substitution reaction needs to be significantly faster than the rate of hydrolysis. |
| Poor Solubility | Choose a solvent system that dissolves all reactants. | If your nucleophile or other reagents are not fully dissolved, the reaction will be slow and inefficient, giving hydrolysis a chance to occur. |
Data Presentation: Solvolysis of Substituted Benzyl Chlorides
The rate of hydrolysis is highly dependent on the substituents on the benzene ring. Electron-withdrawing groups, like the nitro group, generally decrease the rate of SN1-type solvolysis by destabilizing the carbocation intermediate. The following table provides first-order rate constants for the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile in water at 25°C. While specific data for this compound under these exact conditions is not provided, the rate for 3,4-dinitrobenzyl chloride offers a valuable comparison.
| Substituent | ksolv (s-1) |
| 4-Methoxy | 2.2 |
| 4-Methyl | 1.8 x 10-2 |
| H | 1.3 x 10-4 |
| 4-Chloro | 4.1 x 10-5 |
| 3-Nitro | 1.3 x 10-7 |
| 3,4-Dinitro | 1.1 x 10-8 |
Data adapted from "Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution"[2]
Experimental Protocols
Protocol 1: General Anhydrous Procedure for Nucleophilic Substitution
This protocol provides a general framework for reacting this compound with a nucleophile under anhydrous conditions to minimize hydrolysis.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol for ether synthesis, an amine for N-alkylation)
-
Anhydrous non-protic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF))
-
Non-aqueous base (if required, e.g., Sodium hydride (NaH), Triethylamine (TEA))
-
Drying agent for solvent (e.g., Sodium/benzophenone for THF, Calcium hydride for ACN/DMF)
-
Oven-dried or flame-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Solvent Preparation: Dry the chosen solvent over the appropriate drying agent and distill under an inert atmosphere immediately before use.
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >120°C for several hours and allow to cool in a desiccator or assemble hot and cool under a stream of inert gas.
-
Reaction Setup: Assemble the glassware and purge with inert gas. Maintain a positive pressure of the inert gas throughout the reaction.
-
Addition of Reagents:
-
If a base like NaH is used to deprotonate the nucleophile (e.g., an alcohol), add the nucleophile to a suspension of NaH in the dry solvent. Stir until hydrogen evolution ceases.
-
Dissolve this compound in the dry solvent in a separate flask.
-
Add the solution of this compound dropwise to the solution of the deprotonated nucleophile at a controlled temperature (e.g., 0°C to room temperature).
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction carefully (e.g., by slow addition of water or a saturated aqueous solution of ammonium chloride if NaH was used). Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Williamson Ether Synthesis using Phase-Transfer Catalysis
This protocol describes the synthesis of a 4-nitrobenzyl ether from an alcohol using a phase-transfer catalyst, which avoids the need for strictly anhydrous conditions.
Materials:
-
This compound
-
Alcohol
-
Toluene (or another suitable organic solvent)
-
Aqueous sodium hydroxide (e.g., 50% w/v)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC))
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alcohol, toluene, and the phase-transfer catalyst (typically 1-5 mol%).
-
Addition of Base: While stirring vigorously, add the aqueous sodium hydroxide solution.
-
Addition of Electrophile: Add the this compound to the biphasic mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring to ensure efficient mixing of the two phases.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. Purify the resulting ether by column chromatography or distillation.
Visualizations
Caption: Simplified SN1 pathway for the hydrolysis of this compound.
Caption: Workflow illustrating Phase-Transfer Catalysis for nucleophilic substitution.
References
troubleshooting low derivatization efficiency with 4-Nitrobenzyl chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Nitrobenzyl chloride (4-NBCl) for chemical derivatization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no derivatization product. What are the primary causes and how can I troubleshoot this?
A1: Low derivatization efficiency with this compound is a common issue and can stem from several factors. Here is a step-by-step guide to diagnosing and resolving the problem.
Initial Checks:
-
Reagent Quality: this compound is sensitive to moisture and can degrade over time. Ensure you are using a fresh or properly stored reagent. Hydrolysis of 4-NBCl to 4-nitrobenzyl alcohol is a common side reaction that consumes the reagent.[1][2]
-
Anhydrous Conditions: The presence of water in your reaction will lead to the hydrolysis of 4-NBCl.[2] It is critical to use anhydrous solvents and reagents and to dry all glassware thoroughly. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Troubleshooting Steps:
-
Increase Reactivity by Halide Exchange: Benzyl chlorides are inherently less reactive than benzyl bromides or iodides.[3][4] You can significantly improve derivatization efficiency by converting this compound to the more reactive 4-Nitrobenzyl iodide in situ. This can be achieved by adding potassium iodide (KI) to the reaction mixture.[3][4]
-
Optimize Reaction pH: The derivatization reaction, particularly with amine nucleophiles, is highly pH-dependent. An alkaline environment is necessary to deprotonate the amine, making it a better nucleophile, and to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[1] A borate or carbonate buffer is often used to maintain an optimal pH, typically in the range of 8.5-10.5.[5][6]
-
Adjust Reaction Temperature and Time: Increasing the reaction temperature can enhance the reaction rate. However, excessively high temperatures may lead to degradation of the analyte or reagent. A good starting point is room temperature, with the option to gently heat to 40-60°C.[1][3] Similarly, extending the reaction time can lead to a higher yield. Monitor the reaction progress to determine the optimal duration.
-
Increase Reagent Concentration: Ensure a sufficient molar excess of this compound is used to drive the reaction to completion. A 2 to 10-fold excess of the derivatizing reagent over the analyte is a common starting point.
Q2: My reaction is incomplete, and I see both my starting material and the desired product. What should I do?
A2: An incomplete reaction can be addressed by systematically adjusting the reaction conditions.
-
Increase Molar Ratio: Increase the concentration of this compound relative to your analyte.
-
Optimize Reaction Time and Temperature: As mentioned previously, incrementally increase the reaction time and temperature. For example, if your initial reaction was at room temperature for 30 minutes, try increasing the temperature to 50°C and extending the time to 60-90 minutes.[3][6]
-
Ensure Efficient Mixing: Inadequate mixing can result in localized depletion of reagents. Ensure the reaction mixture is continuously stirred or agitated.[2]
-
Re-evaluate pH: Confirm that the pH of your reaction mixture is in the optimal alkaline range throughout the reaction. The generation of HCl can lower the pH, so a buffered system is crucial.[1]
Q3: I am seeing multiple unexpected peaks in my chromatogram. What could be the cause?
A3: Extraneous peaks can arise from side reactions, impurities, or contamination.
-
Hydrolysis of 4-NBCl: A large, early-eluting peak is often due to the hydrolyzed derivatizing reagent (4-nitrobenzyl alcohol).[1] Ensure your reaction is performed under anhydrous conditions and that the quenching step (if any) is effective.
-
Side Reactions: Besides hydrolysis, other side reactions can occur. If your analyte has multiple reactive functional groups, you may be forming multiple derivatives. Consider using protecting groups if necessary. Harsh reaction conditions (e.g., very high temperatures) can also lead to degradation of your analyte or product.
-
Contamination: Ensure all glassware is meticulously cleaned and use high-purity solvents and reagents. Running a blank sample (containing all reagents except the analyte) can help identify sources of contamination.[2]
-
Impure Starting Material: Check the purity of your this compound and your analyte.
Data Presentation
Table 1: Recommended Reaction Conditions for Improved Derivatization Efficiency
| Parameter | Recommended Condition | Rationale |
| Halide Exchange | Add Potassium Iodide (KI) | Converts less reactive 4-NBCl to more reactive 4-NBI |
| pH | 8.5 - 10.5 (using borate or carbonate buffer) | Ensures the analyte is in its nucleophilic form and neutralizes HCl |
| Temperature | Room Temperature to 60°C | Balances reaction rate with potential for degradation |
| Reaction Time | 30 - 90 minutes | Allows for reaction completion; should be optimized for the specific analyte |
| Solvent | Anhydrous Acetonitrile or Dichloromethane | Prevents hydrolysis of this compound |
| Reagent Ratio | 2-10 fold molar excess of 4-NBCl | Drives the reaction towards product formation |
Experimental Protocols
Protocol 1: Derivatization of a Primary/Secondary Amine with this compound
This protocol is a general guideline and may require optimization for your specific analyte and matrix.
1. Reagent Preparation:
- Derivatization Reagent Solution (10 mg/mL): Accurately weigh 50 mg of this compound and dissolve it in 5 mL of anhydrous acetonitrile. Prepare this solution fresh daily as acyl chlorides are moisture-sensitive.[1]
- Base Solution (0.1 M Sodium Bicarbonate): Dissolve 0.84 g of sodium bicarbonate in 100 mL of HPLC-grade water.[1]
- Potassium Iodide Solution (optional, for enhanced reactivity): Prepare a 40 mg/mL solution of KI in a suitable solvent.
2. Derivatization Procedure:
- In a clean, dry microcentrifuge tube or autosampler vial, add 100 µL of your amine standard solution or sample extract.
- (Optional) Add an appropriate volume of the KI solution and vortex for 10 seconds. Allow this mixture to react for 30 minutes at 60°C to facilitate the halide exchange.[3]
- Add 200 µL of the 0.1 M sodium bicarbonate solution to make the mixture alkaline. Vortex for 10 seconds.[1]
- Add 100 µL of the 10 mg/mL this compound solution.
- Vortex the mixture immediately for 1 minute.
- Allow the reaction to proceed at room temperature (or up to 60°C) for 30-90 minutes.
- Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench any unreacted derivatizing reagent.[1]
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
- Inject an appropriate volume (e.g., 10-20 µL) into your HPLC system.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
managing by-products in the synthesis of 4-Nitrobenzyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitrobenzyl chloride. The information is presented in a direct question-and-answer format to address common issues encountered during this chemical transformation, with a focus on managing by-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound via nitration of benzyl chloride?
A1: The most prevalent by-products are positional isomers, specifically 2-nitrobenzyl chloride (ortho-isomer) and 3-nitrobenzyl chloride (meta-isomer). Additionally, over-nitration can lead to the formation of dinitrobenzyl chloride isomers. Hydrolysis of the product or starting material can also yield 4-nitrobenzyl alcohol.
Q2: How do reaction conditions influence the ratio of para-, ortho-, and meta-isomers?
A2: The ratio of isomers is highly dependent on the nitrating agent, catalyst, and reaction temperature. The chloromethyl group (-CH₂Cl) is an ortho-, para-director. However, steric hindrance can reduce the proportion of the ortho-isomer. Different reaction systems offer varying degrees of selectivity for the desired para-isomer. For instance, nitration using urea nitrate in sulfuric acid has been reported to yield a higher para-selectivity compared to using nitric acid with a niobia-based catalyst.
Q3: My final product is a yellowish oil or a low-melting solid, not the expected crystalline solid. What is the likely cause?
A3: Pure this compound is a crystalline solid. An oily or low-melting product strongly suggests the presence of impurities, most commonly a mixture of ortho- and meta-isomers which can act as a eutectic impurity, depressing the melting point. The presence of residual solvent or other by-products like dinitro compounds can also contribute to this issue.
Q4: I am observing significant formation of 4-nitrobenzyl alcohol. How can I prevent this?
A4: The formation of 4-nitrobenzyl alcohol is due to the hydrolysis of this compound. This can occur if there is water present in the reaction mixture or during the work-up procedure. To minimize this, ensure that all reagents and glassware are thoroughly dried before use and that the reaction is conducted under anhydrous conditions. During work-up, minimize contact time with aqueous solutions and use non-aqueous work-up procedures where possible.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of by-products (isomers, dinitro compounds). - Hydrolysis to 4-nitrobenzyl alcohol. - Loss of product during work-up and purification. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize reaction conditions (temperature, time, reagent stoichiometry) to favor para-substitution. - Ensure anhydrous conditions to prevent hydrolysis. - Carefully perform extraction and recrystallization to minimize product loss. |
| Poor Selectivity (High Isomer Content) | - Suboptimal nitrating agent or catalyst. - Incorrect reaction temperature. | - Employ a more selective nitrating system. (See Table 1 for comparison). - Maintain a low reaction temperature (e.g., 0-5 °C) to enhance para-selectivity. |
| Formation of Dinitro By-products | - Overly harsh reaction conditions (excess nitrating agent, high temperature). | - Use a stoichiometric amount of the nitrating agent. - Maintain strict temperature control. - Reduce the reaction time. |
| Product Decomposes During Distillation | - Thermal instability of the nitrobenzyl chloride. | - Avoid high temperatures. Use vacuum distillation for purification if necessary. - Be aware that nitrobenzyl halides can decompose exothermally. Ortho-isomers are generally less stable than para-isomers. |
| Difficulty in Crystallizing the Product | - High concentration of isomeric impurities. - Presence of residual solvent. | - Purify the crude product by column chromatography to separate isomers before recrystallization. - Ensure all solvent is removed from the crude product before attempting recrystallization. |
Quantitative Data on Isomer Distribution
The choice of nitrating agent significantly impacts the yield and isomer distribution of the mononitrobenzyl chloride products. The following table summarizes reported data for two different methods.
| Nitrating System | Temperature (°C) | Time (h) | Total Yield (%) | Para-Isomer (%) | Ortho/Meta Isomers (%) |
| HNO₃ / Nb₂O₅ | 0 - 5 | 1.5 | 94 | 77 - 80 | 20 - 23 |
| Urea Nitrate / H₂SO₄ | 25 | 24 | 98 | 90 | 10 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration
This protocol is a general guideline. Please refer to specific literature procedures for detailed experimental parameters.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool benzyl chloride in a suitable solvent (e.g., dichloromethane) to 0-5 °C in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (nitrating mixture) dropwise to the benzyl chloride solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the mixture at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and water. Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system. Common solvents for recrystallization of similar compounds include ethanol, carbon tetrachloride, or a mixture of polar and non-polar solvents like ethanol/water or toluene/hexane.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.
Visualizations
Caption: Synthesis of this compound.
Caption: Formation of By-products.
Caption: Recrystallization Workflow.
Technical Support Center: Improving 4-Nitrobenzyl Chloride Alkylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the alkylation of 4-nitrobenzyl chloride. The content addresses common issues and offers strategies to improve reaction rates and yields.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My alkylation reaction with this compound is resulting in a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in these reactions is a frequent challenge, primarily due to the electronic properties of this compound and the sensitivity of the reaction conditions.
-
Deactivated Aromatic Ring: The primary cause is often the substrate itself. The nitro group (-NO₂) on the benzene ring is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution, such as Friedel-Crafts alkylation.[1][2][3][4] This deactivation makes the aromatic ring less nucleophilic and less likely to attack the electrophile.[4][5]
-
Catalyst Inactivity: Lewis acid catalysts, like aluminum chloride (AlCl₃), are essential for many alkylation reactions but are extremely sensitive to moisture.[1] Any water present in the solvent, reagents, or on the glassware will react with and deactivate the catalyst.[1] It is critical to maintain strictly anhydrous (dry) conditions.
-
Substrate Limitations: In Friedel-Crafts type reactions, aromatic compounds with strongly deactivating groups often fail to react.[2][6][7] Furthermore, the Lewis acid catalyst can complex with other functional groups, rendering them unreactive.
-
Alternative Reactions: Due to the high activation energy of C-alkylation on a deactivated ring, other reaction pathways may be favored. For instance, α-proton extraction from this compound by a base can occur, leading to the formation of 4,4′-dinitrostilbene as a side product.[8]
Caption: Troubleshooting logic for low-yield this compound reactions.
Issue 2: Formation of Multiple Products and Side Reactions
Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I improve selectivity?
A2: The formation of multiple products is a common issue, especially in Friedel-Crafts alkylations.
-
Polyalkylation: The initial alkylation product can be more reactive than the starting material.[2][7] This is because the newly added alkyl group is electron-donating, activating the ring for further alkylation.[2][3][7] While the nitro group on this compound is deactivating, if the substrate you are alkylating is highly activated, polyalkylation can still be a concern. This can sometimes be controlled by using a large excess of the aromatic substrate.[2]
-
Carbocation Rearrangement: Friedel-Crafts alkylations are prone to carbocation rearrangements, where the initial carbocation rearranges to a more stable form before attacking the aromatic ring.[2][6][7][9] This leads to a mixture of isomeric products.[6][9]
-
Competing O- vs. C-Alkylation: When alkylating substrates with multiple nucleophilic sites, such as phenols, a mixture of O-alkylated and C-alkylated products can be formed.[10] For p-nitrophenol, alkylation with benzyl chloride can yield both O-benzyl and C-benzyl products.[10]
-
Stilbene Formation: As mentioned previously, in the presence of a base, this compound can undergo self-condensation via an α-proton extraction mechanism to form 4,4′-dinitrostilbene.[8]
To improve selectivity, consider switching to a Friedel-Crafts acylation followed by reduction, as the acylium ion does not rearrange.[9] However, for a deactivated substrate like this compound, the most effective strategy is often to move away from Friedel-Crafts conditions entirely and utilize methods like Phase Transfer Catalysis.[11][12]
Issue 3: Slow Reaction Rate and Optimization
Q3: My reaction is very slow. How can I improve the rate of alkylation for this compound?
A3: The low reactivity of this compound in traditional SNAr or Friedel-Crafts reactions necessitates alternative approaches. Phase Transfer Catalysis (PTC) is a highly effective technique for this purpose.[11][12]
PTC facilitates the reaction between reactants located in different phases (typically an aqueous phase and an organic phase).[11] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports a nucleophile from the aqueous phase into the organic phase where it can react with the substrate.[11][13]
Advantages of PTC for this reaction include:
-
Milder Conditions: PTC often allows reactions to proceed at lower temperatures and with weaker, more environmentally friendly inorganic bases (e.g., NaOH, K₂CO₃) compared to the strong Lewis acids or bulky organic bases required in other methods.[11]
-
Increased Reaction Rate: By bringing the nucleophile and substrate together in the organic phase, the reaction rate is significantly enhanced.[13]
-
Solvent Flexibility: It enables the use of less polar, aprotic solvents instead of dipolar aprotic solvents like DMF or DMSO.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The influence of the nitro-group upon side-chain reactivity. Part IV. The inhibition of α-proton extraction from this compound by the steric effect of methyl groups in the 3- and 5-positions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. academicpublishers.org [academicpublishers.org]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. phasetransfer.com [phasetransfer.com]
- 13. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
Technical Support Center: Minimizing 4,4'-dinitrostilbene Byproduct Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the formation of 4,4'-dinitrostilbene as a byproduct during the synthesis of other stilbene derivatives.
Frequently Asked Questions (FAQs)
Q1: Under what circumstances is 4,4'-dinitrostilbene likely to form as a byproduct?
A1: The formation of 4,4'-dinitrostilbene as a byproduct is most common during the synthesis of asymmetric stilbenes when one of the starting materials contains a 4-nitrophenyl group. This can occur in widely used synthetic methods such as the Wittig reaction and the Heck reaction. For example, when synthesizing a stilbene with one nitro-substituted ring and one differently substituted ring, a competitive side reaction can lead to the formation of the symmetric 4,4'-dinitrostilbene.
Q2: What are the primary synthetic routes where this byproduct is observed?
A2: The two primary synthetic routes where 4,4'-dinitrostilbene can form as an undesired byproduct are:
-
The Wittig Reaction: In a Wittig reaction between a 4-nitrobenzyl-triphenylphosphonium salt and an aldehyde that is not 4-nitrobenzaldehyde, self-condensation of the ylide or its reaction with residual 4-nitrobenzaldehyde (if used in excess or present as an impurity) can produce 4,4'-dinitrostilbene.
-
The Heck Reaction: In a Heck reaction coupling a 4-nitrophenyl halide with a vinyl partner, a homocoupling side reaction of the 4-nitrophenyl halide can lead to the formation of 4,4'-dinitrostilbene.
Q3: How can I detect the presence of 4,4'-dinitrostilbene in my reaction mixture?
A3: The presence of 4,4'-dinitrostilbene can typically be detected using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): 4,4'-dinitrostilbene will appear as a separate spot from your desired product. A co-spot with a pure standard of 4,4'-dinitrostilbene can confirm its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will show a distinct peak for 4,4'-dinitrostilbene, which can be quantified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The symmetrical nature of 4,4'-dinitrostilbene will give a characteristic set of signals in the 1H and 13C NMR spectra, which can be distinguished from the signals of your asymmetric target molecule.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4,4'-dinitrostilbene.
Q4: What are the general strategies to minimize the formation of this byproduct?
A4: General strategies to minimize the formation of 4,4'-dinitrostilbene include:
-
Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is crucial. Using a slight excess of the non-nitro-substituted reactant can help to favor the desired cross-coupling reaction over the self-coupling side reaction.
-
Reaction Conditions Optimization: Temperature, reaction time, and the choice of base and solvent can all influence the relative rates of the desired reaction and the side reaction. Systematic optimization of these parameters is recommended.
-
Purity of Starting Materials: Ensure the purity of your starting materials. For instance, in a Wittig reaction, the phosphonium salt should be free of any corresponding benzyl halide, and the aldehyde should be pure.
Troubleshooting Guides
Issue 1: Significant formation of 4,4'-dinitrostilbene in a Wittig Reaction
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a slight excess (1.1 to 1.2 equivalents) of the aldehyde that does not contain the nitro group. |
| Slow Addition of Reagents | Add the base slowly to the mixture of the phosphonium salt and the aldehyde to maintain a low concentration of the ylide at any given time, thus disfavoring the self-condensation reaction. |
| Suboptimal Base | The choice of base can affect the reaction outcome. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are common. For semi-stabilized ylides, milder bases like potassium tert-butoxide may provide better selectivity. Experiment with different bases to find the optimal one for your specific reaction. |
| Reaction Temperature | Running the reaction at a lower temperature may help to improve the selectivity of the desired reaction over the side reaction. |
Issue 2: Presence of 4,4'-dinitrostilbene byproduct in a Heck Reaction
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Homocoupling of Aryl Halide | This is a common side reaction in palladium-catalyzed couplings. Lowering the reaction temperature and using a phosphine ligand that promotes reductive elimination from the cross-coupled intermediate over the homocoupled one can be beneficial. |
| Catalyst System | The choice of palladium precursor and ligand is critical. Electron-rich and bulky phosphine ligands often suppress homocoupling. Consider screening different ligands to find the most effective one for your system. |
| Base and Solvent | The nature of the base and solvent can influence the reaction pathway. A weaker base and a less polar solvent may sometimes reduce the extent of homocoupling. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing 4,4'-dinitrostilbene in a Wittig Reaction
This protocol provides a general guideline for synthesizing an asymmetric stilbene while minimizing the formation of 4,4'-dinitrostilbene.
-
Preparation of the Ylide (in situ):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the 4-nitrobenzyltriphenylphosphonium salt (1.0 equivalent) and the desired aldehyde (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in THF dropwise over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to separate the desired asymmetric stilbene from 4,4'-dinitrostilbene and triphenylphosphine oxide.
-
Protocol 2: Purification of a Stilbene Derivative from 4,4'-dinitrostilbene Byproduct
This protocol describes the separation of a desired stilbene derivative from the 4,4'-dinitrostilbene byproduct using column chromatography.
-
Preparation of the Column:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry to the desired height.
-
Equilibrate the column with the starting eluent (e.g., 98:2 hexane:ethyl acetate).
-
-
Loading the Sample:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it.
-
Carefully load the dried silica gel onto the top of the packed column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexane:ethyl acetate). The less polar 4,4'-dinitrostilbene will typically elute before more polar asymmetric stilbene derivatives.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure desired product.
-
-
Isolation:
-
Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
-
The purity of the isolated product should be confirmed by HPLC and NMR.
-
Visualizations
Caption: Wittig reaction pathway showing the desired reaction and the side reaction leading to 4,4'-dinitrostilbene.
Caption: Experimental workflow for the purification of the desired stilbene derivative from the 4,4'-dinitrostilbene byproduct using column chromatography.
stability issues of 4-nitrobenzyl derivatives under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-nitrobenzyl derivatives under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: My 4-nitrobenzyl protected compound is degrading unexpectedly. What are the general stability characteristics of 4-nitrobenzyl derivatives?
A1: 4-Nitrobenzyl derivatives, commonly used as protecting groups in organic synthesis, exhibit varying stability depending on the nature of the linkage (ester, ether, amide) and the pH of the medium. Generally, they are more susceptible to degradation under basic conditions. Esters are particularly prone to hydrolysis, while ethers and amides are more robust but can be cleaved under specific, often harsh, basic conditions.
Q2: I am working with a 4-nitrobenzyl ester. Under what conditions is it most likely to be unstable?
A2: 4-Nitrobenzyl esters are highly susceptible to hydrolysis, and the rate of this degradation is significantly influenced by pH. Basic conditions will rapidly accelerate hydrolysis. The hydrolysis of 4-nitrophenyl acetate, a related compound, shows a pH-dependent rate profile, with the rate increasing significantly in basic solutions.[1][2] It is crucial to maintain neutral or mildly acidic conditions if the stability of the ester is desired.
Q3: Are 4-nitrobenzyl ethers and amides more stable than the esters?
A3: Yes, 4-nitrobenzyl ethers and amides are generally more stable than their ester counterparts. Ether cleavage typically requires strong acidic conditions and is often slow at room temperature.[3] Amides are also significantly more resistant to hydrolysis than esters. However, both 4-nitrobenzyl ethers and amides can be cleaved under specific strong basic conditions, such as 20% aqueous NaOH in methanol at elevated temperatures (e.g., 75 °C).[4]
Q4: Can substituents on the 4-nitrobenzyl ring or the protected molecule affect stability?
A4: Yes, substituents can influence the stability of 4-nitrobenzyl derivatives. For instance, in the case of N-substituted amides, electron-withdrawing groups on the N-aryl ring can increase the rate of alkaline hydrolysis.[5] The specific nature of the protected molecule will also play a role in the overall stability of the derivative.
Q5: What are the typical degradation products of 4-nitrobenzyl derivatives?
A5: Under hydrolytic conditions, 4-nitrobenzyl esters will degrade to 4-nitrobenzyl alcohol and the corresponding carboxylic acid. Similarly, ethers will yield 4-nitrobenzyl alcohol and the corresponding alcohol or phenol. Amide hydrolysis will produce 4-nitrobenzylamine and the carboxylic acid. Under specific cleavage conditions for amides and ethers using strong base and dissolved oxygen, 4-nitrobenzaldehyde or methyl 4-nitrobenzoate have been isolated as by-products.[4]
Troubleshooting Guides
Issue 1: Unexpected Degradation of a 4-Nitrobenzyl Ester During Workup or Storage
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired 4-nitrobenzyl ester. | Basic Hydrolysis: Exposure to basic conditions during aqueous workup (e.g., bicarbonate or carbonate washes). | - Neutralize the reaction mixture carefully with a mild acid (e.g., dilute HCl or citric acid) before extraction. - Use saturated ammonium chloride solution for washing instead of basic solutions. - Minimize the duration of contact with any aqueous basic solutions. |
| Degradation of the purified ester upon storage. | Residual Base or Moisture: Traces of base from the workup or moisture can catalyze hydrolysis over time. | - Ensure the final product is thoroughly dried under high vacuum. - Store the compound in a desiccator over a suitable drying agent. - If possible, store in a freezer to slow down potential hydrolysis. |
| Incompatible Storage Solvent: Protic solvents (e.g., methanol, ethanol) can participate in transesterification or hydrolysis. | - Store the compound neat (if solid) or in an aprotic solvent (e.g., dichloromethane, toluene). |
Issue 2: Difficulty in Cleaving a 4-Nitrobenzyl Ether or Amide
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete cleavage of a 4-nitrobenzyl ether or amide under basic conditions. | Insufficiently Strong Basic Conditions: 4-Nitrobenzyl ethers and amides are significantly more stable than esters and require harsh conditions for cleavage. | - Increase the concentration of the base (e.g., use 20% aqueous NaOH). - Increase the reaction temperature (e.g., to 75 °C).[4] - Ensure the presence of a suitable solvent system like methanol.[4] |
| Oxygen is Required for Some Cleavage Mechanisms: For the cleavage of some 4-nitrobenzyl amides and ethers with NaOH in methanol, dissolved oxygen is believed to play a role in the oxidative cleavage at the benzylic position.[4] | - Do not degas the reaction mixture. The reaction may proceed faster in the presence of atmospheric oxygen. | |
| No reaction under acidic conditions for ether cleavage. | Inappropriate Acid or Conditions: Ether cleavage is generally slow and requires strong acids. | - Use a strong acid such as HBr or HI. - Heating the reaction mixture may be necessary. Note that this can lead to side reactions. |
Quantitative Stability Data
The stability of 4-nitrobenzyl derivatives is highly dependent on the specific compound and the experimental conditions. The following table summarizes general stability trends. For specific applications, it is recommended to perform stability studies under the anticipated experimental conditions.
| Derivative Type | Acidic Conditions (pH < 4) | Neutral Conditions (pH 6-8) | Basic Conditions (pH > 8) |
| 4-Nitrobenzyl Esters | Generally stable, but strong acid can catalyze hydrolysis. | Slow hydrolysis may occur, especially in the presence of moisture. | Rapid hydrolysis. |
| 4-Nitrobenzyl Ethers | Generally stable, cleavage requires strong acids (e.g., HBr, HI) and often heat.[3] | Highly stable. | Generally stable, but can be cleaved under harsh conditions (e.g., 20% NaOH, 75 °C).[4] |
| 4-Nitrobenzyl Amides | Generally stable, strong acid can lead to hydrolysis. | Highly stable. | Generally stable, but can be cleaved under harsh conditions (e.g., 20% NaOH, 75 °C).[4] |
| 4-Nitrobenzyl Chloroformate | Unstable, reacts with water. | Unstable, reacts with water and other nucleophiles. | Rapidly decomposes. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of a 4-Nitrobenzyl Derivative by HPLC
This protocol outlines a general method for assessing the stability of a 4-nitrobenzyl derivative at a specific pH.
Materials:
-
4-nitrobenzyl derivative of interest
-
Buffer solutions of desired pH (e.g., phosphate buffer for pH 7, borate buffer for pH 9, citrate buffer for pH 4)
-
Acetonitrile or methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)[6]
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of the 4-nitrobenzyl derivative and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Prepare the Reaction Mixture: In a volumetric flask, add a known volume of the stock solution to the buffer of the desired pH to achieve the final desired concentration of the test compound. Ensure the amount of organic solvent from the stock solution is minimal to not significantly alter the properties of the buffer.
-
Incubation: Keep the reaction mixture at a constant temperature (e.g., room temperature or 37 °C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by, for example, neutralizing the pH or diluting the sample in the mobile phase.
-
HPLC Analysis: Inject the samples into the HPLC system.
-
Mobile Phase: A typical mobile phase for analyzing 4-nitrobenzyl derivatives is a mixture of acetonitrile and water or a buffer (e.g., phosphate buffer at pH 3.2).[6] The exact composition should be optimized for the specific compound.
-
Detection: Monitor the elution of the parent compound and any degradation products using a UV detector at a suitable wavelength (e.g., 230 nm or 280 nm).[6]
-
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the concentration or peak area of the parent compound as a function of time to determine the rate of degradation.
Protocol 2: UV-Vis Spectrophotometric Assay for Monitoring the Hydrolysis of 4-Nitrophenyl Esters
This protocol is suitable for monitoring the hydrolysis of 4-nitrophenyl esters, which release the chromophoric 4-nitrophenolate ion upon cleavage in basic solutions.
Materials:
-
4-Nitrophenyl ester of interest
-
Buffer solutions of desired pH (pH > 7)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the 4-nitrophenyl ester in a water-miscible organic solvent (e.g., acetonitrile or DMSO).
-
Prepare the Reaction Mixture: In a cuvette, add the buffer solution of the desired pH.
-
Initiate the Reaction: Add a small volume of the stock solution to the cuvette to initiate the hydrolysis reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid affecting the reaction rate.
-
Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the λmax of the 4-nitrophenolate anion (around 400 nm, the exact wavelength can be pH-dependent).
-
Data Analysis: Record the absorbance at regular time intervals. The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
Degradation Pathways
The primary degradation pathway for 4-nitrobenzyl derivatives under acidic or basic conditions is hydrolysis of the functional linkage.
Hydrolysis of a 4-Nitrobenzyl Ester
Caption: Acid and base-catalyzed hydrolysis of a 4-nitrobenzyl ester.
Cleavage of 4-Nitrobenzyl Amides and Ethers under Strong Base
The cleavage of the more stable 4-nitrobenzyl amides and ethers under strongly basic conditions (e.g., 20% NaOH in methanol at 75°C) is thought to proceed via an oxidative mechanism at the benzylic position, especially in the presence of dissolved oxygen.[4]
Caption: Proposed oxidative cleavage of 4-nitrobenzyl amides and ethers.
References
- 1. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing HPLC Separation of 4-Nitrobenzyl Chloride Derivatized Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrobenzyl chloride (PNBCI) derivatized compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of PNBCI-derivatized analytes.
Question: Why am I seeing poor peak shape, specifically peak tailing, for my derivatized analytes?
Answer:
Peak tailing is a common issue in HPLC and can arise from several factors when analyzing PNBCI derivatives.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of your derivatized analyte, causing tailing.
-
Solution:
-
Use a mobile phase with a lower pH (e.g., adding 0.1% formic or phosphoric acid) to suppress the ionization of silanol groups.[1]
-
Employ an end-capped column or a column with a less active silica surface.[1]
-
Consider a Phenyl-Hexyl column, which can offer alternative selectivity through π-π interactions and may improve peak shape for aromatic derivatives.[2]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Contamination: Buildup of contaminants on the column frit or at the head of the column can disrupt the sample path.
-
Solution: Use a guard column and ensure proper sample filtration (0.45 µm filter) before injection.
-
Question: I am observing ghost peaks in my chromatogram. What is the likely cause and how can I resolve it?
Answer:
Ghost peaks are extraneous peaks that can originate from various sources.
-
Contaminated Mobile Phase: Impurities in your solvents (even HPLC-grade) or bacterial growth can accumulate on the column and elute as ghost peaks, especially during gradient elution.
-
Solution:
-
Use freshly prepared mobile phase.
-
Filter all aqueous mobile phase components.
-
Regularly clean solvent reservoirs.
-
-
-
Carryover from Autosampler: Residual sample from a previous injection can be introduced into the current run.
-
Solution:
-
Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between injections.
-
-
-
Hydrolysis of Derivatizing Reagent: Excess PNBCI can hydrolyze to 4-nitrobenzyl alcohol, which may appear as a peak in your chromatogram.
-
Solution: Ensure the reaction termination step is effective. Adjust the HPLC gradient to ensure the hydrolyzed reagent elutes away from the peaks of interest.
-
Question: My retention times are shifting between injections. What could be the reason?
Answer:
Retention time variability can compromise the reliability of your results.
-
Mobile Phase Composition: Inconsistent mobile phase preparation or changes in the solvent composition over time can lead to shifts in retention. For gradient elution, ensure the pump is mixing the solvents accurately.
-
Solution: Prepare mobile phases carefully and consistently. Premixing solvents can sometimes improve reproducibility.
-
-
Column Temperature: Fluctuations in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Mobile Phase pH: If your derivatized analyte is ionizable, small shifts in the mobile phase pH can cause significant changes in retention.
-
Solution: Use a buffer in your mobile phase to control the pH, especially if the pH is close to the pKa of your analyte. A buffer concentration of 20–30 mM is common for many HPLC methods.[3]
-
Question: Why is the derivatization reaction inefficient, leading to low product yield and multiple peaks?
Answer:
Incomplete derivatization can be a significant source of variability.
-
Reagent Degradation: PNBCI is moisture-sensitive and can degrade over time.
-
Solution: Use fresh, high-quality PNBCI for preparing your derivatization reagent solution. Prepare the reagent solution daily.
-
-
Incorrect Reaction pH: The derivatization reaction with PNBCI typically requires a basic pH to proceed efficiently.
-
Solution: Ensure the reaction mixture is sufficiently basic by adding a suitable base (e.g., sodium bicarbonate or triethylamine) before adding the derivatizing reagent.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or gently heat the reaction mixture (e.g., to 50-60°C) to drive the reaction to completion. Optimization of these parameters may be necessary for your specific analyte.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating PNBCI-derivatized compounds?
A C18 column is a good starting point for reversed-phase separation of PNBCI derivatives due to its hydrophobic nature.[5] However, for aromatic PNBCI derivatives, a Phenyl-Hexyl column can provide enhanced resolution and better peak shape due to π-π interactions between the stationary phase and the analyte.[2]
Q2: Should I use isocratic or gradient elution?
For complex samples with multiple derivatized compounds that have a wide range of polarities, gradient elution is generally preferred. It allows for better separation of all components in a reasonable timeframe. Isocratic elution can be suitable for simpler samples with only a few components that have similar retention characteristics.
Q3: How does mobile phase pH affect the separation?
The pH of the mobile phase is a critical parameter, especially if your original analyte was an amine or a carboxylic acid. The resulting derivative may still have ionizable groups. For robust and reproducible retention, the mobile phase pH should be at least 1.5 to 2 pH units away from the pKa of the analyte.[3] Adjusting the pH can be a powerful tool to optimize selectivity between different derivatized compounds.
Q4: What are the ideal starting conditions for method development?
A good starting point for method development would be:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A scouting gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at a wavelength appropriate for the 4-nitrobenzyl chromophore (e.g., 254 nm or 280 nm).[2][6]
Data Presentation
Table 1: Comparative Performance of C18 and Phenyl-Hexyl Columns for a PNBCI-like Derivative
| Performance Metric | C18 Column (5 µm, 4.6 x 150 mm) | Phenyl-Hexyl Column (5 µm, 4.6 x 150 mm) |
| Retention Time (min) | 8.5 | 10.2 |
| Resolution (Rs) between derivative and key impurity | 1.8 | 2.5 |
| Peak Asymmetry (As) | 1.2 | 1.1 |
| Theoretical Plates (N) | 8500 | 9200 |
Data adapted from a comparative analysis of a structurally similar compound, 4-(Methylamino)-3-nitrobenzoyl chloride.[2]
Table 2: Retention Times of 4-Nitrobenzoyl Derivatives of Phenolic Compounds on a Cholester Column
| Compound | Retention Time (min) |
| 4-NB-phenol | 4.9 |
| 4-NB-2-chlorophenol | 6.0 |
| 4-NB-4-chlorophenol | 6.5 |
| 4-NB-2-phenylphenol | 7.4 |
| 4-NB-2,6-dichlorophenol | 8.1 |
| 4-NB-2,4-dichlorophenol | 9.2 |
| 4-NB-3-phenylphenol | 10.2 |
| 4-NB-4-phenylphenol | 12.2 |
| 4-NB-2,4,6-trichlorophenol | 13.6 |
Data from Tanaka et al. (2007), using a Cholester column (150 x 3.0 mm i.d., 5 µm) with a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid.[6]
Experimental Protocols
Protocol 1: General Pre-column Derivatization with this compound (PNBCI)
This protocol is a general guideline and may require optimization for your specific analyte.
-
Reagent Preparation:
-
Derivatization Reagent (10 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 1 mL of anhydrous acetonitrile. Prepare this solution fresh daily.
-
Base Solution (e.g., 0.1 M Sodium Bicarbonate): Dissolve 0.84 g of NaHCO₃ in 100 mL of HPLC-grade water.
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, add 100 µL of your sample or standard solution.
-
Add 200 µL of the 0.1 M sodium bicarbonate solution to make the mixture alkaline. Vortex for 10 seconds.
-
Add 100 µL of the 10 mg/mL PNBCI solution.
-
Vortex the mixture immediately for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes, or at an optimized temperature (e.g., 60°C) for a specific duration.
-
Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench the unreacted derivatizing reagent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 10-20 µL of the filtered solution into the HPLC system.
-
Protocol 2: Systematic HPLC Method Optimization
-
Initial Scouting Gradient:
-
Run a broad gradient (e.g., 5-100% acetonitrile over 30 minutes) to determine the approximate elution time of your derivatized analytes.
-
-
Gradient Refinement:
-
Based on the scouting run, narrow the gradient to focus on the region where your compounds elute. For example, if your peaks elute between 10 and 15 minutes in the initial run, which corresponds to 40-60% acetonitrile, you can run a shallower gradient in this range (e.g., 40-60% acetonitrile over 20 minutes) to improve resolution.[7]
-
-
Mobile Phase pH Optimization:
-
If dealing with ionizable analytes, prepare a series of mobile phases with different pH values (e.g., in 0.5 pH unit increments) to assess the impact on retention and selectivity. Ensure the chosen pH is within the stable range for your column (typically pH 2-8 for silica-based columns).[3]
-
-
Flow Rate and Temperature Adjustment:
-
Once the mobile phase and gradient are optimized, you can adjust the flow rate to reduce run time, keeping in mind that this will increase backpressure.
-
Optimizing the column temperature can also improve peak shape and selectivity.
-
Visualizations
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. mastelf.com [mastelf.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 7. bitesizebio.com [bitesizebio.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 4-Nitrobenzyl Chloride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS analysis of 4-Nitrobenzyl chloride derivatives.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis, and why are they a concern for this compound derivatives?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample apart from the analyte of interest.[1][2] For this compound derivatives, which are often analyzed in complex biological or environmental samples, these components can include salts, lipids, proteins, and other endogenous or exogenous substances.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This interference can lead to ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity), significantly compromising the accuracy, precision, and sensitivity of quantitative results.[1][3]
Q2: What are the common indicators that my LC-MS analysis of this compound derivatives is being affected by matrix effects?
A2: Several signs can point to the presence of matrix effects in your analysis, including:
-
Poor reproducibility of results between replicate injections or different sample preparations.[1]
-
Inaccurate quantification, with recovery values significantly deviating from 100%.[1]
-
Non-linear calibration curves, especially when using standards prepared in a neat solvent.[1]
-
A noticeable difference in the peak area of your analyte when comparing a standard in a pure solvent to a standard spiked into a blank matrix extract.[1]
-
Inconsistent peak shapes or shifts in retention times for the analyte of interest.[4]
Q3: How can I definitively identify and quantify the extent of matrix effects in my analysis?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to pinpoint the regions in your chromatogram where ion suppression or enhancement occurs. A solution of the this compound derivative is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any fluctuation in the baseline signal of the infused analyte indicates the presence of matrix effects at that specific retention time.
-
Quantitative Assessment (Post-Extraction Spike Method): This is the "gold standard" for quantifying matrix effects.[1] It involves comparing the response of the analyte in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process.[1] The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.
Troubleshooting Guide
This section provides solutions to common problems encountered during the LC-MS analysis of this compound derivatives, with a focus on mitigating matrix effects.
Issue 1: Poor reproducibility and high variability in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of the biological matrix.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: This is the most critical step.[5] Implement a more rigorous sample cleanup technique to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective tool to compensate for matrix effects.[3] It co-elutes with the analyte and is affected by ion suppression or enhancement in the same way, allowing for accurate ratiometric quantification.
-
Automate Sample Preparation: If possible, use automated systems to ensure consistency and minimize human error during the extraction process.[1]
-
Issue 2: Low signal intensity and poor sensitivity for the this compound derivative.
-
Possible Cause: Significant ion suppression from co-eluting matrix components.
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: Focus on removing classes of compounds known to cause ion suppression, such as phospholipids in plasma samples.[7] Specialized SPE cartridges or techniques can be employed for this purpose.
-
Optimize Chromatographic Separation: Modify your LC method to separate the analyte from the interfering matrix components. This can be achieved by:
-
Adjusting the gradient profile.
-
Changing the mobile phase pH.
-
Using a column with a different stationary phase (e.g., biphenyl or pentafluorophenyl) to alter selectivity.[8]
-
-
Reduce Injection Volume: Injecting a smaller volume of the sample can reduce the amount of matrix components entering the ion source.
-
Consider a Different Ionization Source: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain analytes as ionization occurs in the gas phase.[8]
-
Issue 3: Non-linear calibration curve.
-
Possible Cause: Matrix effects that vary with the concentration of the analyte or the matrix components.
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in the same blank matrix as your samples. This helps to normalize the matrix effects across the calibration curve.
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned before, a SIL-IS is the best way to correct for non-linear responses caused by matrix effects.
-
Widen the Calibration Range and Use Weighted Regression: If non-linearity persists, you may need to adjust the concentration range of your calibrators and apply a weighted linear regression (e.g., 1/x or 1/x²) to your calibration curve.
-
Data Presentation: Impact of Sample Preparation on Analyte Recovery
The following table provides illustrative data on how different sample preparation techniques can impact the recovery of an analyte, thereby indicating the effectiveness of matrix effect reduction. Note: This data is representative and will vary depending on the specific analyte, matrix, and experimental conditions.
| Sample Preparation Technique | Average Analyte Recovery (%) | Relative Standard Deviation (RSD) (%) | Efficacy in Reducing Matrix Effects |
| Dilute-and-Shoot | 50 - 80 | > 15 | Low |
| Protein Precipitation (PPT) | 70 - 95 | 10 - 15 | Moderate |
| Liquid-Liquid Extraction (LLE) | 85 - 105 | 5 - 10 | High |
| Solid-Phase Extraction (SPE) | 90 - 110 | < 5 | Very High |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol details the post-extraction spike method to quantify matrix effects.
-
Prepare Blank Matrix Extract:
-
Take a representative sample of the blank biological or environmental matrix.
-
Process the blank matrix using your established sample preparation procedure (e.g., LLE or SPE).
-
After the final evaporation step, reconstitute the residue in a known volume of the initial mobile phase. This is your blank matrix extract.
-
-
Prepare Sample Sets:
-
Set A (Analyte in Solvent): Prepare a standard solution of the this compound derivative in the reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Analyte in Spiked Matrix): Spike the same standard solution into the blank matrix extract to achieve the same final concentration as in Set A.
-
-
LC-MS/MS Analysis:
-
Inject both Set A and Set B into the LC-MS/MS system and acquire the data under identical conditions.
-
-
Calculate Matrix Effect:
-
Determine the peak area of the analyte in both the solvent (AreaSolvent) and the spiked matrix (AreaMatrix).
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (AreaMatrix / AreaSolvent) x 100 .
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general procedure for using SPE to clean up samples for the analysis of this compound derivatives. Note: The specific sorbent, solvents, and volumes should be optimized for your particular application.
-
Sample Pre-treatment:
-
For biological fluids like plasma or serum, precipitate proteins by adding an equal volume of acetonitrile, vortexing, and centrifuging. Collect the supernatant.
-
For water samples, adjust the pH if necessary and filter to remove particulates.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound derivative from the cartridge with 3 mL of a stronger solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 3: Liquid-Liquid Extraction (LLE) for Sample Cleanup
This protocol outlines a general LLE procedure.
-
Sample Preparation:
-
To 1 mL of your sample (e.g., plasma or water), add an appropriate internal standard.
-
-
Extraction:
-
Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the organic layer (top layer) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Protocol 4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This method is particularly useful for complex matrices like soil or food samples.
-
Sample Extraction:
-
Centrifugation:
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent (e.g., PSA, C18) and magnesium sulfate.[11]
-
Vortex for 30 seconds.
-
-
Final Centrifugation:
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Analysis:
-
The supernatant is ready for LC-MS analysis, possibly after dilution.
-
Visualizations
Caption: A workflow for the assessment and mitigation of matrix effects.
Caption: General workflow for sample preparation in LC-MS analysis.
Caption: A detailed workflow for Solid-Phase Extraction (SPE).
Caption: A detailed workflow for Liquid-Liquid Extraction (LLE).
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. opentrons.com [opentrons.com]
- 7. sepscience-lctutorials.com [sepscience-lctutorials.com]
- 8. benchchem.com [benchchem.com]
- 9. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 10. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to the Quantification of 4-Nitrobenzyl Chloride Derivatives: HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 4-Nitrobenzyl chloride and its derivatives is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of three analytical methods for this purpose: a direct Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, an RP-HPLC method involving pre-column derivatization, and a Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method as a powerful alternative. The performance of each method is supported by representative experimental data to aid in selecting the most suitable approach for your analytical needs.
Performance Comparison
The choice of an analytical method for quantifying this compound derivatives is often a balance between sensitivity, specificity, and sample throughput. The following tables summarize the key performance parameters of the three discussed methods.
Table 1: Comparison of Method Validation Parameters
| Parameter | Direct RP-HPLC | Derivatization RP-HPLC | Headspace GC-MS |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.999 |
| Range | 0.1 - 10 µg/mL | 0.01 - 2.5 µg/mL | 0.05 - 5 µg/g |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 µg/mL | ~0.01 µg/g |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.05 µg/g |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 5.0% |
Table 2: Method Attributes and Considerations
| Attribute | Direct RP-HPLC | Derivatization RP-HPLC | Headspace GC-MS |
| Principle | Separation based on polarity. | Chemical modification to enhance detection, followed by separation. | Separation of volatile compounds in the gas phase. |
| Selectivity | Moderate; potential for matrix interference. | High; derivatization improves specificity. | Very High; mass spectrometric detection provides excellent specificity. |
| Sensitivity | Good for moderate concentrations. | Excellent; suitable for trace-level analysis. | Excellent; ideal for trace-level analysis of volatile impurities. |
| Sample Preparation | Simple dissolution. | Multi-step: derivatization, and potential extraction. | Minimal; direct introduction of the sample into a headspace vial. |
| Analysis Time | Relatively short. | Longer due to the derivatization step. | Fast, especially with modern instrumentation. |
| Instrumentation | Standard HPLC with UV detector. | Standard HPLC with UV or fluorescence detector. | GC with a mass spectrometer and headspace autosampler. |
Experimental Protocols
Detailed methodologies for the three compared analytical techniques are provided below.
Direct RP-HPLC Method
This method is suitable for the direct quantification of this compound without chemical modification.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Newcrom R1, C18 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Derivatization RP-HPLC Method
This approach enhances the sensitivity and specificity of detection by chemically modifying the analyte before chromatographic separation. This is particularly useful for trace-level analysis in complex matrices. A common derivatizing agent for benzyl halides is 1-(4-Nitrophenyl)piperazine (4-NPP).[2]
-
Derivatization Reagent: 1-(4-Nitrophenyl)piperazine (4-NPP).[2]
-
Derivatization Procedure:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 392 nm (the absorption maximum of the derivative).[2]
-
Injection Volume: 20 µL.[2]
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile. Perform the derivatization reaction as described above. Dilute the derivatized solution with the mobile phase if necessary to fall within the calibrated range.
Headspace GC-MS Method (Alternative)
For volatile and semi-volatile derivatives of this compound, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) offers a highly sensitive and selective alternative. This method is particularly advantageous for analyzing residual impurities in solid or liquid samples with minimal sample preparation.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Headspace Parameters:
-
Incubation Temperature: 80 - 120 °C.
-
Incubation Time: 15 - 30 minutes.
-
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Accurately weigh the sample directly into a headspace vial. Seal the vial and place it in the autosampler.
Method Validation Workflow and Comparison
The following diagram illustrates the key stages involved in the validation and comparison of the analytical methods described.
Caption: Workflow for analytical method validation and comparison.
References
A Comparative Guide to 4-Nitrobenzyl Chloride and Alternative Derivatizing Agents for Chromatographic Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. Many compounds, such as carboxylic acids, phenols, and thiols, lack the necessary chromophores or volatility for sensitive detection by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Chemical derivatization is a crucial technique to overcome these limitations by modifying the analyte to enhance its detectability and chromatographic behavior.
This guide provides an objective comparison of 4-Nitrobenzyl chloride with other commonly used derivatizing agents. We will delve into their performance, supported by experimental data, and provide detailed protocols to assist in selecting the most suitable agent for your analytical needs.
Understanding this compound as a Derivatizing Agent
This compound is a derivatizing agent primarily used to introduce a nitrobenzyl group into a molecule. This moiety contains a strong chromophore, the nitrophenyl group, which significantly enhances UV absorbance, making it highly suitable for HPLC with UV detection. It is particularly effective for the derivatization of nucleophilic functional groups such as carboxylic acids, phenols, and thiols. The reaction proceeds via a nucleophilic substitution, where the nucleophile on the analyte attacks the benzylic carbon of this compound, displacing the chloride ion.
While effective, the performance of this compound should be weighed against other available reagents that may offer advantages in terms of reaction speed, sensitivity, or the ability to impart fluorescence for even lower detection limits.
Comparative Analysis of Derivatizing Agents
The selection of a derivatizing agent is a critical step and depends on the analyte, the analytical platform, and the desired sensitivity. Here, we compare this compound with several alternatives.
-
p-Bromophenacyl Bromide and 2,4'-Dibromoacetophenone : These are UV-active labeling reagents similar to this compound. They react with carboxylic acids to form UV-absorbing phenacyl esters.[1] These reagents are well-established for the analysis of fatty acids and other carboxylic acids.[1][2]
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) and 4-Bromomethyl-6,7-dimethoxycoumarin : These are fluorescent labeling reagents that offer significantly higher sensitivity compared to UV-active agents.[3][4] They react with carboxylic acids to form highly fluorescent coumarin esters, which can be detected at very low concentrations.[3][4]
-
Benzoyl Chloride : A versatile reagent for derivatizing amines and phenols, and can also be used for lipids.[5][6] It improves chromatographic properties and allows for detection in positive ion mode mass spectrometry.[6]
Quantitative Performance Comparison
The following table summarizes the performance of this compound and its alternatives based on available experimental data. It is important to note that direct head-to-head comparisons across all agents under identical conditions are limited; therefore, the data is presented with the context of the specific analytes and methods used in the cited literature.
| Derivatizing Agent | Target Functional Group | Analyte(s) | Reaction Conditions | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| 4-Nitrobenzoyl Chloride | Phenols | Phenols, Chlorophenols, Phenylphenols | 50°C for 1 min in borate buffer (pH 8.5)[7] | LOD: 0.006 - 0.05 mg/L[7] | Fast reaction time, good UV response. | Less sensitive than fluorescent reagents. |
| p-Bromophenacyl Bromide | Carboxylic Acids | Long-chain fatty acids | 85°C for derivatization[8] | LOD: ~2 pmol[8] | Well-established for fatty acids, good UV response.[2] | Requires heating. |
| 2,4'-Dibromoacetophenone | Carboxylic Acids | Fatty acids | 40°C for 30 min[9] | Improved LOD and LOQ compared to older methods.[9] | Milder reaction conditions compared to some alternatives, good for unsaturated fatty acids.[9] | Potential for degradation of some analytes at higher temperatures.[9] |
| 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Carboxylic Acids | Thymine and thymine photodimers | Optimized reaction variables lead to maximized yield.[4] | LOD: 1.0 pmol (thymine), 0.4 pmol (thymine dimer)[4] | High sensitivity due to fluorescence.[3] | Reagent can have background fluorescence.[10] |
| 4-Bromomethyl-6,7-dimethoxycoumarin | Carboxylic Acids | Carboxylic acids | 70°C for 30 minutes in the presence of 18-crown-6 and K₂CO₃.[11] | Not specified, but high sensitivity is expected. | High fluorescence, stable derivatives.[10] | Limited publicly available quantitative data.[10] |
| Benzoyl Chloride | Lipids (various classes) | Monoacylglycerols, Sphingoid bases, Diacylglycerols | Ambient temperature[6] | LOD reduction: 9-fold (Monoacylglycerols), 6.5-fold (Sphingoid bases), 3-fold (Diacylglycerols)[6] | Broad applicability, improves MS detection in positive ion mode.[6] | May not be as sensitive as fluorescent reagents for certain applications. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful derivatization.
Protocol 1: Derivatization of Phenols with 4-Nitrobenzoyl Chloride
This protocol is adapted from a method for the analysis of phenols in tap water.[7]
-
Sample Preparation : To 100 µL of an aqueous sample, add 100 µL of 0.1 M borate buffer (pH 8.5).
-
Reagent Addition : Add 100 µL of a 2 mg/mL solution of 4-Nitrobenzoyl chloride in acetonitrile.
-
Reaction : Vortex the mixture and heat at 50°C for 1 minute.
-
Analysis : Cool the reaction mixture and inject an aliquot directly into the HPLC-UV system.
Protocol 2: Derivatization of Fatty Acids with p-Bromophenacyl Bromide
This protocol is a general procedure for preparing phenacyl esters of carboxylic acids.[10]
-
Neutralization : Dissolve approximately 10 mg of the acid in methanol and neutralize with 85% KOH in methanol using phenolphthalein as an indicator.
-
Evaporation : Evaporate the methanol under a stream of nitrogen.
-
Derivatization : Add 1.0 mL of p-Bromophenacyl-8™ Reagent and 2.0 mL of dry acetonitrile.
-
Reaction : Heat the mixture at 80°C with stirring for 30 minutes.
-
Analysis : Cool the reaction vial and analyze the solution by HPLC.
Protocol 3: Derivatization of Carboxylic Acids with 4-Bromomethyl-6,7-dimethoxycoumarin
This protocol describes the fluorescent labeling of carboxylic acids.[11]
-
Reagent Preparation : Prepare a 1 mg/mL solution of 4-Bromomethyl-6,7-dimethoxycoumarin in acetone and a 1 mg/mL solution of 18-Crown-6 in acetone.
-
Sample Preparation : In a reaction vial, combine the carboxylic acid sample with the labeling reagent solution and the catalyst solution. Add a small amount of anhydrous potassium carbonate.
-
Reaction : Securely cap the vial, vortex the mixture, and incubate at 70°C for 30 minutes.
-
Analysis : After incubation, cool the reaction mixture to room temperature. The solution is now ready for HPLC analysis with fluorescence detection.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for derivatization.
Caption: General workflow for UV derivatization.
Caption: General workflow for fluorescent derivatization.
Conclusion
The choice of a derivatizing agent is a critical decision in analytical method development. This compound and related reagents like p-bromophenacyl bromide are robust choices for enhancing the UV detection of carboxylic acids and phenols. They offer reliable performance with relatively simple and fast reaction protocols.
For applications requiring the highest sensitivity, fluorescent labeling agents such as 4-bromomethyl-7-methoxycoumarin and its analogs are superior, providing detection limits in the low picomole to femtomole range. However, these methods may require more careful optimization to control for potential background fluorescence.
Ultimately, the optimal derivatizing agent will depend on the specific requirements of the assay, including the nature of the analyte, the complexity of the sample matrix, the required sensitivity, and the available instrumentation. This guide provides the foundational information to make an informed decision for your research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acids/CLA by HPLC? - Chromatography Forum [chromforum.org]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. jafs.com.pl [jafs.com.pl]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Derivatization Reagents: 4-Nitrobenzyl Chloride vs. 4-Nitrobenzoyl Chloride
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes is paramount. Many molecules, such as fatty acids, alcohols, and amines, lack a strong native chromophore, making their detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors challenging, especially at low concentrations. Pre-column derivatization addresses this by chemically modifying the analyte to attach a chromophoric tag, thereby enhancing its detectability.
This guide provides an objective comparison between two common derivatizing agents: 4-nitrobenzyl chloride and 4-nitrobenzoyl chloride. Both reagents introduce a 4-nitrophenyl group, a strong chromophore, into the analyte molecule. However, their reactivity, target functional groups, and reaction mechanisms differ significantly, making them suitable for distinct classes of compounds. This comparison, supported by experimental data and protocols, aims to guide the selection of the appropriate reagent for specific analytical challenges.
Reaction Mechanisms and Target Analytes
The fundamental difference between the two reagents lies in their chemical nature: this compound is an alkylating agent, while 4-nitrobenzoyl chloride is an acylating agent. This dictates the types of functional groups they react with and the nature of the chemical bond formed.
This compound: An Alkylating Agent for Acidic Compounds
This compound reacts with nucleophiles, primarily the conjugate bases of acidic compounds, via a nucleophilic substitution (SN2) reaction. It is the reagent of choice for derivatizing carboxylic acids and, to a lesser extent, phenols. The reaction involves the deprotonation of the acidic proton by a base, creating a carboxylate or phenoxide anion, which then acts as a nucleophile to displace the chloride from the benzylic carbon. This forms a stable 4-nitrobenzyl ester or ether.
4-Nitrobenzoyl Chloride: An Acylating Agent for Alcohols and Amines
4-Nitrobenzoyl chloride is a more reactive acyl chloride used to derivatize primary and secondary amines, alcohols, and phenols. The reaction is a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol/phenol) attacks the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form a stable amide or ester derivative.[1] The reaction is often performed under Schotten-Baumann conditions, which involve an aqueous base to neutralize the HCl byproduct and drive the reaction to completion.[2]
Comparative Overview
The choice between these two reagents is primarily dictated by the functional group present on the analyte. The following table summarizes their key characteristics.
| Feature | This compound | 4-Nitrobenzoyl Chloride |
| Reagent Type | Alkylating Agent | Acylating Agent |
| Reaction Type | Nucleophilic Substitution (SN2) | Nucleophilic Acyl Substitution |
| Primary Targets | Carboxylic Acids, Phenols[3] | Primary & Secondary Amines, Alcohols, Phenols[1] |
| Derivative Formed | 4-Nitrobenzyl Ester / Ether | 4-Nitrobenzoate Ester / 4-Nitrobenzamide |
| Reactivity | Moderately reactive; requires base and often heat. | Highly reactive; reacts rapidly at room temperature.[1] |
| Moisture Sensitivity | Relatively stable to moisture. | Highly sensitive to moisture (hydrolyzes).[1] |
| Reaction Byproduct | Salt of the base used (e.g., Triethylammonium chloride). | Hydrochloric Acid (HCl), which must be neutralized.[1] |
| Advantages | Targets acidic groups well; reagent is less prone to hydrolysis. | Fast reaction; derivatizes a broad range of amines and alcohols.[2] |
| Disadvantages | Slower reaction times, may require heating; not suitable for amines/alcohols. | Reagent readily hydrolyzes; requires anhydrous solvents or two-phase systems. |
| Photostability | Nitrobenzyl esters can be photolabile, which may require sample protection from light.[4][5] | Benzoyl derivatives are generally stable.[2] |
Experimental Protocols
The following sections provide generalized protocols for derivatization. Optimization is often necessary for specific analytes and matrices.
Protocol 1: Derivatization of Fatty Acids with this compound
This protocol is adapted from methods used for derivatizing acidic compounds for HPLC-UV analysis.
Materials:
-
Sample containing carboxylic acids (e.g., fatty acid extract).
-
This compound solution (e.g., 10 mg/mL in Acetonitrile).
-
Base: Triethylamine (TEA) solution (e.g., 5 mg/mL in Acetonitrile) or anhydrous Potassium Carbonate.
-
Solvent: Anhydrous Acetonitrile.
-
Reaction vials (2 mL).
-
Heating block or water bath.
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample extract into a reaction vial and evaporate to complete dryness under a stream of nitrogen. It is crucial that the sample is anhydrous.
-
Reagent Addition: Add 200 µL of the this compound solution and 100 µL of the triethylamine solution to the dried sample.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60-70°C for 60 minutes.
-
Cooling & Dilution: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The resulting solution can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
Protocol 2: Derivatization of Amines/Alcohols with 4-Nitrobenzoyl Chloride
This protocol is a general procedure for the acylation of primary/secondary amines and alcohols.[1][6]
Materials:
-
Sample containing amines or alcohols dissolved in a suitable solvent.
-
4-Nitrobenzoyl chloride solution (e.g., 10 mg/mL in anhydrous Acetonitrile or Dichloromethane). Prepare this solution fresh daily.[1]
-
Base: 0.1 M Sodium Bicarbonate solution or Pyridine.
-
Quenching Solution: 1 M HCl.
-
Extraction Solvent: Ethyl Acetate or Diethyl Ether.
-
Reaction vials (2 mL).
Procedure:
-
Sample Preparation: In a reaction vial, add 100 µL of the sample solution.
-
Add Base: Add 200 µL of 0.1 M sodium bicarbonate solution to make the mixture alkaline. Vortex for 10 seconds.
-
Derivatization: Add 100 µL of the 4-nitrobenzoyl chloride solution. Cap the vial and vortex vigorously for 1-2 minutes. Let the reaction proceed at room temperature for 20-30 minutes.
-
Termination: Stop the reaction by adding 50 µL of 1 M HCl to neutralize the excess base and quench any unreacted reagent.[1]
-
Extraction (Optional but Recommended): Add 500 µL of ethyl acetate, vortex thoroughly, and centrifuge to separate the layers. Transfer the upper organic layer containing the derivative to a clean vial.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.
Quantitative Performance Data
Direct comparative data for the two reagents on the same analyte is scarce due to their different target specificities. The table below presents representative performance data from studies using these or structurally similar benzoyl chloride reagents for their respective target analyte classes. This serves as a baseline for expected performance.
| Reagent Class | Analyte(s) | Matrix | Detection Method | LOD / LOQ | Linearity (r²) | Reference |
| Benzyl Halide | Fatty Acids | Grain/Feed Extracts | HPLC-UV | Not Specified | >0.99 | [7] |
| Benzoyl Chloride | Various Neurochemicals | aCSF, Dialysate | LC-MS/MS | LOD: < 10 nM (for most) | > 0.99 | [8] |
| Benzoyl Chloride | Biogenic Amines | Biological Samples | HPLC-UV | LOD: 0.02 - 0.09 µg/mL | > 0.997 | [9] |
| 4-Nitrobenzoyl Chloride | Polyhydric Alcohols | Standards | HPLC-UV | Not Specified | Not Specified |
Data for benzoyl chloride is included as a well-documented proxy for the performance of 4-nitrobenzoyl chloride, which reacts via the same mechanism but provides a stronger chromophore.
Conclusion and Recommendations
The selection between this compound and 4-nitrobenzoyl chloride is straightforward and should be based on the chemical nature of the target analyte.
-
Choose this compound for the derivatization of carboxylic acids (e.g., fatty acids, organic acids) and phenols . Its reaction is specific to these acidic groups, and the reagent's lower sensitivity to water simplifies sample handling, although it may require heat and longer reaction times.
-
Choose 4-Nitrobenzoyl Chloride for the derivatization of primary and secondary amines and alcohols . Its high reactivity allows for rapid, room-temperature reactions, but requires careful management of moisture to prevent reagent hydrolysis.[1]
Both reagents successfully introduce a 4-nitrophenyl tag, enabling sensitive UV detection for otherwise difficult-to-analyze compounds. By understanding their distinct reaction mechanisms and optimizing the experimental protocols, researchers can effectively enhance the sensitivity and performance of their HPLC analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Organic qualitative analysis. IV. Identification of carboxylic acids by S-(p-nitrobenzyl)- and S-(2,4-dinitrobenzyl)-thiuronium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Carboxylic Acid Protecting Groups: Alternatives to 4-Nitrobenzyl Esters
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of carboxylic acids are fundamental operations in the synthesis of complex organic molecules, including pharmaceuticals and peptides. The 4-nitrobenzyl (PNB) ester has traditionally been a reliable choice for this purpose, prized for its stability and its cleavage under reductive conditions. However, the demands of modern synthetic chemistry, with its emphasis on mild reaction conditions and orthogonal strategies, have spurred the adoption of a variety of alternative protecting groups. This guide provides an objective comparison of the 4-nitrobenzyl group with key alternatives, supported by experimental data, to aid in the selection of the optimal protecting group for a given synthetic challenge.
The 4-Nitrobenzyl (PNB) Group: A Baseline for Comparison
The PNB group is typically introduced by reacting the carboxylic acid with 4-nitrobenzyl bromide in the presence of a base. Its primary advantage lies in its stability to acidic and many basic conditions, making it compatible with a range of synthetic transformations. Deprotection is most commonly achieved through catalytic hydrogenolysis, which is a mild and efficient method, provided the substrate does not contain other functionalities susceptible to reduction.
Alternative Protecting Groups: A Performance Overview
Several alternative protecting groups offer distinct advantages in terms of their introduction, stability, and, most importantly, their deprotection conditions. This allows for greater flexibility in synthetic design, particularly in the context of multi-step syntheses of complex molecules with diverse functional groups. The most common and effective alternatives include tert-butyl esters, allyl esters, and silyl esters.
Quantitative Comparison of Carboxylic Acid Protecting Groups
The following table summarizes the performance of the 4-nitrobenzyl group and its common alternatives based on typical experimental outcomes. Please note that yields and reaction times are highly substrate-dependent and the provided data serve as a general guideline.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Avg. Protection Yield (%) | Avg. Deprotection Yield (%) | Orthogonality Notes |
| 4-Nitrobenzyl (PNB) | R-CO₂CH₂-C₆H₄-NO₂ | R-COOH, 4-Nitrobenzyl bromide, Base (e.g., Cs₂CO₃), DMF, RT, 1-12 h | H₂, Pd/C, Solvent (e.g., EtOAc, MeOH), RT, 1-6 h | 80-95 | 85-98 | Stable to acids (TFA) and mild bases. Cleaved under reductive conditions. |
| tert-Butyl (tBu) | R-CO₂C(CH₃)₃ | R-COOH, Isobutylene, cat. H₂SO₄, DCM, RT, 12-24 h[1] | TFA/DCM (1:1), RT, 0.5-5 h[2][3] | 70-90 | >95[2][3] | Stable to base and hydrogenolysis. Cleaved under acidic conditions. Orthogonal to Fmoc, Cbz, and Allyl groups.[4] |
| Allyl (All) | R-CO₂CH₂CH=CH₂ | R-COOH, Allyl bromide, Base (e.g., NaHCO₃), DMF, RT, 2-12 h | Pd(PPh₃)₄, Scavenger (e.g., Phenylsilane, Morpholine), DCM or THF, RT, 0.5-2 h[5][6] | 85-98 | 90-99 | Stable to acidic and basic conditions. Cleaved by Pd(0) catalysis. Orthogonal to Boc, Fmoc, and silyl ethers. |
| Silyl Esters (e.g., TBDMS) | R-CO₂Si(CH₃)₂(C(CH₃)₃) | R-COOH, TBDMS-Cl, Imidazole, DMF, RT, 1-4 h | TBAF, THF, RT, 0.5-2 h or mild acid (e.g., HF-Pyridine) | 90-99 | 85-95 | Very labile to fluoride ions and mild acidic/basic conditions. Useful for temporary protection. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a generic carboxylic acid (R-COOH) are provided below for each protecting group.
4-Nitrobenzyl (PNB) Ester
Protection Protocol:
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add cesium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-nitrobenzyl bromide (1.2 mmol) and continue stirring at room temperature for 1-12 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection Protocol:
-
Dissolve the 4-nitrobenzyl ester (1.0 mmol) in a suitable solvent such as ethyl acetate or methanol (10 mL).
-
Add 10% palladium on carbon (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 1-6 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
tert-Butyl (tBu) Ester
Protection Protocol:
-
Dissolve the carboxylic acid (1.0 mmol) in dichloromethane (DCM, 10 mL) in a pressure-rated vessel.
-
Cool the solution to -78 °C and add a catalytic amount of concentrated sulfuric acid (0.05 mmol).
-
Condense isobutylene gas (5-10 equivalents) into the vessel.
-
Seal the vessel and allow it to warm to room temperature, stirring for 12-24 hours.[1]
-
Cool the vessel, carefully vent the excess isobutylene, and quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure, followed by purification by column chromatography.
Deprotection Protocol:
-
Dissolve the tert-butyl ester (1.0 mmol) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (5 mL).[2][3]
-
Stir the solution at room temperature for 0.5-5 hours, monitoring the reaction by TLC.[2][3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene several times to remove residual TFA.
-
The resulting carboxylic acid can often be used without further purification.
Allyl (All) Ester
Protection Protocol:
-
To a solution of the carboxylic acid (1.0 mmol) in DMF (5 mL), add sodium bicarbonate (1.5 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add allyl bromide (1.2 mmol) and stir at room temperature for 2-12 hours, monitoring by TLC.
-
Work-up the reaction as described for the PNB ester protection.
Deprotection Protocol:
-
Dissolve the allyl ester (1.0 mmol) in anhydrous DCM or THF (10 mL) under an inert atmosphere.
-
Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add an allyl scavenger, such as phenylsilane (3.0 mmol) or morpholine (3.0 mmol).[5][6]
-
Stir the reaction at room temperature for 0.5-2 hours, monitoring by TLC.[5]
-
Upon completion, dilute the reaction mixture with a suitable solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Silyl Ester (TBDMS)
Protection Protocol:
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL), add imidazole (2.5 mmol).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 mmol) and stir at room temperature for 1-4 hours.
-
Work-up the reaction as described for the PNB ester protection.
Deprotection Protocol:
-
Dissolve the TBDMS ester (1.0 mmol) in tetrahydrofuran (THF, 5 mL).
-
Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol).
-
Stir at room temperature for 0.5-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography if necessary.
Visualization of Workflows
The following diagrams illustrate the general experimental workflow for the protection and deprotection of carboxylic acids and a decision-making guide for selecting an appropriate protecting group.
Caption: General experimental workflow.
Caption: Decision-making workflow for protecting group selection.
Conclusion
The selection of an appropriate protecting group for a carboxylic acid is a critical decision in the planning of a synthetic route. While the 4-nitrobenzyl group remains a viable option, particularly when stability to acid is required, alternatives such as tert-butyl, allyl, and silyl esters offer a broader range of deprotection strategies that are often milder and more compatible with sensitive functional groups. The tert-butyl ester is ideal for its acid-lability, providing orthogonality to base-labile and hydrogenolysis-labile groups. The allyl ester offers a unique deprotection pathway via palladium catalysis, which is exceptionally mild and orthogonal to most other protecting groups. Silyl esters, due to their lability, are best suited for temporary protection where rapid and gentle removal is necessary. By carefully considering the stability of all functional groups present in the molecule and the planned synthetic transformations, researchers can select the most suitable protecting group to maximize the efficiency and success of their synthetic endeavors.
References
A Head-to-Head Comparison: Benzyl vs. 4-Nitrobenzyl Protecting Groups in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that can significantly influence the success of a multi-step synthetic campaign. The benzyl (Bn) group is a stalwart in the chemist's toolbox, prized for its general stability. However, its substituted analogue, the 4-nitrobenzyl (PNB) group, offers a nuanced reactivity profile that can be exploited for selective deprotection. This guide provides an objective, data-driven comparison of the stability and lability of benzyl and 4-nitrobenzyl ethers under a range of chemical conditions.
The primary difference between the benzyl and 4-nitrobenzyl protecting groups stems from the electronic nature of the aromatic ring. The electron-withdrawing nitro group in the para position of the PNB group significantly alters the electron density at the benzylic carbon, thereby modifying its reactivity compared to the unsubstituted benzyl group. This electronic differentiation forms the basis for the orthogonal deprotection strategies detailed below.
Comparative Stability and Cleavage Data
The following tables summarize the stability and cleavage of benzyl and 4-nitrobenzyl ethers under various experimental conditions.
Table 1: Stability Under Acidic Conditions
| Condition Category | Reagent/Condition | Benzyl (Bn) Ether | 4-Nitrobenzyl (PNB) Ether |
| Brønsted Acid | Strong Acids (e.g., HBr, BCl₃, BBr₃) | Cleavage | Cleavage (quantitative data not widely reported) |
| Mild Acids (e.g., Acetic Acid) | Generally Stable[1] | Generally Stable | |
| Lewis Acid | SnCl₄, BF₃·OEt₂ | Cleavage/No Reaction (Varies)[1] | Data not widely available |
Table 2: Stability Under Basic Conditions
| Condition Category | Reagent/Condition | Benzyl (Bn) Ether | 4-Nitrobenzyl (PNB) Ether |
| Strong Base | NaH, KOH, Carbonates | Generally Stable[1] | Generally Stable |
| Aqueous Base | 20% aq. NaOH in MeOH, 75 °C | Unreactive[2] | Cleavage (e.g., 63% yield, 1.5 h) [2] |
Table 3: Stability Under Oxidative Conditions
| Condition Category | Reagent/Condition | Benzyl (Bn) Ether | 4-Nitrobenzyl (PNB) Ether |
| Oxoammonium Salt | 4-acetamido-TEMPO tetrafluoroborate | Cleavage | Inert |
| Quinone-based | DDQ | Cleavage (e.g., 84-96% yield)[1] | Data not widely available |
Table 4: Stability Under Reductive Conditions
| Condition Category | Reagent/Condition | Benzyl (Bn) Ether | 4-Nitrobenzyl (PNB) Ether |
| Catalytic Hydrogenolysis | H₂, Pd/C | Cleavage (mild and common) [1] | Nitro group reduction and potential cleavage |
| Catalytic Transfer Hydrogenation | Pd/C, HCOOH or Cyclohexene | Cleavage [3] | Nitro group reduction and potential cleavage [3] |
| Dissolving Metal Reduction | Na/NH₃ | Cleavage | Nitro group reduction and potential cleavage |
Key Experimental Protocols
Detailed methodologies for the selective cleavage of benzyl and 4-nitrobenzyl ethers are provided below.
Protocol 1: Reductive Cleavage of Benzyl Ether via Catalytic Hydrogenolysis
This is one of the most common and mildest methods for benzyl ether deprotection.[1]
-
Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene
-
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol. Purify by flash column chromatography if necessary.
-
Protocol 2: Basic Cleavage of 4-Nitrobenzyl Ether
This protocol highlights a key orthogonality between the PNB and Bn groups.
-
Reaction: R-OPNB + 20% aq. NaOH in MeOH --> R-OH
-
Procedure: [2]
-
To a vial with a magnetic stir bar, add the 4-nitrobenzyl protected substrate (0.10 mmol, 1.0 equiv), methanol (1.0 mL), and 20% aqueous NaOH (1.0 mL).
-
Stir the reaction mixture at 75 °C for 1.5 hours.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 2 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the deprotected product.
-
Orthogonality and Strategic Application
The differential stability of benzyl and 4-nitrobenzyl ethers allows for their strategic use in complex syntheses requiring sequential deprotection.
References
Performance Evaluation of 4-Nitrobenzyl Chloride in the Derivatization of Phenols: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phenols, derivatization is a critical step to enhance detectability and improve chromatographic separation. 4-Nitrobenzyl chloride stands out as a reagent for this purpose, offering distinct advantages for the analysis of various phenolic compounds by High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of this compound's performance with other common derivatizing agents, supported by experimental data to inform methods development and selection.
While direct comparative studies on this compound are limited, data from its close structural analog, 4-nitrobenzoyl chloride (4-NB-Cl), serves as an excellent benchmark due to their similar reactivity profiles. This guide leverages performance data from studies utilizing 4-nitrobenzoyl chloride to provide a robust comparison against other established derivatizing agents like benzoyl chloride and dansyl chloride.
Performance Comparison of Derivatizing Agents
The efficacy of a derivatizing agent is determined by factors such as reaction efficiency, the stability of the resulting derivative, and the enhancement of the analytical signal. The following tables summarize the performance of 4-nitrobenzoyl chloride and benzoyl chloride in the derivatization of phenols for HPLC analysis.
Table 1: Performance of 4-Nitrobenzoyl Chloride Derivatization of Phenols [1][2][3][4]
This table summarizes the performance of a simple HPLC-UV method for the simultaneous determination of phenol and related compounds in tap water after pre-column derivatization with 4-nitrobenzoyl chloride. The derivatives were separated on a Cholester column and detected at 280 nm.
| Analyte | Linearity Range (mg/L) | Correlation Coefficient (r²) | Lower Limit of Detection (LOD) (mg/L) |
| Phenol | 0.02 - 0.9 | ≥ 0.9928 | 0.006 |
| 2-Chlorophenol | 0.04 - 0.9 | ≥ 0.9928 | 0.02 |
| 4-Chlorophenol | 0.02 - 0.9 | ≥ 0.9928 | 0.006 |
| 2,4-Dichlorophenol | 0.12 - 0.9 | ≥ 0.9928 | 0.05 |
| 2,6-Dichlorophenol | 0.04 - 0.9 | ≥ 0.9928 | 0.02 |
| 2,4,6-Trichlorophenol | 0.06 - 0.9 | ≥ 0.9928 | 0.02 |
| 2-Phenylphenol | 0.04 - 0.9 | ≥ 0.9928 | 0.01 |
| 3-Phenylphenol | 0.04 - 0.9 | ≥ 0.9928 | 0.01 |
| 4-Phenylphenol | 0.02 - 0.9 | ≥ 0.9928 | 0.008 |
Table 2: Performance of Benzoyl Chloride Derivatization of Phenols [5]
This table presents the performance of a reversed-phase LC method for the determination of major phenolic compounds in water after pre-column derivatization with benzoyl chloride. The derivatives were analyzed by LC with UV detection at 232 nm.
| Analyte | Detection Limits (ng/mL) for a 50 mL sample | Recovery from Pure Water (%) | Relative Standard Deviation (%) |
| o-Cresol | 0.05 - 0.50 | 81 - 94 | 2.5 - 5.0 |
| m-Cresol | 0.05 - 0.50 | 81 - 94 | 2.5 - 5.0 |
| p-Cresol | 0.05 - 0.50 | 81 - 94 | 2.5 - 5.0 |
| Phenol | 0.05 - 0.50 | 81 - 94 | 2.5 - 5.0 |
| Resorcinol | 0.05 - 0.50 | 81 - 94 | 2.5 - 5.0 |
| Catechol | 0.05 - 0.50 | 81 - 94 | 2.5 - 5.0 |
| Hydroquinone | 0.05 - 0.50 | 81 - 94 | 2.5 - 5.0 |
Other alternatives for derivatization of phenols include Dansyl chloride, which introduces a fluorescent tag, significantly enhancing detection by both UV and fluorescence detectors.[6][7] However, the reaction with dansyl chloride is typically slower and may require heating.[6] For gas chromatography-mass spectrometry (GC-MS) analysis, silylation, alkylation, or acylation reactions are commonly employed to increase the volatility and thermal stability of phenolic compounds.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are the experimental protocols for the derivatization of phenols using 4-nitrobenzoyl chloride and a general protocol for benzoyl chloride.
Derivatization of Phenols with 4-Nitrobenzoyl Chloride[1][2][3][4]
This protocol is for the simultaneous determination of phenol, five chlorophenols, and three phenylphenols in water samples.
Materials:
-
Standard solutions of phenols (1 g/L)
-
Milli-Q water
-
Acetonitrile
-
Borate buffer (0.1 M), pH 8.5
-
4-Nitrobenzoyl chloride (4-NB-Cl) solution (2 mg/mL in acetonitrile)
Procedure:
-
To 100 µL of Milli-Q water, add 100 µL of borate buffer (pH 8.5).
-
Add 100 µL of the diluted standard phenol solutions.
-
Add 100 µL of the 4-NB-Cl solution.
-
Incubate the mixture at 50°C for 1 minute.
-
Inject a 50 µL aliquot of the reaction mixture into the HPLC system.
HPLC Conditions:
-
Column: Cholester column (150 × 3.0 mm i.d., 5 µm particles)
-
Mobile Phase: Acetonitrile/water gradient
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 50 µL
General Derivatization Protocol with Benzoyl Chloride[5][6]
This is a general guideline and may require optimization for specific applications.
Materials:
-
Phenol-containing sample
-
Aqueous sodium hydroxide solution (e.g., 2 M)
-
Benzoyl chloride
-
Organic solvent for extraction (e.g., diethyl ether)
-
Acidic solution to stop the reaction (e.g., formic acid)
Procedure:
-
Dissolve the phenol sample in an aqueous sodium hydroxide solution.
-
Add benzoyl chloride to the solution and vortex or shake vigorously for approximately 15 minutes.
-
Stop the reaction by adding an acidic solution.
-
Extract the benzoyl derivatives using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in the derivatization and analysis of phenols.
Caption: Experimental workflow for phenol derivatization with 4-Nitrobenzoyl Chloride.
Caption: Logical relationship of alternative derivatizing agents for phenol analysis.
References
- 1. scirp.org [scirp.org]
- 2. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of 4-Nitrobenzyl Chloride as a Protecting Group
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a synthetic strategy. An ideal protecting group should be introduced selectively and in high yield, remain stable throughout various reaction conditions, and be removed cleanly under mild conditions that do not affect other functional groups. The 4-nitrobenzyl (PNB) group, introduced via 4-nitrobenzyl chloride (PNB-Cl), is a versatile protecting group for a range of functionalities. This guide provides an objective comparison of the PNB group with other common benzyl-type protecting groups, namely the unsubstituted benzyl (Bn) group and the p-methoxybenzyl (PMB) group, with a focus on selectivity and supported by experimental data.
Protection of Alcohols
The protection of hydroxyl groups is a frequent necessity in multi-step synthesis. The choice of a benzyl-type protecting group can be dictated by the desired lability and orthogonality.
Comparison of Benzyl-Type Protecting Groups for Primary Alcohols:
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| PNB | PNB-Cl | NaH, THF, 0 °C to rt | 3 h | 76[1] |
| PMB | PMB-Cl | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98[2] |
| Bn | Bn-Br | NaH, THF, 0 °C to rt | 2 - 6 h | 85 - 95[2] |
Yields are substrate-dependent and may vary.
While all three protecting groups can be introduced in high yields, the PMB and Bn groups generally provide slightly higher yields for the protection of primary alcohols compared to the PNB group under standard Williamson ether synthesis conditions.
Selectivity for Primary vs. Secondary Alcohols:
Protection of Phenols
The protection of phenolic hydroxyl groups can be achieved with high efficiency using benzyl-type protecting groups.
Comparison of Protecting Groups for Phenols:
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| PNB | PNB-Br | Cs₂CO₃, MeCN, 30 °C | Not Specified | 82[3] |
| PMB | PMB-Cl | K₂CO₃, Acetone, reflux | Not Specified | High |
| Bn | Bn-Br | K₂CO₃, Acetone, reflux | Not Specified | High |
The PNB group is an effective protecting group for phenols, with yields comparable to those of PMB and Bn groups.
Chemoselectivity: Phenols vs. Aliphatic Alcohols:
Generally, phenols are more acidic than aliphatic alcohols and can be deprotonated more readily. This difference in acidity can be exploited for selective protection. While specific competitive studies with PNB-Cl are scarce, it is a common strategy to selectively protect phenols in the presence of alcohols by using a stoichiometric amount of a mild base.
Protection of Amines
Benzyl-type groups are also widely used for the protection of primary and secondary amines.
Comparison of Benzyl-Type Protecting Groups for Primary Amines:
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| PNB | PNB-Cl | Not specified | Not specified | Not specified |
| PMB | PMB-Cl | Et₃N, CH₂Cl₂, rt | 4 - 10 h | 85 - 95[2] |
| Bn | Bn-Br | K₂CO₃, CH₃CN, reflux | 8 - 16 h | 85 - 95[2] |
Data for PNB-Cl under directly comparable conditions was not available in the surveyed literature.
Chemoselectivity: Amines vs. Alcohols:
Amines are generally more nucleophilic than alcohols, which allows for their selective protection in the presence of hydroxyl groups. By carefully controlling the reaction conditions, such as using a non-nucleophilic base and avoiding an excess of the alkylating agent, selective N-benzylation can be achieved.
Protection of Thiols and Carboxylic Acids
The PNB group is also a valuable protecting group for thiols and carboxylic acids.
-
Thiols: The PNB group can be introduced onto a thiol to form a stable thioether. This is particularly useful in peptide synthesis for the protection of cysteine residues.[4]
-
Carboxylic Acids: Carboxylic acids can be converted to their corresponding p-nitrobenzyl esters, which are more stable to acidic hydrolysis than other benzyl esters.[5] This increased stability is advantageous in solid-phase peptide synthesis, especially for the side-chain protection of aspartic and glutamic acid.
Deprotection Strategies
A key advantage of the PNB group is the variety of methods available for its removal, which provides greater flexibility and orthogonality in complex synthetic routes.
Comparison of Deprotection Methods for PNB-Protected Alcohols (Ethers):
| Method | Reagents | Typical Conditions | Reaction Time | Typical Yield (%) |
| Reductive Cleavage | Indium, NH₄Cl | Aqueous Ethanol, heat | Not Specified | Good to Excellent[5] |
| Base-Mediated Cleavage | 20% aq. NaOH, MeOH | 75 °C | 1.5 - 6.5 h | Moderate to Good[6] |
| Photolysis | UV light (e.g., 320 nm) | Not Specified | Not Specified | Good[7] |
Comparison of Deprotection Methods for PNB-Protected Amines (Carbamates):
| Method | Reagents | Typical Conditions | Reaction Time | Typical Yield (%) |
| Reductive Cleavage | SnCl₂, HCl, DMF | rt to 50 °C | 2 h | High[8] |
Comparison with Deprotection of Bn and PMB Groups:
| Protecting Group | Common Deprotection Methods |
| PNB | Reductive cleavage (e.g., H₂/Pd, Zn, SnCl₂, Na₂S₂O₄), photolysis, strong base.[5][6][8] |
| PMB | Oxidative cleavage (DDQ, CAN), strong acid (TFA).[2] |
| Bn | Catalytic hydrogenolysis (H₂/Pd), strong acid.[9] |
The diverse deprotection options for the PNB group, particularly the possibility of reductive cleavage and photolysis, offer significant orthogonal potential.
Orthogonality of the 4-Nitrobenzyl Group
A significant advantage of the PNB protecting group is its orthogonality to other commonly used protecting groups in peptide synthesis, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The pNZ (p-nitrobenzyloxycarbonyl) group, a carbamate analog of the PNB group, has been shown to be stable to the conditions used for both Boc and Fmoc removal.[8]
Orthogonal Deprotection Workflow:
The following diagram illustrates a potential orthogonal deprotection strategy where a PNB-protected side chain is selectively deprotected in the presence of Boc and Fmoc protected functionalities.
Caption: Orthogonal deprotection of PNB, Fmoc, and Boc groups.
Experimental Protocols
Protection of an Amine with p-Nitrobenzyl Chloroformate (Formation of pNZ Carbamate):
This protocol is adapted from a procedure for the synthesis of pNZ-amino acids.[8]
-
Materials: Amino acid, Sodium Hydroxide, p-Nitrobenzyl Chloroformate, Dioxane, Water.
-
Procedure:
-
Dissolve the amino acid in 1 M NaOH.
-
Cool the solution to 0 °C.
-
Add a solution of p-nitrobenzyl chloroformate in dioxane dropwise while maintaining the pH between 9.5 and 10.5 by the addition of 2 M NaOH.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with diethyl ether.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pNZ-protected amino acid.
-
Deprotection of a p-Nitrobenzyl Ether using Sodium Hydroxide:
This protocol is for the cleavage of a p-nitrobenzyl ether.[6]
-
Materials: p-Nitrobenzyl protected substrate, Methanol, 20% aqueous Sodium Hydroxide, Ethyl Acetate, Brine.
-
Procedure:
-
To a solution of the p-nitrobenzyl protected substrate in methanol, add 20% aqueous NaOH.
-
Stir the reaction mixture at 75 °C for 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the deprotected product.
-
Deprotection of a p-Nitrobenzyl Carbamate (pNZ group) using Tin(II) Chloride:
This protocol describes the removal of a pNZ group from a resin-bound peptide.[8]
-
Materials: pNZ-protected peptide on resin, 6 M SnCl₂ in DMF, 1.6 mM HCl in dioxane.
-
Procedure:
-
Treat the resin with a solution of 6 M SnCl₂ in DMF containing 1.6 mM HCl in dioxane.
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the resin and wash thoroughly with DMF, methanol, and dichloromethane.
-
The deprotected amine on the resin is ready for the next coupling step.
-
Conclusion
The 4-nitrobenzyl protecting group offers a valuable set of characteristics for the protection of various functional groups. While its introduction may in some cases result in slightly lower yields compared to Bn and PMB groups, its key advantage lies in the diverse and mild deprotection methods available. The ability to remove the PNB group via reduction or photolysis provides excellent orthogonality with acid- and base-labile protecting groups, making it a powerful tool in complex multi-step syntheses, particularly in the field of peptide chemistry. The choice between PNB, PMB, and Bn will ultimately depend on the specific requirements of the synthetic route, including the nature of other functional groups present in the molecule and the desired deprotection strategy.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new method for the deprotection of benzyl ethers or the selective protection of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Benzyl Ethers [organic-chemistry.org]
A Comparative Guide to Deprotection Strategies for the 4-Nitrobenzyl (PNB) Group
The 4-nitrobenzyl (PNB) group is a versatile protecting group for a variety of functional groups, including alcohols, phenols, carboxylic acids, and amines, owing to its stability under a range of reaction conditions. Its removal, however, requires specific deprotection strategies. This guide provides an objective comparison of common deprotection methods for the PNB group, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal method for their synthetic needs.
Reductive Deprotection Methods
Reductive methods are the most common for PNB group cleavage and typically proceed via the reduction of the nitro group to an amino group, which then facilitates the cleavage of the benzylic C-O or C-N bond.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often high-yielding method for PNB deprotection. It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.
Quantitative Data:
| Substrate | Hydrogen Source | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| N-(4-Nitrobenzyl)nicotinamide | H₂ (gas) | Pd/C | - | - | Quantitative | [1] |
| 4-Nitrobenzyl ether of a carbohydrate | H₂ (gas) | Pd/C | Various | - | High | [2] |
| 4-Nitrodiphenylamine | H₂ (gas) | 5% Pd/C | Methanol | - | High | [3] |
Experimental Protocol: Catalytic Hydrogenation using Pd/C
-
Inerting the Reaction Vessel: In a fume hood, assemble a dry round-bottom flask equipped with a magnetic stir bar and a gas inlet. Purge the flask with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.[3]
-
Catalyst and Substrate Addition: Under a gentle stream of nitrogen, carefully add 5-10% (w/w) of 10% Pd/C catalyst to the flask. Dissolve the PNB-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and add it to the reaction flask.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon or a hydrogenator. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric after use and should be handled with care.[3]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by an appropriate method, such as recrystallization or column chromatography.
Mechanism:
References
A Comparative Guide to the Validation of Quantitative Assays Using 4-Nitrobenzyl Chloride Derivatization
For researchers, scientists, and drug development professionals, the precise quantification of analytes is fundamental. Many molecules, however, lack the necessary chromophores or fluorophores for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC). Chemical derivatization addresses this challenge by modifying the analyte to enhance its detectability and improve its chromatographic properties.
This guide provides an objective comparison of 4-Nitrobenzyl chloride (4-NBC) as a derivatization reagent for quantitative assays against other established alternatives. The performance of each method is supported by experimental data to assist in selecting the most suitable agent for specific analytical needs.
Principle of this compound Derivatization
This compound is a derivatizing agent that reacts with nucleophilic functional groups, such as phenols, thiols, and carboxylic acids, to form stable esters or thioesters. The introduction of the 4-nitrobenzyl group provides a strong chromophore, enabling sensitive detection of the derivatized analyte using UV-Visible spectroscopy, typically around 254 nm. This process significantly enhances the analytical sensitivity for compounds that would otherwise be difficult to detect.
Validation of a Quantitative Assay Using this compound
The validation of an analytical method ensures its suitability for the intended purpose. Key performance characteristics are evaluated according to international guidelines, such as those from the International Council for Harmonisation (ICH). The following table summarizes the typical validation parameters for a quantitative assay using 4-NBC derivatization.
Table 1: Illustrative Performance Data for a 4-NBC Derivatization Method
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.99[1][2] |
| Range | 1 - 100 µg/mL | Dependent on assay requirements |
| Accuracy (% Recovery) | 98.5% - 101.2% | Typically 80-120% of the test concentration[2] |
| Precision (% RSD) | ||
| - Repeatability | < 2% | Typically < 2-3% |
| - Intermediate Precision | < 3% | Typically < 5% |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise ratio of 3:1[1][3] |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Signal-to-Noise ratio of 10:1[3] |
| Specificity | No interference from matrix components | Peak purity and resolution > 1.5 |
Note: The data presented in this table is illustrative and should be determined experimentally for each specific assay.
Experimental Protocol: this compound Derivatization
This protocol outlines a general procedure for the pre-column derivatization of an analyte containing a carboxylic acid group for HPLC-UV analysis.
1. Reagent Preparation:
-
Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh.
-
Catalyst: Prepare a 5 mg/mL solution of a suitable catalyst (e.g., triethylamine) in anhydrous acetonitrile.
-
Analyte Standard/Sample: Dissolve the analyte standard or sample extract in a suitable solvent.
2. Derivatization Reaction:
-
To 100 µL of the analyte solution, add 100 µL of the 4-NBC solution and 20 µL of the catalyst solution.
-
Vortex the mixture briefly.
-
Incubate the reaction mixture at 60°C for 30 minutes in a sealed vial.
-
After incubation, cool the mixture to room temperature.
-
If necessary, quench the reaction by adding a small amount of an appropriate quenching agent.
-
The sample is now ready for HPLC analysis.
3. HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Comparison with Alternative Derivatization Reagents
The choice of derivatization reagent is critical and depends on the analyte's functional groups, the desired sensitivity, and the available analytical instrumentation. The following table compares 4-NBC with other commonly used derivatization reagents.
Table 2: Comparison of Performance with Alternative Derivatization Reagents
| Derivatization Reagent | Target Functional Groups | Detection Method | Key Advantages | Key Disadvantages |
| This compound (4-NBC) | Phenols, Thiols, Carboxylic Acids | HPLC-UV | Good reactivity, stable derivatives | Moderate sensitivity compared to fluorescent tags |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | HPLC-FLD | High sensitivity, well-established methods.[4] | Light-sensitive, potential for reagent-related interferences.[5] |
| Dabsyl Chloride | Primary & Secondary Amines | HPLC-Vis | Stable derivatives, detection in the visible range reduces matrix interference.[4] | Derivatization often requires heating.[5] |
| Benzoyl Chloride | Primary & Secondary Amines, Alcohols | HPLC-UV, LC-MS | Rapid reaction, inexpensive, broad applicability.[5][6] | Lower sensitivity than fluorescent reagents.[5] |
| Pentafluoropropionic Anhydride (PFPA) | Amines, Alcohols, Phenols | GC-MS, GC-ECD | Forms volatile derivatives suitable for GC, high sensitivity with ECD.[7] | Reagent is moisture-sensitive. |
| Heptafluorobutyric Anhydride (HFBA) | Amines, Alcohols, Phenols | GC-MS, GC-ECD | Similar to PFPA, produces stable derivatives with excellent chromatographic properties.[7] | Reagent is moisture-sensitive. |
Detailed Experimental Protocols for Alternative Methods
Protocol: Derivatization with Dansyl Chloride
This protocol is suitable for the analysis of primary and secondary amines.
-
pH Adjustment: Adjust the sample pH to approximately 9.0-9.5 with a sodium bicarbonate buffer.[4]
-
Derivatization: Add an excess of dansyl chloride solution (in acetonitrile) to the sample.
-
Incubation: Incubate the mixture in the dark at an elevated temperature (e.g., 60°C for 60 minutes).[8]
-
Quenching: Add a quenching solution (e.g., proline) to consume the excess dansyl chloride.[4][8]
-
Analysis: The sample is ready for analysis by HPLC with fluorescence detection (Excitation: ~340 nm, Emission: ~525 nm).
Protocol: Derivatization with Pentafluoropropionic Anhydride (PFPA) for GC-MS
This protocol is designed for the analysis of amphetamine-related drugs in oral fluid but can be adapted for other volatile amines.
-
Extraction: Extract the analytes from the sample matrix (e.g., oral fluid) using a suitable organic solvent (e.g., ethyl acetate) under basic conditions.
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization: Add the PFPA reagent to the dried extract.
-
Incubation: Seal the vial and heat at 70°C for 30 minutes.[9]
-
Analysis: After cooling, the sample can be directly injected into the GC-MS system.
Conclusion
The selection of a derivatization reagent is a critical decision in the development of a quantitative assay. This compound offers a reliable method for the analysis of compounds containing phenolic, thiol, or carboxylic acid groups, providing stable derivatives suitable for HPLC-UV detection. However, for analytes with primary or secondary amine groups, or when higher sensitivity is required, reagents such as Dansyl Chloride (for fluorescence detection) or PFPA/HFBA (for GC-based analysis) may offer superior performance. The choice ultimately depends on the specific requirements of the assay, including the nature of the analyte, the complexity of the matrix, and the desired levels of sensitivity and throughput. A thorough method validation is essential to ensure that the chosen derivatization strategy yields accurate and precise quantitative results.
References
- 1. Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Face-Off: 4-Nitrobenzyl Chloride vs. Benzyl Chloride in Nucleophilic Substitution
A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development
In the realm of synthetic organic chemistry, the selection of appropriate starting materials is paramount to the success of a reaction. For drug development professionals and researchers, understanding the nuanced reactivity of substituted benzyl halides is crucial for designing efficient synthetic routes. This guide provides an in-depth comparison of the reactivity of 4-nitrobenzyl chloride and its parent compound, benzyl chloride, in nucleophilic substitution reactions. By examining the underlying electronic effects and providing supporting experimental data, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
Executive Summary: The Decisive Role of the Nitro Group
Benzyl chloride is a versatile substrate in nucleophilic substitution reactions, capable of proceeding through both SN1 and SN2 mechanisms depending on the reaction conditions.[1] The stability of the benzyl carbocation intermediate favors the SN1 pathway in polar protic solvents, while its primary nature allows for efficient SN2 attack by strong nucleophiles.
The introduction of a nitro group at the para position, as in this compound, significantly alters this reactivity profile. The potent electron-withdrawing nature of the nitro group has a profound impact on the stability of the carbocation intermediate and the transition states of both SN1 and SN2 pathways. Generally, this compound is found to be significantly less reactive than benzyl chloride in nucleophilic substitution reactions, particularly those proceeding via an SN1 mechanism.
Quantitative Reactivity Comparison
The difference in reactivity between this compound and benzyl chloride can be quantified by comparing their reaction rate constants under identical conditions. The following table summarizes key kinetic data from solvolysis reactions, a common method for assessing the reactivity of alkyl halides.
| Compound | Solvent System | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) | Relative Rate |
| Benzyl Chloride | 20% Acetonitrile in Water | 25 | 4.1 x 10⁻⁵[2] | 1 |
| This compound | 20% Acetonitrile in Water | 25 | 3.5 x 10⁻⁷[2] | 0.0085 |
| Benzyl Chloride | Methanol | 25 | - | ~3000x faster than this compound[3] |
| This compound | Methanol | 25 | - | 1[3] |
Note: The rate constant for benzyl chloride in 20% acetonitrile in water was estimated from available data for similar systems.
The data clearly illustrates the deactivating effect of the para-nitro group. In the aqueous acetonitrile solvent system, this compound reacts over 100 times slower than benzyl chloride. The relative rate data from methanolysis further emphasizes this disparity, with benzyl chloride reacting approximately 3000 times faster.[3]
Mechanistic Insights: The "Push-Pull" Effect on SN1 and SN2 Pathways
The observed differences in reactivity can be rationalized by considering the electronic influence of the nitro group on the stability of intermediates and transition states in both SN1 and SN2 mechanisms.
SN1 Pathway
The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate. The stability of this carbocation is paramount to the reaction rate.
Caption: SN1 pathway comparison for benzyl chloride and this compound.
In the case of benzyl chloride, the resulting benzylic carbocation is stabilized by resonance, delocalizing the positive charge over the benzene ring. However, for this compound, the strongly electron-withdrawing nitro group (-NO₂) actively destabilizes the carbocation intermediate by pulling electron density away from the positively charged benzylic carbon. This destabilization significantly increases the activation energy for the SN1 pathway, leading to a much slower reaction rate.[3]
SN2 Pathway
In an SN2 reaction, a nucleophile attacks the electrophilic carbon in a concerted step with the departure of the leaving group. The reaction proceeds through a five-coordinate transition state.
Caption: SN2 pathway comparison for benzyl chloride and this compound.
The electron-withdrawing nitro group in this compound can have a more complex effect on the SN2 transition state. While it increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack, it can also stabilize the developing negative charge on the leaving group and the partial negative charge on the nucleophile in the transition state. This stabilization of the transition state can lead to an increase in the SN2 reaction rate compared to benzyl chloride in some cases. However, the overall reactivity will still be highly dependent on the nature of the nucleophile and the solvent.
Experimental Protocols
Accurate determination of reaction kinetics is essential for a thorough comparison of reactivity. The following are detailed methodologies for two common techniques used to monitor the progress of nucleophilic substitution reactions of benzyl chlorides.
Protocol 1: Conductometric Method for Solvolysis Reactions
This method is suitable for following the kinetics of solvolysis reactions where ions are produced, leading to a change in the electrical conductivity of the solution.
Materials:
-
Benzyl chloride or this compound
-
High-purity solvent (e.g., 20% acetonitrile in water)
-
Conductivity meter with a probe
-
Constant temperature bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of the benzyl chloride derivative in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 0.1 M).
-
Temperature Equilibration: Place the reaction solvent in a reaction vessel equipped with the conductivity probe and a magnetic stir bar. Submerge the vessel in a constant temperature bath and allow it to equilibrate to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Reaction Initiation: Once the solvent has reached thermal equilibrium and the conductivity reading is stable, inject a small, precise volume of the benzyl chloride stock solution into the stirred solvent to achieve the desired initial concentration (typically 10⁻³ to 10⁻⁴ M). Start a timer immediately upon injection.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading becomes constant).
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductance at time t and G∞ is the final, constant conductance. The slope of the resulting straight line is equal to -k.[4]
Protocol 2: Titration Method for Reactions Producing HCl
This classic method is used to determine the rate of reaction by quantifying the amount of hydrochloric acid produced over time.
Materials:
-
Benzyl chloride or this compound
-
Reaction solvent (e.g., aqueous acetone)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Acid-base indicator (e.g., phenolphthalein)
-
Burette, pipettes, and Erlenmeyer flasks
-
Constant temperature bath
-
Stopwatch
Procedure:
-
Reaction Setup: In a flask maintained at a constant temperature, dissolve a known amount of the benzyl chloride derivative in the chosen solvent.
-
Sampling: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing ice-cold water or a solvent in which the reaction is significantly slower to quench the reaction.
-
Titration: Add a few drops of the acid-base indicator to the quenched aliquot and titrate the liberated HCl with the standardized NaOH solution until the endpoint is reached.
-
Data Analysis: The concentration of HCl at each time point is calculated from the volume of NaOH used. The rate of reaction can then be determined by plotting the concentration of the benzyl chloride derivative (calculated from the initial concentration minus the concentration of HCl produced) versus time. The order of the reaction and the rate constant can be determined from the integrated rate law that best fits the data.
Conclusion
The presence of a para-nitro group significantly deactivates the benzyl chloride system towards nucleophilic substitution, primarily by destabilizing the carbocation intermediate in the SN1 pathway. While the effect on the SN2 pathway is more complex, the overall trend observed in solvolysis reactions is a marked decrease in reactivity for this compound compared to benzyl chloride. Researchers should carefully consider these electronic effects when designing synthetic strategies. For reactions requiring a highly reactive benzylic electrophile, benzyl chloride is the superior choice. Conversely, the reduced reactivity of this compound can be advantageous in situations requiring greater selectivity or the use of stronger nucleophiles without unwanted side reactions. The experimental protocols provided herein offer robust methods for quantifying these reactivity differences in a laboratory setting.
References
Inter-Laboratory Comparison of Analytical Methods for the Quantification of 4-Nitrobenzyl Chloride
A Hypothetical Proficiency Testing Guide for Researchers and Drug Development Professionals
This guide presents a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 4-Nitrobenzyl chloride. The data herein is from a simulated inter-laboratory study designed to assess the performance of these methods in a pharmaceutical context. This document provides detailed experimental protocols and a summary of performance data to aid researchers in selecting the appropriate analytical methodology for their specific needs.
Introduction
This compound is a crucial reagent and intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is essential for process control, impurity profiling, and ensuring the quality of final drug products. This inter-laboratory comparison was established to evaluate the robustness, accuracy, and precision of HPLC-UV and GC-MS for the determination of this compound in a representative sample matrix.
Hypothetical Inter-Laboratory Study Design
A simulated proficiency test was conducted involving eight hypothetical laboratories. Each laboratory was provided with a sample of a placebo pharmaceutical formulation spiked with a known concentration of this compound (50 µg/mL). The participating laboratories were tasked with analyzing the sample in triplicate using either a provided HPLC-UV method or a GC-MS method.
Data Presentation
The performance of each analytical method was evaluated based on accuracy (as percent recovery) and precision (as repeatability and reproducibility). The summarized results from the eight participating laboratories are presented in the tables below.
Table 1: Inter-Laboratory Comparison Results for HPLC-UV Method
| Laboratory | Mean Measured Conc. (µg/mL) | Standard Deviation | Repeatability (RSDr, %) | Recovery (%) |
| Lab 1 | 49.5 | 0.8 | 1.6 | 99.0 |
| Lab 2 | 50.2 | 0.6 | 1.2 | 100.4 |
| Lab 3 | 48.9 | 1.1 | 2.3 | 97.8 |
| Lab 4 | 51.1 | 0.9 | 1.8 | 102.2 |
| Overall | 49.9 | 1.0 | 1.7 | 99.8 |
Table 2: Inter-Laboratory Comparison Results for GC-MS Method
| Laboratory | Mean Measured Conc. (µg/mL) | Standard Deviation | Repeatability (RSDr, %) | Recovery (%) |
| Lab 5 | 50.8 | 0.5 | 1.0 | 101.6 |
| Lab 6 | 49.7 | 0.7 | 1.4 | 99.4 |
| Lab 7 | 51.5 | 0.4 | 0.8 | 103.0 |
| Lab 8 | 49.2 | 0.9 | 1.8 | 98.4 |
| Overall | 50.3 | 1.0 | 1.3 | 100.6 |
Experimental Protocols
Detailed methodologies for the two analytical techniques are provided below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Objective: To determine the concentration of this compound using a reverse-phase HPLC method with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 274 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase. Further dilute to a final concentration of approximately 50 µg/mL with the mobile phase.
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase at concentrations ranging from 10 µg/mL to 100 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the concentration of this compound using a GC-MS method.
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) with the following ions: m/z 171, 125, and 90.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of ethyl acetate. Further dilute to a final concentration of approximately 50 µg/mL with ethyl acetate.
-
Calibration: Prepare a series of calibration standards of this compound in ethyl acetate at concentrations ranging from 10 µg/mL to 100 µg/mL.
Conclusion
Based on this hypothetical inter-laboratory comparison, both HPLC-UV and GC-MS are suitable methods for the quantification of this compound in a pharmaceutical matrix. The GC-MS method demonstrated slightly better overall precision, as indicated by the lower mean repeatability RSD. However, the HPLC-UV method also provided excellent accuracy and precision and may be more readily available in some laboratory settings. The choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity and selectivity, and the availability of instrumentation.
A Comparative Guide to the Orthogonality of the 4-Nitrobenzyl (PNB) Protecting Group
For researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex molecules, particularly peptides and oligonucleotides, the selection of an appropriate protecting group strategy is paramount. An ideal protecting group should be robust under a variety of reaction conditions while being selectively removable under specific, mild conditions. This guide provides an objective assessment of the 4-nitrobenzyl (PNB) protecting group, evaluating its orthogonality with other commonly used protecting groups and presenting supporting experimental data.
The 4-nitrobenzyl group is a versatile protecting group for a range of functionalities, including carboxylic acids, alcohols, amines, and phosphates. Its defining characteristic is its unique deprotection method, primarily photochemical cleavage, which sets it apart from the more common acid- or base-labile protecting groups. This distinct removal strategy forms the basis of its orthogonality.
Data Presentation: Comparative Stability of Protecting Groups
The orthogonality of a protecting group is fundamentally defined by its stability under the conditions used to remove other protecting groups. The following table summarizes the stability of the 4-nitrobenzyl (PNB) group in comparison to other widely used protecting groups under various deprotection conditions.
| Protecting Group | Deprotection Condition | PNB Stability | Boc Stability | Fmoc Stability | Cbz Stability | Benzyl (Bn) Stability |
| Boc | Strong Acid (e.g., neat TFA, HF) | Stable [1] | Labile | Stable | Labile (with strong acid) | Labile (with strong acid) |
| Fmoc | Base (e.g., 20% piperidine in DMF) | Stable | Stable | Labile | Stable | Stable |
| Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | Stable | Stable | Labile | Labile |
| PNB | Photolysis (~350 nm) or Reduction (e.g., SnCl₂, Zn) | Labile | Stable | Stable | Stable | Stable |
| PNB | Strong Base (e.g., 20% aq. NaOH in MeOH, 75°C) | Labile[2] | Stable | Labile | Stable | Stable |
Note: The stability of the PNB group to strong base is condition-dependent. While it can be cleaved under forcing basic conditions, it is generally stable to the milder basic conditions used for Fmoc deprotection.
Experimental Protocols
Detailed methodologies for the deprotection of the 4-nitrobenzyl group are provided below.
1. Photochemical Deprotection of a 4-Nitrobenzyl Ester
This protocol is a general guideline for the photolytic cleavage of a PNB ester. The optimal wavelength, irradiation time, and solvent may vary depending on the specific substrate.
-
Objective: To cleave a 4-nitrobenzyl ester to the corresponding carboxylic acid.
-
Materials:
-
4-nitrobenzyl-protected compound
-
Solvent (e.g., acetonitrile, dioxane/water mixture)
-
UV photoreactor (e.g., Rayonet reactor with 350 nm lamps)
-
Nitrogen or Argon source for degassing
-
-
Procedure:
-
Dissolve the 4-nitrobenzyl-protected compound in the chosen solvent in a quartz reaction vessel.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited state.
-
Irradiate the solution with UV light at approximately 350 nm.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Irradiation times can vary from 30 minutes to several hours depending on the substrate and the efficiency of the photoreaction.[3]
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by standard techniques such as column chromatography or recrystallization to remove the 4-nitrosobenzaldehyde byproduct.
-
2. Reductive Deprotection of a 4-Nitrobenzyl Group on a Solid Support
This protocol is adapted for the cleavage of a PNB protecting group from a peptide synthesized on a solid support.
-
Objective: To selectively remove a p-nitrobenzyl side-chain protecting group during solid-phase peptide synthesis (SPPS).[4]
-
Materials:
-
Peptide-resin with pNB-protected side chain(s)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Tin(II) chloride (SnCl₂)
-
Phenol
-
Acetic acid (HOAc)
-
-
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare the deprotection solution: a solution of SnCl₂, phenol, and acetic acid in DMF.[4]
-
Treat the resin with the deprotection solution and agitate at room temperature. The reaction time is typically 1-2 hours.
-
Monitor the deprotection by cleaving a small amount of peptide from the resin and analyzing by HPLC-MS.
-
Once the deprotection is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove the reagents and byproducts.
-
The resulting free functional group is then available for the next synthetic step.
-
Visualizing Orthogonality and Cleavage Mechanisms
The following diagrams, generated using the DOT language, illustrate the key concepts of PNB group orthogonality and its cleavage pathways.
Conclusion
The 4-nitrobenzyl protecting group offers a high degree of orthogonality due to its unique deprotection conditions, which are orthogonal to the acidic and basic conditions used for the removal of many common protecting groups like Boc and Fmoc. Its stability in the presence of trifluoroacetic acid and piperidine makes it particularly valuable in solid-phase peptide synthesis for the protection of side chains, enabling the synthesis of complex peptides with specific modifications. While its lability to catalytic hydrogenolysis is a limitation in strategies employing Cbz or Benzyl groups that are also removed under these conditions, the photochemical and reductive cleavage methods provide alternative, mild deprotection pathways. The choice of the PNB group, as with any protecting group, should be made in the context of the overall synthetic strategy, considering the stability of all functional groups present in the molecule.
References
- 1. p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of 4-Nitrobenzyl Derivatives: UV vs. Fluorescence Methods
For researchers, scientists, and professionals in drug development, the sensitive and accurate detection of 4-nitrobenzyl derivatives is crucial for various analytical applications. This guide provides a comprehensive comparison of two primary detection methods following High-Performance Liquid Chromatography (HPLC): Ultraviolet (UV) detection and Fluorescence detection. We delve into the principles, experimental protocols, and performance characteristics of each technique to aid in selecting the optimal method for your specific research needs.
The choice between UV and fluorescence detection for 4-nitrobenzyl derivatives hinges on the required sensitivity and selectivity. While UV detection is a robust and widely accessible technique suitable for routine analysis, fluorescence detection, particularly after chemical modification, offers significantly enhanced sensitivity for trace-level quantification.
Principle of Detection Methods
UV Detection: This method relies on the principle that 4-nitrobenzyl derivatives, containing a nitro-aromatic chromophore, absorb light in the ultraviolet-visible spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for quantification.
Fluorescence Detection: Most 4-nitrobenzyl derivatives are inherently non-fluorescent or exhibit very weak fluorescence. Therefore, fluorescence detection typically requires a chemical modification step to introduce a fluorophore. A common and effective strategy is the reduction of the nitro group (-NO₂) to a highly fluorescent primary amine group (-NH₂). This conversion can be performed either before the HPLC separation (pre-column derivatization) or after the separation and before detection (post-column derivatization).
Performance Comparison: UV vs. Fluorescence Detection
The key performance parameters for any analytical method are its sensitivity, selectivity, linearity, and precision. Here, we summarize the typical performance of UV and fluorescence detection for 4-nitrobenzyl derivatives.
| Parameter | HPLC-UV Detection | HPLC-Fluorescence Detection (with Nitro Reduction) |
| Sensitivity | Moderate | High to Very High |
| Limit of Detection (LOD) | Typically in the low µg/mL to high ng/mL range. For instance, a study on 4-nitrobenzaldehyde reported an LOD of 0.009 µg/mL after derivatization to enhance UV absorption.[1] | Significantly lower, often in the low ng/mL to pg/mL range. For related nitroaromatic compounds, LODs in the range of 0.31 to 0.59 µg/kg have been reported after pre-column reduction.[2][3] |
| Limit of Quantification (LOQ) | Generally in the µg/mL range.[4] | Typically in the ng/mL range or lower. |
| Selectivity | Good, but can be susceptible to interference from other UV-absorbing compounds in the sample matrix. | Excellent, as only compounds that are fluorescent (or are made fluorescent) at the specific excitation and emission wavelengths are detected. |
| Linearity | Good over a wide concentration range. | Good, but the dynamic range may be narrower than UV detection. |
| Complexity | Simple and straightforward. | More complex due to the additional reduction/derivatization step. |
| Cost | Lower instrumentation and operational cost. | Higher instrumentation and reagent cost. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for both UV and fluorescence detection of 4-nitrobenzyl derivatives.
HPLC-UV Detection of 4-Nitrobenzyl Chloride
This protocol outlines a standard method for the analysis of this compound using HPLC with UV detection.[5]
Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (50 mm x 4.6 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in acetonitrile to prepare a stock solution of a known concentration.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: Dissolve the sample containing the 4-nitrobenzyl derivative in the mobile phase. Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.
HPLC-Fluorescence Detection with Online Post-Column Reduction
This protocol describes a method for the analysis of nitroaromatic compounds by converting them to fluorescent amines after HPLC separation.[6][7][8]
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector and a post-column reaction module.
-
Analytical Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
Post-Column Reaction System:
-
Reduction Column: A column packed with a reducing agent (e.g., platinum-alumina catalyst).
-
Reduction Column Temperature: 90°C.
-
Reagent: The mobile phase itself can act as the hydrogen donor for the reduction on the catalyst surface.
Fluorescence Detection:
-
Excitation Wavelength: Dependent on the specific 4-aminobenzyl derivative formed (e.g., around 360 nm for some aminophenyl compounds).[9]
-
Emission Wavelength: Dependent on the specific 4-aminobenzyl derivative formed (e.g., around 430 nm for some aminophenyl compounds).[9]
Workflow:
-
The 4-nitrobenzyl derivative is injected into the HPLC system and separated on the analytical column.
-
The eluent from the analytical column passes through the heated reduction column, where the nitro group is catalytically reduced to an amine group.
-
The resulting fluorescent 4-aminobenzyl derivative then flows into the fluorescence detector for quantification.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Experimental workflow for HPLC-UV detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of precolumn nitro-reduction and ultraperformance liquid chromatography with fluorescence detection for the sensitive quantification of 1-nitronaphthalene, 2-nitrofluorene, and 1-nitropyrene in meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pickeringlabs.com [pickeringlabs.com]
- 9. Excitation-wavelength Dependent Fluorescence of Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Nitrobenzyl Chloride as a Chromophoric Label in Chromatography
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes lacking a strong chromophore is a common challenge in high-performance liquid chromatography (HPLC). Pre-column derivatization with a chromophoric labeling agent is a widely adopted strategy to enhance the UV-Vis detection of such molecules. This guide provides an objective comparison of 4-Nitrobenzyl chloride as a chromophoric label against other common alternatives, supported by experimental data.
This compound is a derivatizing agent used to introduce the p-nitrobenzyl group into molecules, thereby imparting a strong UV-absorbing chromophore to the analyte. This enhances detection sensitivity in HPLC analysis. It is particularly reactive towards nucleophilic functional groups such as amines, phenols, and carboxylic acids. The electron-withdrawing nitro group on the benzene ring increases the reactivity of the benzylic carbon, facilitating the derivatization reaction.
Performance Comparison of Chromophoric Labeling Agents
The selection of a derivatization reagent is critical and depends on the analyte, the sample matrix, and the desired analytical performance. This section compares this compound with other commonly used chromophoric and fluorophoric labeling agents: Benzoyl chloride, Dansyl chloride, and 3-Nitrophenylhydrazine (3-NPH).
It is important to note that the following data has been compiled from various sources, and direct comparison can be challenging due to differing experimental conditions, analytes, and matrices.
Table 1: Performance Comparison of Derivatization Reagents for Amine Analysis
| Derivatization Reagent | Analyte Class | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| 4-(Methylamino)-3-nitrobenzoyl chloride (similar to this compound) | Primary and Secondary Amines | Not specified | Low detection limits anticipated | Not specified | [1] |
| Benzoyl Chloride | Biogenic Amines | > 0.997 | 0.02 - 0.09 µg/mL | Not specified | [2] |
| Neurochemicals (70 compounds) | > 0.99 | < 10 nM (for most) | Not specified | [2][3] | |
| Dansyl Chloride | Amino Acids | > 0.99 | Picomole to Femtomole range | Not specified | [4] |
| Biogenic Amines | Typically > 0.99 | pmol/L to fmol/L levels | Not specified | [4] | |
| Monosodium Glutamate | 0.9999 | Not specified | Low µg/mL | [4] |
Table 2: Performance Comparison of Derivatization Reagents for Carboxylic Acid Analysis
| Derivatization Reagent | Analyte Class | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| 4-Nitrobenzyl bromide (similar to this compound) | Triterpenoids (with carboxyl groups) | Not specified | Not specified | Not specified | [5] |
| 3-Nitrophenylhydrazine (3-NPH) | Short-Chain Carboxylic Acids | > 0.99 | 25 nM (except acetate at 0.5 µM) | 50 nM (except acetate at 1 µM) | [6] |
| Central Carbon Metabolism Carboxylic Acids | Good linearity over a dynamic range of ca. 200 to >2000 | High femtomoles to low picomoles (on-column) | High femtomoles to low picomoles (on-column) | [7][8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization and analysis. Below are representative protocols for the discussed labeling agents.
Protocol 1: Derivatization of Amines with 4-(Methylamino)-3-nitrobenzoyl chloride
This protocol is based on established methods for similar benzoyl chloride reagents and can be adapted for this compound.[1]
Materials:
-
Derivatization Reagent Solution: 10 mg/mL 4-(Methylamino)-3-nitrobenzoyl chloride in anhydrous acetonitrile (prepare fresh daily).
-
Base Solution: 0.1 M Sodium Bicarbonate in HPLC-grade water.
-
Quenching Solution: 2 M HCl.
-
Sample/Standard Solution of the amine.
Procedure:
-
In a microcentrifuge tube, add 100 µL of the amine standard solution or sample extract.
-
Add 200 µL of 0.1 M sodium bicarbonate solution and vortex for 10 seconds.
-
Add 100 µL of the 10 mg/mL derivatization reagent solution.
-
Vortex the mixture immediately for 1 minute.
-
Allow the reaction to proceed at room temperature (approx. 25°C) for 20 minutes.
-
Stop the reaction by adding 50 µL of 2 M HCl.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 10-20 µL of the filtered solution into the HPLC system.
Protocol 2: Derivatization of Carboxylic Acids with 3-Nitrophenylhydrazine (3-NPH)
This protocol is for the derivatization of carboxylic acids.[9][10]
Materials:
-
3-NPH Solution: 200 mM 3-nitrophenylhydrazine hydrochloride in 70% methanol.
-
EDC-HCl Solution: 120 mM N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride with 6% pyridine in 70% methanol.
-
Sample/Standard Solution of the carboxylic acid.
Procedure:
-
In a microcentrifuge tube, mix 80 µL of the standard or sample solution with 40 µL of the 3-NPH solution and 40 µL of the EDC-HCl solution.
-
Incubate the mixture at room temperature for 30 minutes.
-
The reaction mixture is then ready for HPLC analysis.
Signaling Pathways and Experimental Workflows
The general workflow for pre-column derivatization in HPLC involves several key steps from sample preparation to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
Safety Operating Guide
Proper Disposal of 4-Nitrobenzyl Chloride: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of 4-Nitrobenzyl chloride, this guide offers procedural steps to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.
This compound is a corrosive solid that is harmful if swallowed, causes severe skin and eye damage, and is toxic to aquatic life with long-lasting effects[1][2]. Due to its hazardous nature, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. This substance is classified as a hazardous waste and must be managed by a licensed professional waste disposal service in accordance with local, regional, and national regulations[2][3][4].
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its physical and chemical properties, as outlined in the Safety Data Sheet (SDS). It is a light yellow, odorless powder or solid with a melting point between 71-74 °C[5].
| Characteristic | Data | Source |
| UN Number | UN3261 | [3][4][5] |
| Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. (this compound) | [4][5] |
| Hazard Class | 8 (Corrosive) | [4][5] |
| Packing Group | II | [4][5] |
| Incompatibilities | Strong oxidizing agents, bases, alcohols, amines, moisture, and steel. | [3][6] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye Protection: Wear chemical safety goggles and a face shield[7].
-
Hand Protection: Use chemical-resistant gloves[7].
-
Skin and Body Protection: Wear protective clothing to prevent skin contact[5][7].
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[3]. An eyewash station and safety shower must be readily accessible[3].
Spill and Leak Procedure
In the event of a spill, immediate action is necessary to contain the substance and prevent environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Without creating dust, cover the spill with sand, dry lime, or soda ash[3].
-
Collect: Carefully sweep or vacuum the material and place it into a suitable, labeled, and closed container for disposal[3][7].
-
Decontaminate: Clean the spill area thoroughly.
-
Prevent Entry into Drains: Do not allow the product to enter drains as it is toxic to aquatic life[1][2][7].
Disposal Protocol
The disposal of this compound must be handled as hazardous waste. The following protocol provides a step-by-step guide for its proper management.
-
Waste Identification: this compound waste is classified as hazardous due to its corrosive and toxic properties[2][4].
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in its original container or a clearly labeled, compatible container.
-
Containerization: Use a suitable, closed container for disposal[3][7]. The container must be in good condition and properly sealed to prevent leaks.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from incompatible materials[3].
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and manage the waste[1][3][7]. Provide them with the Safety Data Sheet. Some disposal methods may include dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber, or neutralization followed by landfill burial[7][8].
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound CAS#: 100-14-1 [m.chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 4-Nitrobenzyl chloride
This guide provides critical safety and logistical information for the handling and disposal of 4-Nitrobenzyl chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount for ensuring personal safety and minimizing environmental impact.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below.
| Property | Value | References |
| CAS Number | 100-14-1 | [1][2] |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | Off-white to slightly yellow to a pale yellow crystals | [1] |
| Melting Point | 70-74 °C (158-165.2 °F) | [1][3] |
| Boiling Point | 112 °C (233.6 °F) @ 0.6 mmHg | [3] |
| Solubility | Insoluble in water. Soluble in chloroform. | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that poses significant risks upon exposure. It is classified as harmful if swallowed, causes severe skin burns and eye damage, and is a lachrymator, meaning it induces tearing.[1][2][4] It may also cause respiratory tract irritation.[1][3] Therefore, stringent adherence to PPE protocols is mandatory.
Mandatory Personal Protective Equipment:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields. A face shield is also required for maximum protection.[2][5]
-
Skin Protection: Chemical-impermeable gloves must be worn.[2][5] A lab coat or fire/flame resistant and impervious clothing is necessary to prevent skin contact.[5][6] All contaminated clothing must be removed immediately.[2][4]
-
Respiratory Protection: All handling must occur in a chemical fume hood to ensure adequate ventilation.[1][5] If ventilation is insufficient, a full-face respirator with type P3 (EN 143) respirator cartridges is required.[6]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety.
-
Preparation:
-
Handling the Chemical:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling is complete.[1][5]
-
Decontaminate all equipment and the work area.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3]
-
Store away from incompatible materials such as bases, alcohols, amines, oxidizing agents, and metals.[1][3]
-
Emergency and First Aid Procedures
Immediate action is required in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush skin with plenty of water for at least 15 minutes.[1] Seek immediate medical attention as corrosive injuries can be difficult to heal if not treated promptly.[2]
-
Inhalation: Move the person to fresh air immediately.[1][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of water or milk to drink.[1] Do NOT induce vomiting.[1][4] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.
-
Chemical Waste: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[5] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local regulations.[4][5] Do not let the product enter drains.[1][5]
Experimental Workflow and Safety Protocol
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
